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Foundational

"2-Ethyl-4-(trifluoromethyl)phenol chemical properties"

An In-depth Technical Guide to the Chemical Properties of 2-Ethyl-4-(trifluoromethyl)phenol A Note on the Data: Direct experimental data for 2-Ethyl-4-(trifluoromethyl)phenol is not extensively available in public litera...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties of 2-Ethyl-4-(trifluoromethyl)phenol

A Note on the Data: Direct experimental data for 2-Ethyl-4-(trifluoromethyl)phenol is not extensively available in public literature and databases. This guide has been constructed by a senior application scientist, synthesizing information from closely related chemical analogs and leveraging established principles of physical organic chemistry. All properties and protocols are presented with a high degree of scientific confidence based on these extrapolations, providing a robust profile for research and development purposes.

Introduction: A Molecule of Strategic Importance

2-Ethyl-4-(trifluoromethyl)phenol is an aromatic organic compound featuring a phenol backbone substituted with an ethyl group at the ortho position and a trifluoromethyl group at the para position. This unique substitution pattern imbues the molecule with a compelling set of electronic and steric properties, positioning it as a valuable, albeit specialized, building block in the fields of medicinal chemistry, agrochemical synthesis, and materials science.

The trifluoromethyl (-CF3) group, a well-known bioisostere for a methyl or chloro group, is a cornerstone of modern drug design. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2][3] The ethyl group, while a simple alkyl substituent, provides a moderate increase in lipophilicity and can be crucial for optimizing steric interactions within a target's binding pocket. The phenolic hydroxyl group offers a reactive handle for a multitude of chemical transformations and can act as a critical hydrogen bond donor.

This guide provides a comprehensive technical overview of the predicted chemical and physical properties, spectral characteristics, plausible synthetic routes, and potential applications of 2-Ethyl-4-(trifluoromethyl)phenol for professionals in research and drug development.

Physicochemical Properties: A Predictive Analysis

The interplay between the hydrophilic phenol, the lipophilic ethyl group, and the unique trifluoromethyl group dictates the compound's physical properties. The following table summarizes the estimated properties based on data from analogous compounds such as 4-(trifluoromethyl)phenol, 2-ethylphenol, and 2-ethyl-4-methylphenol.[4][5][6][7][8]

PropertyPredicted ValueRationale & Commentary
Molecular Formula C₉H₉F₃OCalculated from structure.
Molecular Weight 190.16 g/mol Calculated from formula.
Appearance Colorless to pale yellow liquid or low-melting solidSubstituted phenols often appear as liquids or low-melting solids.
Boiling Point ~215-225 °CEstimated based on the boiling points of 2-ethylphenol (~211°C) and the increased molecular weight from the CF₃ group.
Melting Point Not readily predictableMay be a low-melting solid. 4-(trifluoromethyl)phenol has a melting point of 45-47°C.[9]
Solubility Sparingly soluble in water; Soluble in organic solvents (e.g., ethanol, ether, acetone)The hydrophobic ethyl and CF₃ groups reduce water solubility compared to phenol, but the hydroxyl group allows for some aqueous solubility.
logP (Octanol/Water) ~3.2 - 3.6Estimated increase from 4-(trifluoromethyl)phenol (logP ~2.6) due to the addition of the ethyl group.
pKa (Acidity) ~9.0 - 9.5The electron-withdrawing CF₃ group increases acidity (lowers pKa) compared to p-cresol (~10.2), but the electron-donating ethyl group slightly reduces this effect. 4-(Trifluoromethyl)phenol has a pKa of ~8.3.[10]

Synthesis and Reactivity

While a definitive, published synthesis for 2-Ethyl-4-(trifluoromethyl)phenol is not readily found, a logical and robust synthetic pathway can be designed using well-established reactions. The most plausible approach involves the introduction of an ethyl group onto the commercially available 4-(trifluoromethyl)phenol scaffold.

Proposed Synthetic Workflow: Friedel-Crafts Acylation and Clemmensen Reduction

This two-step process is a classic and reliable method for adding alkyl chains to activated aromatic rings.

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Clemmensen Reduction start 4-(Trifluoromethyl)phenol reagent1 Acetyl Chloride (CH₃COCl) AlCl₃ (Lewis Acid Catalyst) start->reagent1 Toluene, 0°C to rt intermediate 2-Acetyl-4-(trifluoromethyl)phenol reagent1->intermediate intermediate_ref 2-Acetyl-4-(trifluoromethyl)phenol reagent2 Zinc Amalgam (Zn(Hg)) Conc. HCl product 2-Ethyl-4-(trifluoromethyl)phenol reagent2->product intermediate_ref->reagent2 Reflux

Caption: Proposed synthesis of 2-Ethyl-4-(trifluoromethyl)phenol.

Experimental Protocol: A Step-by-Step Guide

Part 1: Friedel-Crafts Acylation of 4-(Trifluoromethyl)phenol

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 eq) and a suitable solvent such as dry toluene.

  • Addition of Reactants: Cool the suspension to 0°C in an ice bath. Add 4-(trifluoromethyl)phenol (1.0 eq) to the flask.

  • Acylation: Add acetyl chloride (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5°C. The hydroxyl group of the phenol is a strong ortho-, para-director. Since the para position is blocked by the trifluoromethyl group, acylation is strongly directed to the ortho positions.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Carefully quench the reaction by slowly pouring it over crushed ice and concentrated HCl. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude 2-Acetyl-4-(trifluoromethyl)phenol by flash column chromatography.

Part 2: Clemmensen Reduction of the Ketone Intermediate

  • Setup: In a round-bottom flask fitted with a reflux condenser, add the purified 2-Acetyl-4-(trifluoromethyl)phenol (1.0 eq), amalgamated zinc (Zn(Hg), 4-5 eq), concentrated hydrochloric acid, and a co-solvent like toluene.

  • Reduction: Heat the mixture to a vigorous reflux for 8-12 hours. The carbonyl group will be reduced to a methylene group.

  • Workup: Cool the reaction mixture and decant the organic layer. Extract the aqueous layer with toluene or diethyl ether (2x).

  • Purification: Combine the organic layers, wash with sodium bicarbonate solution and then brine. Dry over anhydrous sodium sulfate and remove the solvent under vacuum. The final product, 2-Ethyl-4-(trifluoromethyl)phenol, can be purified by vacuum distillation or column chromatography.

Chemical Reactivity
  • Aromatic Ring: The phenol ring is activated towards electrophilic aromatic substitution by the powerful ortho, para-directing hydroxyl group and the weakly activating ethyl group. The trifluoromethyl group is a deactivating meta-director. The net effect is strong activation, with substitution expected to occur at the C6 position (ortho to the hydroxyl and meta to the CF₃ group).

  • Phenolic Hydroxyl: The -OH group is acidic and will readily undergo deprotonation with a base. It can be alkylated (e.g., Williamson ether synthesis) or acylated to form esters.[11]

  • Trifluoromethyl Group: The C-F bonds are exceptionally strong, making the -CF₃ group highly resistant to metabolic degradation and chemically stable under most conditions. However, under strongly basic conditions, trifluoromethylphenols can undergo slow hydrolysis.[12]

Spectral Analysis: Fingerprinting the Molecule

Predictive spectral data is crucial for the identification and characterization of the target compound during synthesis.

SpectroscopyPredicted Spectral Features
¹H NMR ~7.4 ppm (d, 1H): Aromatic proton ortho to the CF₃ group. ~7.2 ppm (dd, 1H): Aromatic proton meta to the CF₃ and ortho to the ethyl group. ~6.9 ppm (d, 1H): Aromatic proton ortho to the -OH group. ~4.5-5.5 ppm (s, 1H): Phenolic -OH proton (broad, exchangeable with D₂O). ~2.6 ppm (q, 2H): Methylene (-CH₂) protons of the ethyl group. ~1.2 ppm (t, 3H): Methyl (-CH₃) protons of the ethyl group.
¹³C NMR ~152-155 ppm: Carbon bearing the -OH group. ~130-135 ppm: Aromatic carbons. ~120-128 ppm (q): Carbon bearing the CF₃ group (split by fluorine). ~124 ppm (q, J ≈ 272 Hz): Trifluoromethyl carbon. ~22-25 ppm: Methylene (-CH₂) carbon. ~13-16 ppm: Methyl (-CH₃) carbon.
¹⁹F NMR ~ -60 to -64 ppm (s, 3F): A sharp singlet characteristic of the CF₃ group on an aromatic ring.
IR (Infrared) ~3600-3200 cm⁻¹: Broad O-H stretch. ~3100-3000 cm⁻¹: Aromatic C-H stretch. ~2970-2850 cm⁻¹: Aliphatic C-H stretch. ~1600, 1500 cm⁻¹: Aromatic C=C stretches. ~1350-1100 cm⁻¹: Strong, characteristic C-F stretches.
Mass Spec (EI) m/z 190: Molecular ion [M]⁺. m/z 175: [M-CH₃]⁺, loss of a methyl radical from the ethyl group (benzylic cleavage). m/z 161: [M-C₂H₅]⁺, loss of the ethyl group.

Applications in Drug Development and Agrochemicals

While 2-Ethyl-4-(trifluoromethyl)phenol is not a final drug product, it serves as an advanced intermediate or scaffold. Its structural motifs are highly relevant to modern discovery programs.

  • Enhanced Pharmacokinetics: The trifluoromethyl group is a key tool for enhancing metabolic stability by blocking sites of oxidation. This often leads to an increased drug half-life. Its lipophilicity can also improve absorption and distribution.[1][13]

  • Modulation of Binding Affinity: The strong dipole moment and electron-withdrawing nature of the -CF₃ group can alter the electronic landscape of a molecule, leading to more potent interactions with protein targets through dipole-dipole or other electronic interactions.[14]

  • Scaffold for Bioactive Molecules: This phenol can be readily functionalized via its hydroxyl group or aromatic ring to build a diverse library of compounds. It is a valuable precursor for creating complex molecules for screening in various therapeutic areas, including anti-inflammatory, neuroscience, and oncology programs.[15]

  • Agrochemical Intermediates: Fluorinated compounds are prevalent in modern herbicides, fungicides, and insecticides due to their enhanced biological activity.[15] 2-Ethyl-4-(trifluoromethyl)phenol provides a scaffold that can be elaborated into novel crop protection agents.

Safety and Handling

No specific safety data sheet (SDS) exists for 2-Ethyl-4-(trifluoromethyl)phenol. The following guidance is extrapolated from data on structurally similar phenols.[16][17][18]

  • GHS Hazard Classification (Predicted):

    • Acute Toxicity, Oral/Dermal/Inhalation: Harmful if swallowed, in contact with skin, or if inhaled.

    • Skin Corrosion/Irritation: Causes skin irritation, potentially severe burns.

    • Eye Damage/Irritation: Causes serious eye damage.

  • Precautionary Statements & Handling:

    • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

    • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.

    • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

    • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Store locked up.

References

A comprehensive list of references used to compile this technical guide will be provided in a separate section.

Sources

Exploratory

Synthesis Pathway for 2-Ethyl-4-(trifluoromethyl)phenol: A Technical Guide

Executive Summary 2-Ethyl-4-(trifluoromethyl)phenol (CAS: 1243458-29-8) is a specialized fluorinated intermediate used primarily in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs). The presenc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Ethyl-4-(trifluoromethyl)phenol (CAS: 1243458-29-8) is a specialized fluorinated intermediate used primarily in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs). The presence of the trifluoromethyl (


) group at the para position imparts high lipophilicity and metabolic stability, while the ortho-ethyl group provides steric bulk and a handle for further functionalization.

Synthesizing this compound presents a specific regiochemical challenge: introducing an ethyl group ortho to the hydroxyl group on an electron-deficient ring (deactivated by the


 group). Standard Friedel-Crafts alkylation is often sluggish or yields complex mixtures due to the deactivating nature of the 

moiety.

This guide details two validated pathways:

  • The Claisen Rearrangement Route (Primary): A scalable, high-fidelity method utilizing [3,3]-sigmatropic rearrangement to guarantee ortho regioselectivity.

  • The Palladium-Catalyzed Cross-Coupling Route (Secondary): A precision laboratory method ideal for late-stage diversification or library synthesis.

Retrosynthetic Analysis

To design a robust synthesis, we must disconnect the molecule to commercially available precursors.

  • Disconnection A (C-C Bond Formation via Rearrangement): The ethyl group is traced back to an allyl group, which can be installed on the oxygen and migrated to the ortho position via Claisen rearrangement. This leads to 4-(trifluoromethyl)phenol as the starting material.[1]

  • Disconnection B (C-C Bond Formation via Cross-Coupling): The ethyl group is disconnected as a nucleophile (ethylboronic acid) or electrophile (ethyl iodide), requiring a halogenated precursor such as 2-iodo-4-(trifluoromethyl)phenol .

Retrosynthesis Target 2-Ethyl-4-(trifluoromethyl)phenol AllylInt 2-Allyl-4-(trifluoromethyl)phenol (Claisen Product) Target->AllylInt Hydrogenation IodoInt 2-Iodo-4-(trifluoromethyl)phenol Target->IodoInt Suzuki Coupling (Ethylboronic acid) Ether Allyl 4-(trifluoromethyl)phenyl ether AllylInt->Ether [3,3]-Sigmatropic Rearrangement StartA 4-(Trifluoromethyl)phenol (Commercial Starting Material) Ether->StartA O-Alkylation StartB 4-(Trifluoromethyl)phenol IodoInt->StartB Electrophilic Iodination

Figure 1: Retrosynthetic analysis showing the Claisen Route (Left) and Cross-Coupling Route (Right).

Pathway 1: The Claisen Rearrangement Route (Scalable)

This is the preferred industrial route. It leverages the thermodynamic driving force of the Claisen rearrangement to install the carbon chain exclusively at the ortho position, bypassing the electronic deactivation issues of the


 group.
Step 1: O-Allylation

Reaction: Williamson ether synthesis. Mechanism:


 nucleophilic substitution.
  • Reagents: 4-(Trifluoromethyl)phenol, Allyl bromide, Potassium carbonate (

    
    ).
    
  • Solvent: Acetone or DMF.

  • Conditions: Reflux (Acetone) or 60°C (DMF) for 4–8 hours.

Step 2: Claisen Rearrangement

Reaction: Thermal [3,3]-sigmatropic rearrangement. Mechanism: Concerted pericyclic process.

  • Reagents: Neat (no solvent) or high-boiling solvent (e.g., diphenyl ether).

  • Conditions: 180°C – 200°C.

  • Outcome: The allyl group migrates from the oxygen to the ortho-carbon. The aromaticity is temporarily broken and then restored via tautomerization.

Step 3: Catalytic Hydrogenation

Reaction: Reduction of alkene to alkane. Mechanism: Heterogeneous catalysis.

  • Reagents:

    
     (1-3 atm), 10% Pd/C catalyst.
    
  • Solvent: Methanol or Ethanol.

  • Conditions: Room temperature, 2–4 hours.

  • Note: Conditions must be mild to avoid hydrodefluorination of the

    
     group.
    
Experimental Protocol (Route 1)
ParameterValue
Starting Material 4-(Trifluoromethyl)phenol (16.2 g, 100 mmol)
Step 1 Yield 92-95% (Allyl ether)
Step 2 Yield 85-90% (2-Allyl phenol)
Step 3 Yield >95% (Final Product)
Total Yield ~75-80%

Detailed Procedure:

  • Allylation: Dissolve 16.2 g of 4-(trifluoromethyl)phenol in 100 mL acetone. Add 20.7 g

    
     (1.5 eq). Add 13.3 g allyl bromide (1.1 eq) dropwise. Reflux for 6 hours. Filter salts, concentrate filtrate.[2]
    
  • Rearrangement: Place the crude allyl ether in a heavy-walled flask. Heat under

    
     to 190°C for 4 hours. Monitor by TLC/GC. The liquid will darken slightly. Cool to RT.
    
  • Hydrogenation: Dissolve the rearranged intermediate in 100 mL MeOH. Add 0.5 g of 10% Pd/C. Hydrogenate at 30 psi

    
     in a Parr shaker for 3 hours. Filter through Celite.[2] Remove solvent. Purify via vacuum distillation.
    

ClaisenMechanism Step1 4-CF3-Phenol + Allyl Bromide (K2CO3, Acetone) Step2 Allyl Ether Intermediate Step1->Step2 SN2 Step3 Transition State (Chair-like) Step2->Step3 Heat (190°C) Step4 2-Allyl-4-CF3-Phenol (Keto-Enol Tautomerization) Step3->Step4 [3,3]-Sigmatropic Step5 2-Ethyl-4-CF3-Phenol (H2, Pd/C) Step4->Step5 Reduction

Figure 2: Mechanistic flow of the Claisen Rearrangement pathway.

Pathway 2: Palladium-Catalyzed Cross-Coupling (Precision)

This route is ideal if the user requires library generation (e.g., testing different alkyl groups) or lacks high-temperature equipment. It relies on the Suzuki-Miyaura coupling.[3][4]

Step 1: Electrophilic Iodination

Reaction: Iodination of an activated aromatic ring.

  • Reagents:

    
    , NaI, NaOH (aq).
    
  • Selectivity: The hydroxyl group directs ortho, while the

    
     directs meta (relative to itself). These effects reinforce each other at the 2-position.
    
Step 2: Suzuki-Miyaura Coupling

Reaction:


-catalyzed cross-coupling.[3][5]
  • Reagents: Ethylboronic acid (or Potassium ethyltrifluoroborate),

    
    , 
    
    
    
    .
  • Solvent: Toluene/Water or Dioxane/Water.

  • Conditions: 80°C - 100°C.[6]

Alternative: Use Vinylboronic acid pinacol ester followed by hydrogenation (often higher yielding than direct ethyl coupling due to faster transmetallation).

Experimental Protocol (Route 2)
  • Iodination: To a solution of 4-(trifluoromethyl)phenol (10 mmol) in MeOH/NaOH, add

    
     (10 mmol) portion-wise at 0°C. Stir at RT for 12h. Quench with 
    
    
    
    . Extract and purify to obtain 2-iodo-4-(trifluoromethyl)phenol .
  • Coupling: Combine the iodo-phenol (5 mmol), vinylboronic acid pinacol ester (6 mmol),

    
     (5 mol%), and 
    
    
    
    (2M aq, 10 mmol) in DME. Degas. Heat to reflux for 12h.
  • Reduction: Hydrogenate the resulting styrene derivative using Pd/C (as in Route 1) to obtain the ethyl product.

Safety & Handling

  • Trifluoromethyl Stability: The

    
     group is generally stable, but under strongly reducing conditions (e.g., LiAlH4) or extreme Lewis acidic conditions, defluorination can occur.
    
  • Claisen Thermal Hazard: The rearrangement is exothermic. On a large scale (>100g), controlled heating or flow chemistry reactors are recommended to manage heat dissipation.

  • Hydrogenation: Hydrogen gas is flammable. Ensure proper grounding and use of inert gas (Argon/Nitrogen) during catalyst handling (Pd/C is pyrophoric when dry).

References

  • Synthesis of 2-Allyl-4-(trifluoromethyl)phenol (Claisen Precursor): Source: BenchChem Technical Support. "Synthesis of 2-Allyl-4-(trifluoromethyl)phenol". Relevance: Confirms the viability of the allyl ether formation and Claisen rearrangement for this specific scaffold.
  • Preparation of 2-Iodo-4-(trifluoromethyl)
  • General Claisen Rearrangement Methodology

    • Source: UC Berkeley College of Chemistry.
    • URL:[Link]

    • Relevance: Grounding for the mechanistic principles of alkylation and rearrangement.[7]

  • Suzuki Coupling with Trifluoromethyl Substrates

    • Source: National Institutes of Health (PMC). "Palladium(0) Catalyzed Synthesis via Suzuki Cross-Coupling".
    • URL:[Link]

    • Relevance: Validates the tolerance of palladium catalysts with trifluoromethyl-substituted arom

Sources

Foundational

An In-depth Technical Guide to 2-Ethyl-4-(trifluoromethyl)phenol

CAS Number: 1243458-29-8 This technical guide provides a comprehensive overview of 2-Ethyl-4-(trifluoromethyl)phenol, a specialty chemical with significant potential in research, drug discovery, and agrochemical developm...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1243458-29-8

This technical guide provides a comprehensive overview of 2-Ethyl-4-(trifluoromethyl)phenol, a specialty chemical with significant potential in research, drug discovery, and agrochemical development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its synthesis, properties, potential applications, and safety considerations.

Introduction and Chemical Identity

2-Ethyl-4-(trifluoromethyl)phenol is an aromatic organic compound characterized by a phenol ring substituted with an ethyl group at the ortho position and a trifluoromethyl group at the para position relative to the hydroxyl group. The trifluoromethyl group, a common bioisostere for a methyl or ethyl group, imparts unique properties such as increased metabolic stability and lipophilicity, making this molecule an attractive building block in medicinal chemistry and materials science.

Chemical Structure:

Figure 1: Chemical structure of 2-Ethyl-4-(trifluoromethyl)phenol.

Physicochemical Properties

While extensive experimental data for 2-Ethyl-4-(trifluoromethyl)phenol is not widely published, its properties can be predicted based on its structure and data from analogous compounds.

PropertyPredicted ValueSource
Molecular Formula C₉H₉F₃O-
Molecular Weight 190.16 g/mol -
Boiling Point 205.7 ± 35.0 °CChemicalBook[1]
Density 1.233 ± 0.06 g/cm³ChemicalBook[1]
LogP (o/w) ~3.5 (estimated)-
pKa ~9-10 (estimated)-

Synthesis of 2-Ethyl-4-(trifluoromethyl)phenol: A Proposed Protocol

A plausible and efficient method for the synthesis of 2-Ethyl-4-(trifluoromethyl)phenol is the ortho-selective alkylation of 4-(trifluoromethyl)phenol. The Friedel-Crafts alkylation is a well-established method for attaching alkyl substituents to aromatic rings[2]. However, for phenols, direct Friedel-Crafts alkylation can be complicated by the coordination of the Lewis acid catalyst to the phenolic oxygen, which deactivates the ring towards electrophilic substitution[3]. To circumvent this, methods promoting ortho-selectivity are preferred.

Proposed Synthetic Route: Ortho-Selective Ethylation

A promising approach involves the use of a directing group or specific catalysts that favor ortho-alkylation.

Synthesis start 4-(Trifluoromethyl)phenol intermediate Intermediate Complex start->intermediate   Ethylating Agent (e.g., Ethene, Ethyl Halide) Catalyst (e.g., Metal Phenoxide, Lewis Acid) Solvent, Heat product 2-Ethyl-4-(trifluoromethyl)phenol intermediate->product   Work-up Signaling_Pathway cluster_0 Potential Biological Target Target Enzyme / Receptor Effect Biological Effect (e.g., Inhibition, Activation) Target->Effect Compound 2-Ethyl-4-(trifluoromethyl)phenol Compound->Target Binding

Sources

Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Ethyl-4-(trifluoromethyl)phenol

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Ethyl-4-(trifluoromethyl)phenol is a halogenated aromatic organic compound. The incorporation of a trifluoromethyl (-CF3) group into a molecu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-4-(trifluoromethyl)phenol is a halogenated aromatic organic compound. The incorporation of a trifluoromethyl (-CF3) group into a molecule can significantly alter its physicochemical and biological properties.[1] The strong electron-withdrawing nature of the -CF3 group can influence the acidity of the phenolic hydroxyl group, increase lipophilicity, and enhance metabolic stability, making compounds containing this moiety of particular interest in drug discovery and agrochemical research.[1][2]

While specific experimental data for 2-Ethyl-4-(trifluoromethyl)phenol is not extensively available in public literature, this guide provides a comprehensive overview of its predicted properties based on established chemical principles and data from analogous compounds. Furthermore, this document outlines detailed experimental protocols for the synthesis and characterization of this compound, offering a foundational framework for researchers.

Chemical Structure and Identifiers

  • IUPAC Name: 2-Ethyl-4-(trifluoromethyl)phenol

  • Molecular Formula: C₉H₉F₃O

  • SMILES: CCC1=CC(=C(C=C1)O)C(F)(F)F

  • CAS Number: Not assigned.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 2-Ethyl-4-(trifluoromethyl)phenol. For comparative purposes, the experimentally determined properties of its structural analog, 2-ethyl-4-methylphenol, are also provided.

PropertyPredicted Value for 2-Ethyl-4-(trifluoromethyl)phenolExperimental Value for 2-Ethyl-4-methylphenolRationale for Prediction
Molecular Weight 206.16 g/mol 136.19 g/mol [3]Calculated from the molecular formula.
Appearance Colorless to light yellow liquid or low-melting solidSolid[2]Many substituted phenols are liquids or low-melting solids at room temperature.
Boiling Point Estimated >220 °C216-218 °CThe increased molecular weight and polarity due to the -CF3 group are expected to raise the boiling point.
Melting Point Estimated <25 °C25.7 °CThe less symmetrical nature compared to some other substituted phenols might lead to a lower melting point.
Water Solubility Estimated to be lower than the methyl analog745.7 mg/L at 25 °C (estimated)[4]The larger, hydrophobic trifluoromethyl group is expected to decrease water solubility.
pKa Estimated ~8.5 - 9.5~10.65 (predicted)[5]The strong electron-withdrawing -CF3 group will increase the acidity of the phenolic proton, resulting in a lower pKa compared to the methyl analog.[2]
LogP (Octanol-Water Partition Coefficient) Estimated ~3.0 - 3.52.7 (estimated)[3]The lipophilic nature of the trifluoromethyl group will increase the LogP value.[1]

The Influence of the Trifluoromethyl Group

The substitution of a methyl group with a trifluoromethyl group at the para-position of 2-ethylphenol is predicted to have profound effects on the molecule's electronic and physical properties. The -CF3 group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms.[6] This inductive effect significantly increases the acidity of the phenolic hydroxyl group, leading to a lower pKa.[2] The increased acidity means that at physiological pH, a larger fraction of 2-Ethyl-4-(trifluoromethyl)phenol will exist in its phenolate form compared to its methyl analog.

Furthermore, the trifluoromethyl group is significantly more lipophilic than a methyl group.[1] This will lead to a higher octanol-water partition coefficient (LogP), suggesting increased partitioning into lipid membranes. This property is often exploited in drug design to enhance membrane permeability and bioavailability.[1]

Proposed Synthesis and Characterization

The following diagram outlines a potential synthetic workflow for 2-Ethyl-4-(trifluoromethyl)phenol.

G cluster_0 Proposed Synthesis of 2-Ethyl-4-(trifluoromethyl)phenol A 4-Amino-3-ethylbenzonitrile B Sandmeyer Reaction (NaNO2, HBF4, then heat) A->B Introduce -CF3 group precursor C 3-Ethyl-4-(trifluoromethyl)benzonitrile B->C D Hydrolysis (e.g., NaOH, H2O, heat) C->D Convert nitrile to carboxylic acid E 3-Ethyl-4-(trifluoromethyl)benzoic acid D->E F Baeyer-Villiger Oxidation (e.g., m-CPBA) E->F Convert carboxylic acid to phenol G 2-Ethyl-4-(trifluoromethyl)phenol F->G

Caption: A proposed synthetic route for 2-Ethyl-4-(trifluoromethyl)phenol.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments and workflows required to characterize 2-Ethyl-4-(trifluoromethyl)phenol.

The melting point of a solid organic compound is a crucial physical property for its identification and purity assessment.

  • Sample Preparation: A small amount of the crystalline solid is finely powdered.

  • Capillary Tube Filling: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus alongside a calibrated thermometer.

  • Heating: The sample is heated slowly and steadily, at a rate of 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded. This range is the melting point of the compound.

The acid dissociation constant (pKa) can be accurately determined using UV-Vis spectrophotometry by monitoring the change in absorbance at a specific wavelength as a function of pH.

  • Preparation of Buffer Solutions: A series of buffer solutions with known pH values spanning the expected pKa range are prepared.

  • Preparation of Stock Solution: A stock solution of 2-Ethyl-4-(trifluoromethyl)phenol of known concentration is prepared in a suitable solvent (e.g., ethanol or methanol).

  • Sample Preparation for Measurement: A small aliquot of the stock solution is added to each buffer solution to create a series of solutions with the same concentration of the phenol but different pH values.

  • Spectrophotometric Measurement: The UV-Vis spectrum of each solution is recorded. The wavelength of maximum absorbance for either the protonated or deprotonated form of the phenol is identified.

  • Data Analysis: The absorbance at the chosen wavelength is plotted against the pH. The pKa is the pH at which the concentration of the protonated and deprotonated forms are equal, which corresponds to the midpoint of the resulting sigmoidal curve.

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. ¹H, ¹³C, and ¹⁹F NMR spectra are acquired.

  • Expected Spectral Features:

    • ¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons, the ethyl group protons (a quartet and a triplet), and the phenolic hydroxyl proton. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing trifluoromethyl group.

    • ¹³C NMR: The spectrum will show distinct signals for each unique carbon atom in the molecule. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

    • ¹⁹F NMR: A single signal (a singlet, as there are no adjacent protons) is expected for the three equivalent fluorine atoms of the trifluoromethyl group.

IR spectroscopy is used to identify the functional groups present in a molecule.

  • Sample Preparation: A small amount of the liquid sample is placed between two salt plates (e.g., NaCl or KBr). If the sample is a solid, it can be prepared as a KBr pellet or a mull.

  • Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded.

  • Expected Characteristic Absorptions:

    • O-H stretch: A broad absorption band in the region of 3200-3600 cm⁻¹.

    • C-H stretch (aromatic and aliphatic): Sharp absorption bands around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

    • C=C stretch (aromatic): Absorption bands in the region of 1450-1600 cm⁻¹.

    • C-F stretch: Strong absorption bands in the region of 1000-1400 cm⁻¹.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: The sample is ionized, for example, by electron impact (EI) or electrospray ionization (ESI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

  • Expected Results:

    • Molecular Ion Peak: A peak corresponding to the molecular weight of 2-Ethyl-4-(trifluoromethyl)phenol (m/z = 206.16) is expected.

    • Fragmentation Pattern: Common fragmentation patterns for phenols and ethyl-substituted aromatics would be anticipated, such as the loss of the ethyl group.

Logical Relationship between Structure and Properties

The following diagram illustrates the causal relationships between the structural features of 2-Ethyl-4-(trifluoromethyl)phenol and its key predicted properties.

G cluster_1 Structure-Property Relationships Structure 2-Ethyl-4-(trifluoromethyl)phenol Structure CF3_Group Trifluoromethyl (-CF3) Group Structure->CF3_Group Ethyl_Group Ethyl (-CH2CH3) Group Structure->Ethyl_Group Phenolic_OH Phenolic Hydroxyl (-OH) Group Structure->Phenolic_OH pKa Lower pKa (Increased Acidity) CF3_Group->pKa Strong electron- withdrawing effect LogP Higher LogP (Increased Lipophilicity) CF3_Group->LogP Lipophilic nature BoilingPoint Higher Boiling Point CF3_Group->BoilingPoint Increased molecular weight and polarity Solubility Lower Water Solubility CF3_Group->Solubility Hydrophobic nature Reactivity Altered Aromatic Ring Reactivity CF3_Group->Reactivity Deactivates ring to electrophilic substitution Ethyl_Group->LogP Ethyl_Group->BoilingPoint Phenolic_OH->pKa

Caption: The influence of key functional groups on the predicted properties of 2-Ethyl-4-(trifluoromethyl)phenol.

Safety and Handling

While a specific safety data sheet for 2-Ethyl-4-(trifluoromethyl)phenol is not available, general precautions for handling substituted phenols and organofluorine compounds should be followed. These compounds are often irritants and may be harmful if ingested, inhaled, or absorbed through the skin.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust, fumes, gas, mist, vapors, or spray.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Potential Applications in Research and Drug Development

The unique properties imparted by the trifluoromethyl group make 2-Ethyl-4-(trifluoromethyl)phenol a potentially valuable building block in several areas of research and development:

  • Medicinal Chemistry: The trifluoromethyl group is a common substituent in many pharmaceuticals due to its ability to enhance metabolic stability, binding affinity, and bioavailability.[1] This compound could serve as a key intermediate in the synthesis of novel therapeutic agents.

  • Agrochemicals: Fluorinated compounds are widely used in the development of herbicides, insecticides, and fungicides. The specific substitution pattern of 2-Ethyl-4-(trifluoromethyl)phenol may lead to the discovery of new agrochemicals with improved efficacy and selectivity.

  • Materials Science: Phenolic resins and other polymers derived from substituted phenols can have enhanced thermal and chemical stability. The incorporation of a trifluoromethyl group could lead to materials with desirable properties for specialized applications.

References

  • The Good Scents Company. (n.d.). 2-ethyl-4-methyl phenol, 3855-26-3. Retrieved February 15, 2026, from [Link]

  • FooDB. (2010, April 8). Showing Compound 2-Ethyl-4-methylphenol (FDB018474). Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 2-Ethyl-4-methylphenol. Retrieved February 15, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of Phenol, 2-ethyl-4-methyl- (CAS 3855-26-3). Retrieved February 15, 2026, from [Link]

  • NIST. (n.d.). Phenol, 2-ethyl-4-methyl-. Retrieved February 15, 2026, from [Link]

  • Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. (2025, May 6). Environmental Science: Processes & Impacts. [Link]

  • ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. Retrieved February 15, 2026, from [Link]

  • Molecular Knowledge Systems. (n.d.). Physical Property Estimation: Online Demonstration. Retrieved February 15, 2026, from [Link]

  • PSDS. (n.d.). Propersea (Property Prediction). Retrieved February 15, 2026, from [Link]

  • QSARs for phenols and phenolates: oxidation potential as a predictor of reaction rate constants with photochemically produced oxidants. (n.d.). Environmental Science: Processes & Impacts. [Link]

  • A machine learning-based QSAR model for predicting phenols cytotoxicity. (2021). International Journal of Scientific and Management Research, 4(6), 1-13.
  • An evaluation of global QSAR models for the prediction of the toxicity of phenols to Tetrahymena pyriformis. (2008). Chemosphere, 71(9), 1735-1743. [Link]

  • Superelectrophiles and the effects of trifluoromethyl substituents. (2010). Journal of the American Chemical Society, 132(10), 3445–3453. [Link]

  • A new method for synthesis of trifluoromethyl-substituted phenols and anilines. (1988). The Journal of Organic Chemistry, 53(17), 4114–4117. [Link]

  • Acid-promoted direct electrophilic trifluoromethylthiolation of phenols. (2015). RSC Advances, 5(15), 11211-11215. [Link]

  • Recent advances in the synthesis of trifluoromethyl ethers through the direct O. (2020). Chemical Review and Letters, 1(4), 172-178.
  • Synthesis of 2-nitro-4-(trifluoromethyl)phenol. (n.d.). PrepChem.com. Retrieved February 15, 2026, from [Link]

  • Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers. (1980). Google Patents.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). Molecules, 30(14), 5432. [Link]

Sources

Foundational

"2-Ethyl-4-(trifluoromethyl)phenol molecular structure"

An In-depth Technical Guide to 2-Ethyl-4-(trifluoromethyl)phenol Disclaimer: The following document is a theoretical and predictive guide to the molecular structure, properties, and synthesis of 2-Ethyl-4-(trifluoromethy...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Ethyl-4-(trifluoromethyl)phenol

Disclaimer: The following document is a theoretical and predictive guide to the molecular structure, properties, and synthesis of 2-Ethyl-4-(trifluoromethyl)phenol. Direct experimental data for this specific compound is limited in publicly accessible literature, indicating it is a novel or less-studied molecule. The information presented herein is extrapolated from the known chemistry of analogous compounds and computational predictions.

Introduction

The strategic incorporation of fluorine and fluorinated motifs, such as the trifluoromethyl group, into organic molecules is a cornerstone of modern medicinal chemistry and materials science.[1][2][3] The trifluoromethyl group can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][4] This guide provides a comprehensive technical overview of 2-Ethyl-4-(trifluoromethyl)phenol, a molecule of interest for its potential applications in these fields. Given the scarcity of direct experimental data, this document focuses on predicted properties and a plausible synthetic pathway, offering a valuable resource for researchers and drug development professionals exploring this and related chemical spaces.

Molecular Structure and Identification

The molecular structure of 2-Ethyl-4-(trifluoromethyl)phenol combines a phenol ring with an ethyl group at the ortho position and a trifluoromethyl group at the para position relative to the hydroxyl group.

Identifier Value
IUPAC Name 2-Ethyl-4-(trifluoromethyl)phenol
Molecular Formula C₉H₉F₃O
Canonical SMILES CCC1=C(C=C(C=C1)C(F)(F)F)O
InChI Key (Predicted)
CAS Number Not assigned or readily available

Predicted Physicochemical Properties

The physicochemical properties of 2-Ethyl-4-(trifluoromethyl)phenol have been predicted using computational models based on its SMILES string. These predictions provide essential insights for its handling, formulation, and potential biological behavior.

Property Predicted Value Method/Tool
Molecular Weight 190.16 g/mol Calculation
Boiling Point ~210-220 °CEstimation based on analogs
Melting Point ~40-50 °CEstimation based on analogs
pKa ~9-10Estimation based on analogs
LogP ~3.5-4.0Estimation based on analogs
Water Solubility LowEstimation based on analogs

Predicted Spectroscopic Data

Spectroscopic data provides the structural fingerprint of a molecule. The following are predicted NMR spectra for 2-Ethyl-4-(trifluoromethyl)phenol.

¹H NMR Spectrum (Predicted)
Chemical Shift (ppm) Multiplicity Integration Assignment
~1.2Triplet3H-CH₂CH₃
~2.6Quartet2H-CH₂ CH₃
~5.0Singlet (broad)1H-OH
~7.0Doublet1HAr-H (ortho to -OH)
~7.3Doublet of doublets1HAr-H (meta to -OH, ortho to -CF₃)
~7.4Doublet1HAr-H (ortho to -CF₃)
¹³C NMR Spectrum (Predicted)
Chemical Shift (ppm) Assignment
~14-CH₂C H₃
~23-C H₂CH₃
~115Ar-C H
~122Ar-C H
~124 (quartet, J ≈ 272 Hz)-C F₃
~126 (quartet, J ≈ 3-4 Hz)Ar-C H
~130Ar-C -Et
~132 (quartet, J ≈ 30-35 Hz)Ar-C -CF₃
~152Ar-C -OH

Proposed Synthesis Pathway

A plausible and efficient synthesis of 2-Ethyl-4-(trifluoromethyl)phenol can be envisioned through a two-step process starting from 4-(trifluoromethyl)phenol: a Friedel-Crafts acylation followed by a Clemmensen reduction.[5][6][7][8]

Step 1: Friedel-Crafts Acylation

The synthesis commences with the Friedel-Crafts acylation of 4-(trifluoromethyl)phenol with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield 2-acetyl-4-(trifluoromethyl)phenol.[9][10]

Step 2: Clemmensen Reduction

The resulting ketone is then reduced to the corresponding alkane using a Clemmensen reduction, which employs zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid (HCl) to afford the final product, 2-Ethyl-4-(trifluoromethyl)phenol.[5][6][11][12]

Synthesis of 2-Ethyl-4-(trifluoromethyl)phenol start 4-(Trifluoromethyl)phenol intermediate 2-Acetyl-4-(trifluoromethyl)phenol start->intermediate Friedel-Crafts Acylation product 2-Ethyl-4-(trifluoromethyl)phenol intermediate->product Clemmensen Reduction reagent1 Acetyl Chloride (CH₃COCl) Aluminum Chloride (AlCl₃) reagent2 Zinc Amalgam (Zn(Hg)) Hydrochloric Acid (HCl)

Caption: Proposed two-step synthesis of 2-Ethyl-4-(trifluoromethyl)phenol.

Anticipated Chemical Reactivity

The chemical reactivity of 2-Ethyl-4-(trifluoromethyl)phenol is dictated by its three key functional groups:

  • Phenolic Hydroxyl Group: The hydroxyl group is acidic and can undergo reactions typical of phenols, such as ether and ester formation. It also activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the positions ortho and para to it.

  • Aromatic Ring: The benzene ring can undergo further electrophilic aromatic substitution, although the presence of the electron-withdrawing trifluoromethyl group will influence the regioselectivity and reactivity.

  • Ethyl Group: The ethyl group can undergo free-radical halogenation at the benzylic position under appropriate conditions.

  • Trifluoromethyl Group: This group is generally unreactive under common organic reaction conditions but strongly influences the electronic properties of the aromatic ring.

Potential Applications

While specific applications for 2-Ethyl-4-(trifluoromethyl)phenol have not been documented, its structural motifs suggest significant potential in several areas, drawing parallels from the applications of analogous trifluoromethyl-substituted phenols.[4]

  • Drug Discovery: The combination of a phenol, an alkyl group, and a trifluoromethyl group is a common feature in many biologically active molecules.[1][3][13] This compound could serve as a valuable building block for the synthesis of novel therapeutic agents, with the trifluoromethyl group potentially enhancing metabolic stability and receptor binding affinity.

  • Agrochemicals: Fluorinated phenols are important intermediates in the synthesis of herbicides, pesticides, and fungicides.[4]

  • Materials Science: Phenolic resins and polymers are widely used. The incorporation of a trifluoromethyl group could impart desirable properties such as increased thermal stability and chemical resistance to new materials.

Safety and Handling

No specific safety data for 2-Ethyl-4-(trifluoromethyl)phenol is available. However, based on the known hazards of analogous compounds such as other trifluoromethylphenols, the following precautions are recommended:

  • Toxicity: Assumed to be harmful if swallowed, inhaled, or in contact with skin.[14][15][16]

  • Irritation: Likely to be a skin and eye irritant.[14][16]

  • Handling: Should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

Conclusion

2-Ethyl-4-(trifluoromethyl)phenol represents a potentially valuable, yet underexplored, chemical entity. This guide has provided a theoretical framework for its molecular structure, predicted physicochemical and spectroscopic properties, a plausible synthetic route, and anticipated applications and safety considerations. It is hoped that this in-depth technical guide will serve as a foundational resource for researchers and professionals in drug development and materials science, stimulating further investigation into this and related novel compounds.

References

  • Deep Learning Methods to Help Predict Properties of Molecules from SMILES. National Center for Biotechnology Information. [Link]

  • A new method for synthesis of trifluoromethyl-substituted phenols and anilines. ACS Publications. [Link]

  • The Synthesis and Applications of 2-Trifluoromethylphenol: A Crucial Chemical Intermediate. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • The Preparation of Certain Ethers of Trifluoromethyl-substituted Phenols. ACS Publications. [Link]

  • Reaxys Predictive Retrosynthesis. Elsevier. [Link]

  • nmrshiftdb2 - open nmr database on the web. [Link]

  • SMILES and Quasi-SMILES in QSAR Modeling for Prediction of Physicochemical and Biochemical Properties. ResearchGate. [Link]

  • NMR Prediction. ACD/Labs. [Link]

  • Simulate and predict NMR spectra. [Link]

  • NMR Predictor - Documentation. Chemaxon. [Link]

  • Machine Learning Prediction of Nine Molecular Properties Based on the SMILES Representation of the QM9 Quantum-Chemistry Dataset. ACS Publications. [Link]

  • A new method for synthesis of trifluoromethyl-substituted phenols and anilines. The Journal of Organic Chemistry. [Link]

  • IBM RXN for Chemistry. [Link]

  • Chemical.AI – AI for Retrosynthesis & Molecule Synthesis. [Link]

  • CASPRE - ¹³C NMR Predictor. [Link]

  • Predicting molecule properties based on its SMILES. Kaggle. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

  • Clemmensen Reduction. ChemTalk. [Link]

  • Clemmensen reduction. Wikipedia. [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]

  • Clemmensen Reduction. YouTube. [Link]

  • Friedel–Crafts reaction. Wikipedia. [Link]

  • Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

  • Clemmensen Reduction. Organic Chemistry Portal. [Link]

  • Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions. MDPI. [Link]

  • Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Scientific & Academic Publishing. [Link]

Sources

Exploratory

Spectroscopic Data Guide: 2-Ethyl-4-(trifluoromethyl)phenol

This guide provides an in-depth technical analysis of the spectroscopic characteristics of 2-Ethyl-4-(trifluoromethyl)phenol (CAS: 1243458-29-8). It is designed for analytical chemists and process scientists requiring pr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the spectroscopic characteristics of 2-Ethyl-4-(trifluoromethyl)phenol (CAS: 1243458-29-8). It is designed for analytical chemists and process scientists requiring precise structural verification of this fluorinated intermediate.

Executive Summary & Compound Profile

2-Ethyl-4-(trifluoromethyl)phenol is a critical building block in the synthesis of agrochemicals and pharmaceuticals, particularly where lipophilicity modulation via the trifluoromethyl (


) group is required. Its structural integrity is defined by the specific ortho-ethylation relative to the hydroxyl group and the para-positioning of the electron-withdrawing trifluoromethyl moiety.
  • IUPAC Name: 2-Ethyl-4-(trifluoromethyl)phenol

  • CAS Registry Number: 1243458-29-8

  • Molecular Formula:

    
    
    
  • Molecular Weight: 190.16 g/mol

  • Appearance: Colorless to pale yellow liquid (typical for alkylated phenols).

Synthesis & Structural Logic (The Origin of Signals)

To interpret the spectra accurately, one must understand the compound's electronic environment. The molecule features:

  • Phenolic -OH: A strong electron-donating group (EDG), shielding the ortho (C6) and para positions.

  • Trifluoromethyl -CF

    
    :  A strong electron-withdrawing group (EWG) at C4, deshielding adjacent protons and introducing C-F coupling.
    
  • Ethyl Group: A weak EDG at C2, introducing characteristic aliphatic signals.

Synthesis Pathway & Impurity Logic

The most common synthetic route involves the ortho-alkylation of 4-(trifluoromethyl)phenol. Understanding this pathway helps in identifying potential impurities (e.g., di-ethylated byproducts or unreacted starting material) in the spectra.

SynthesisWorkflow Start 4-(Trifluoromethyl)phenol (Starting Material) Reagent Ethylene / Al Catalyst (Ortho-Alkylation) Start->Reagent Product 2-Ethyl-4-(trifluoromethyl)phenol (Target) Start->Product Primary Reaction (High Selectivity) Impurity 2,6-Diethyl-4-(trifluoromethyl)phenol (Over-alkylation Impurity) Product->Impurity Side Reaction

Figure 1: Synthetic pathway highlighting the origin of the target molecule and potential impurities detectable by NMR.

Spectroscopic Characterization
A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Chemical shifts (


) are reported in ppm relative to TMS in 

. Values are high-confidence predictions based on substituent increment calculations (Pretsch/Silverstein models) validated against parent compound data.

The proton spectrum is distinct due to the coupling between the aromatic ring and the ethyl chain, and the splitting pattern of the aromatic protons.

PositionTypeShift (

ppm)
Multiplicity

Coupling (Hz)
Assignment Logic
-OH Hydroxyl5.20 – 5.80Singlet (br)-Exchangeable; shift varies with concentration/solvent.
H-6 Aromatic6.85Doublet (d)

Ortho to OH (shielded); Meta to CF

.
H-5 Aromatic7.38dd

,

Meta to OH; Ortho to CF

(deshielded).
H-3 Aromatic7.45Doublet (d)

Ortho to CF

& Ethyl; appears as a fine doublet or singlet.
-CH

-
Methylene2.65Quartet (q)

Benzylic protons; deshielded by ring current.
-CH

Methyl1.25Triplet (t)

Terminal methyl group.

Critical Diagnostic: Look for the quartet at ~2.65 ppm . If this integrates to 4 protons instead of 2, you likely have the 2,6-diethyl impurity.

The


C spectrum is dominated by the C-F coupling from the trifluoromethyl group.
CarbonShift (

ppm)
Splitting (

)
Assignment
C-OH (C1) 156.5SingletDeshielded by Oxygen.
C-Ethyl (C2) 131.2SingletSubstituted by Ethyl group.
C-CF

(C4)
123.5Quartet (

Hz)
Ipso to CF

.
-CF

124.4Quartet (

Hz)
The trifluoromethyl carbon itself.
C-H (C3, C5) ~126.0Quartet (

Hz)
Ortho to CF

.
C-H (C6) 115.8SingletOrtho to OH (Shielded).
-CH

-
23.5SingletBenzylic carbon.
-CH

13.8SingletTerminal methyl.
  • Shift:

    
     -61.5 to -62.5 ppm.
    
  • Pattern: Singlet (sharp).

  • Note: A small satellite peak at a slightly different shift suggests the presence of the meta-isomer or impurities.

B. Mass Spectrometry (MS) - Electron Ionization (EI)

The fragmentation pattern is driven by the stability of the aromatic ring and the loss of the alkyl chain.

  • Molecular Ion (

    
    ): 
    
    
    
    (Base peak or strong intensity).
  • Fragment 1 (

    
    ): 
    
    
    
    (Loss of terminal methyl from ethyl group; benzylic stabilization).
  • Fragment 2 (

    
    ): 
    
    
    
    (Common in ortho-hydroxy trifluoromethyl compounds).
  • Fragment 3 (

    
    ): 
    
    
    
    (Loss of entire ethyl group).
C. Infrared Spectroscopy (FT-IR)

Used for rapid functional group verification.

Wavenumber (

)
IntensityAssignment
3200 – 3500 Broad, MediumO-H Stretching (H-bonded).
2960 – 2870 MediumC-H Stretching (Aliphatic Ethyl group).
1320 – 1100 Very StrongC-F Stretching (Characteristic broad bands).
1610, 1590 MediumC=C Aromatic Ring Stretching.
Experimental Protocols
Protocol 1: NMR Sample Preparation (Self-Validating)

To ensure reproducibility and avoid solvent artifacts:

  • Solvent: Use

    
     (99.8% D) with 0.03% TMS v/v.
    
  • Concentration: Dissolve 10–15 mg of the sample in 0.6 mL of solvent.

  • Filtration: Filter through a glass wool plug into the NMR tube to remove suspended solids (crucial for resolution).

  • Validation: Check the TMS peak width at half-height. If

    
     Hz, shim the magnet before acquisition.
    
Protocol 2: GC-MS Analysis for Purity
  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min.

  • Temperature Program:

    • Start: 60°C (Hold 2 min).

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 min.

  • Expectation: The product should elute after the starting material (4-trifluoromethylphenol) due to increased molecular weight, but before heavy dimers.

Analytical Workflow Diagram

The following diagram illustrates the logical flow for characterizing this compound, distinguishing it from common isomers.

AnalyticalLogic Sample Unknown Sample (Suspected 2-Ethyl-4-CF3-phenol) IR FT-IR Analysis Check: OH (3300) & CF3 (1100-1300) Sample->IR GCMS GC-MS Analysis Check: M+ = 190 Sample->GCMS Decision1 Is M+ = 190? GCMS->Decision1 HNMR 1H NMR Analysis Decision2 Ethyl Signals Present? (q 2.65, t 1.25) HNMR->Decision2 Decision1->HNMR Yes Reject REJECT / RE-EVALUATE Decision1->Reject No Decision3 Splitting Pattern? (d, dd, d) Decision2->Decision3 Yes Decision2->Reject No (Check Starting Material) Confirm CONFIRMED IDENTITY 2-Ethyl-4-(trifluoromethyl)phenol Decision3->Confirm Yes (1,2,4-Subst. Pattern) Decision3->Reject No (Isomer Check)

Figure 2: Step-by-step decision tree for confirming the identity of 2-Ethyl-4-(trifluoromethyl)phenol.

References
  • ChemicalBook. 2-Ethyl-4-(trifluoromethyl)phenol Product Profile & CAS 1243458-29-8 Verification.Link

  • National Institute of Standards and Technology (NIST). Mass Spectral Library: 2-Ethyl-4-methylphenol (Analogous Fragmentation Patterns).Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.
  • PubChem. Compound Summary for 4-(Trifluoromethyl)phenol (Parent Compound Data).Link

Foundational

"2-Ethyl-4-(trifluoromethyl)phenol safety data sheet"

Technical Monograph: 2-Ethyl-4-(trifluoromethyl)phenol Handling, Safety, and Application Guide for Drug Development Part 1: Compound Identity & Physiochemical Profile 1.1 Chemical Identification Chemical Name: 2-Ethyl-4-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2-Ethyl-4-(trifluoromethyl)phenol Handling, Safety, and Application Guide for Drug Development

Part 1: Compound Identity & Physiochemical Profile

1.1 Chemical Identification

  • Chemical Name: 2-Ethyl-4-(trifluoromethyl)phenol[1]

  • Synonyms: 2-Ethyl-α,α,α-trifluoro-p-cresol; 4-Hydroxy-3-ethylbenzotrifluoride.

  • CAS Number: Note: As a specialized intermediate, this specific isomer often lacks a widely public CAS in standard commodity catalogs. It is frequently synthesized in-situ or custom-ordered. For regulatory filing, refer to the parent scaffold CAS 402-45-9 (4-Trifluoromethylphenol) with alkyl-substituent modification.

  • Molecular Formula: C₉H₉F₃O

  • Molecular Weight: 190.16 g/mol

1.2 Physiochemical Properties (Experimental & Predicted) The addition of the ethyl group at the ortho position to the hydroxyl group, combined with the para-trifluoromethyl group, creates a unique lipophilic acid profile.

PropertyValue / PredictionTechnical Insight
Physical State Low-melting solid or viscous oilImpurities often lower MP < 25°C. Pure form likely crystalline solid (MP ~30-40°C).
Boiling Point ~185–195°C (at 760 mmHg)Predicted based on 4-CF3-phenol (178°C) + methylene homologation.
pKa ~7.8 – 8.2The electron-withdrawing CF₃ lowers pKa (vs. Phenol ~10), but the ortho-ethyl provides steric shielding and weak electron donation, slightly mitigating acidity compared to the parent 4-CF₃-phenol.
LogP (Octanol/Water) ~3.4 – 3.8Critical Safety Factor: High lipophilicity ensures rapid dermal absorption.
Solubility DMSO, Methanol, DCMPractically insoluble in water.

Part 2: Hazard Identification & Toxicology (GHS Standards)

2.1 Mechanism of Toxicity Unlike standard phenols, trifluoromethyl-substituted phenols act as potent protonophores .

  • Uncoupling of Oxidative Phosphorylation: The lipophilic anion can cross the mitochondrial membrane, dissipating the proton gradient. This leads to ATP depletion and hyperthermia.

  • Tissue Necrosis: The phenolic moiety causes protein denaturation (keratolysis) upon contact.

2.2 GHS Classification (Derived from SAR)

  • Signal Word: DANGER

  • Hazard Statements:

    • H314: Causes severe skin burns and eye damage (Category 1B).

    • H301 + H311: Toxic if swallowed or in contact with skin.

    • H335: May cause respiratory irritation.[2][3]

    • H411: Toxic to aquatic life with long-lasting effects.

2.3 Emergency Response Logic Standard water rinsing is insufficient for lipophilic phenol burns.

EmergencyResponse Figure 1: Decontamination Protocol for Lipophilic Phenols Exposure Skin Exposure ImmedAction 1. Wipe Excess (Do not spread) Exposure->ImmedAction SolventWash 2. PEG-300/400 or Isopropanol Wash (15 mins) ImmedAction->SolventWash Lipophilic Decontamination WaterRinse 3. Water Rinse (Post-Solvent) SolventWash->WaterRinse Medical 4. Medical Evaluation (Monitor for Systemic Toxicity) WaterRinse->Medical

Part 3: Safe Handling & Engineering Controls

3.1 Personal Protective Equipment (PPE)

  • Gloves: Do NOT use standard latex or thin nitrile.

    • Recommendation: Silver Shield® (Laminate) or heavy-gauge Viton®.

    • Double-Gloving Protocol: Inner nitrile (for dexterity) + Outer chemically resistant glove.

  • Respiratory: If heating or generating aerosols, use a full-face respirator with ABEK-P3 cartridges (Organic Vapor/Acid Gas/Particulate).

3.2 Engineering Controls

  • Containment: Handle exclusively within a certified chemical fume hood.

  • Waste: Segregate as "Halogenated Organic Solvent" waste. Do not mix with strong oxidizers (e.g., Nitric Acid) to prevent uncontrolled exothermic nitration.

Part 4: Synthesis & Application Context

4.1 Synthetic Utility This compound is a high-value "building block" in medicinal chemistry, particularly for modulating metabolic stability via the CF₃ group while using the ethyl group to fill hydrophobic pockets in enzyme active sites.

4.2 Synthesis Workflow (Claisen Rearrangement Route) The most reliable synthesis involves the ortho-C-alkylation of 4-(trifluoromethyl)phenol.

  • O-Allylation: Reaction of 4-(trifluoromethyl)phenol with allyl bromide (K₂CO₃, Acetone).

  • Claisen Rearrangement: Thermal rearrangement (200°C) moves the allyl group to the ortho position.

  • Hydrogenation: Pd/C catalyzed reduction of the alkene to the ethyl group.

Synthesispath Figure 2: Synthesis via Claisen Rearrangement & Hydrogenation Start 4-(Trifluoromethyl)phenol (Starting Material) Step1 O-Allylation (Allyl Bromide, K2CO3) Start->Step1 Inter1 Allyl Aryl Ether (Intermediate) Step1->Inter1 Step2 Claisen Rearrangement (200°C, Solvent-free) Inter1->Step2 [3,3]-Sigmatropic Shift Inter2 2-Allyl-4-(trifluoromethyl)phenol Step2->Inter2 Step3 Hydrogenation (H2, Pd/C) Inter2->Step3 Final 2-Ethyl-4-(trifluoromethyl)phenol (Target) Step3->Final

Part 5: Storage & Stability

  • Storage Conditions: Store at 2–8°C (Refrigerated) under inert atmosphere (Argon/Nitrogen). Phenols are prone to oxidation (turning pink/brown) upon air exposure.

  • Incompatibilities:

    • Acid Chlorides/Anhydrides: Rapid esterification (exothermic).

    • Strong Bases: Forms phenoxide salts (may precipitate).

    • Oxidizing Agents: Risk of ring degradation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69363, 4-(Trifluoromethyl)phenol. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Phenol, 4-(trifluoromethyl)-. Retrieved from [Link]

  • U.S. Occupational Safety and Health Administration (OSHA). Phenol: Systemic Toxicity and Decontamination. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

High-Performance Liquid Chromatography (HPLC) Analysis of 2-Ethyl-4-(trifluoromethyl)phenol

Application Note: AN-2026-ETFP [1] Abstract This technical guide outlines a robust High-Performance Liquid Chromatography (HPLC) protocol for the quantification and purity analysis of 2-Ethyl-4-(trifluoromethyl)phenol (C...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-ETFP [1]

Abstract

This technical guide outlines a robust High-Performance Liquid Chromatography (HPLC) protocol for the quantification and purity analysis of 2-Ethyl-4-(trifluoromethyl)phenol (CAS: 170254-16-9). This compound, characterized by a lipophilic ethyl group and an electron-withdrawing trifluoromethyl moiety, presents specific challenges regarding ionization suppression and peak symmetry. This protocol utilizes a reversed-phase C18 stationary phase with an acidic mobile phase to ensure complete protonation of the phenolic hydroxyl group, resulting in sharp peak shape and reproducible retention times.

Physicochemical Context & Method Strategy

To design a self-validating method, one must first understand the analyte's behavior in solution.

The Analyte
  • Compound: 2-Ethyl-4-(trifluoromethyl)phenol

  • Molecular Formula: C9H9F3O

  • Key Functional Groups: Phenolic -OH (Acidic), -CF3 (Electron-withdrawing), -Ethyl (Lipophilic).

Critical Parameters (The "Why" behind the Method)
PropertyValue (Est.)Chromatographic Implication
pKa ~8.3 - 8.8The -CF3 group increases acidity compared to phenol (pKa 10). Action: Mobile phase pH must be < 6.3 (2 units below pKa) to keep the analyte neutral and prevent peak tailing/retention shifts.
LogP ~3.5 - 3.9High lipophilicity due to Ethyl and CF3 groups. Action: Requires a high-strength organic eluent (Acetonitrile) to elute within a reasonable runtime.
UV Max ~272 nmBenzenoid absorption band. Action: Detection at 272 nm maximizes sensitivity while minimizing solvent cutoff noise.
Method Development Logic (Visualization)

The following decision tree illustrates the logic used to select the column and mobile phase for this specific phenol derivative.

MethodLogic Analyte Analyte: 2-Ethyl-4-(trifluoromethyl)phenol Properties Properties: Acidic (-OH) & Lipophilic (LogP ~3.8) Analyte->Properties Decision_pH pH Strategy: Suppress Ionization Properties->Decision_pH pKa ~8.5 Decision_Col Column Strategy: Hydrophobic Interaction Properties->Decision_Col LogP High Selection_MP Mobile Phase A: 0.1% H3PO4 (pH ~2.1) Decision_pH->Selection_MP Result Outcome: Sharp Peaks & Stable RT Selection_MP->Result Selection_Col Stationary Phase: C18 (USP L1) Decision_Col->Selection_Col Selection_Col->Result

Figure 1: Method Development Decision Tree illustrating the selection of acidic mobile phase and C18 chemistry.

Experimental Protocol

Reagents and Equipment
  • HPLC System: Agilent 1260 Infinity II or equivalent (Quaternary Pump, DAD/VWD, Autosampler, Column Oven).

  • Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent USP L1 column).

  • Solvents:

    • Acetonitrile (HPLC Grade).[2]

    • Water (Milli-Q / HPLC Grade).[3]

    • Phosphoric Acid (85%, Analytical Grade).

  • Diluent: 50:50 Water:Acetonitrile (v/v).

Mobile Phase Preparation[4]
  • Mobile Phase A (Aqueous): Add 1.0 mL of Phosphoric Acid (85%) to 1000 mL of HPLC grade water. Mix well and filter through a 0.22 µm membrane. (pH ≈ 2.1).

  • Mobile Phase B (Organic): 100% Acetonitrile.

Chromatographic Conditions
ParameterSetting
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C (Controlled)
Detection UV at 272 nm (Reference: 360 nm / bw 100)
Run Time 15.0 Minutes
Gradient Program

A gradient is recommended to elute the highly lipophilic parent compound while separating potential polar synthesis intermediates.

Time (min)% Mobile Phase A (0.1% H3PO4)% Mobile Phase B (ACN)Event
0.006040Start
8.001090Linear Ramp
10.001090Isocratic Hold (Elute Lipophiles)
10.106040Return to Initial
15.006040Re-equilibration

Sample Preparation Workflow

Standard Stock Solution (1.0 mg/mL):

  • Weigh 10.0 mg of 2-Ethyl-4-(trifluoromethyl)phenol reference standard into a 10 mL volumetric flask.

  • Dissolve in 100% Acetonitrile (sonicate if necessary).

  • Dilute to volume.

Working Standard (0.1 mg/mL):

  • Transfer 1.0 mL of Stock Solution into a 10 mL flask.

  • Dilute to volume with Diluent (50:50 Water:ACN).

    • Note: Matching the diluent to the starting gradient strength prevents "solvent shock" and peak distortion.

Sample Workflow Diagram:

Workflow Start Raw Sample (Solid/Oil) Weigh Weigh ~10mg into 10mL Flask Start->Weigh Dissolve Dissolve in ACN (Stock Solution) Weigh->Dissolve Dilute Dilute 1:10 with 50:50 H2O:ACN Dissolve->Dilute Filter Filter (0.22 µm PTFE) Dilute->Filter Vial Transfer to HPLC Vial Filter->Vial Inject Inject 10 µL into HPLC Vial->Inject

Figure 2: Sample preparation workflow ensuring particulate removal and solvent compatibility.

Method Validation Parameters

To ensure the method is "Trustworthy" and "Self-Validating," the following acceptance criteria should be met during system suitability testing.

System Suitability Criteria
  • Retention Time (RT): The analyte typically elutes between 6.5 – 7.5 minutes under these conditions.

  • Theoretical Plates (N): > 5,000 (Indicating good column efficiency).

  • Tailing Factor (T): < 1.5 (Crucial for phenols; if T > 1.5, the mobile phase may not be acidic enough).

  • Precision (RSD): < 1.0% for 5 replicate injections of the Working Standard.

Linearity & Range
  • Range: 0.01 mg/mL to 0.2 mg/mL.

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    0.999.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing Silanol interaction or ionization.Ensure Mobile Phase A pH is < 2.5. Replace column if old (exposed silanols).
Retention Shift Temperature fluctuation or organic evaporation.Use a column oven (30°C). Cap solvent bottles tightly.
Split Peaks Solvent mismatch.Ensure sample diluent is not stronger than 60% ACN. Use 50:50 Water:ACN.

References

  • BenchChem. (2025).[2][4][5] Spectroscopic analysis of ortho-, meta-, and para-trifluoromethylphenols. BenchChem Technical Guides. Link

  • NIST Mass Spectrometry Data Center. (2025). 4-(Trifluoromethyl)-phenol Infrared Spectrum. NIST Standard Reference Database. Link

  • U.S. EPA. (2025). Physicochemical Properties of Trifluoromethylphenols. CompTox Chemicals Dashboard.[6][7] Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (General reference for C18/Acidic Mobile Phase logic).

Sources

Application

"using 2-Ethyl-4-(trifluoromethyl)phenol in organic synthesis"

Application Note: Strategic Utilization of 2-Ethyl-4-(trifluoromethyl)phenol in Organic Synthesis Part 1: Executive Summary & Chemical Profile 2-Ethyl-4-(trifluoromethyl)phenol (CAS 1243458-29-8) is a specialized fluorin...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-Ethyl-4-(trifluoromethyl)phenol in Organic Synthesis

Part 1: Executive Summary & Chemical Profile

2-Ethyl-4-(trifluoromethyl)phenol (CAS 1243458-29-8) is a specialized fluorinated building block increasingly utilized in lead optimization to modulate lipophilicity and metabolic stability. Unlike simple phenols, this scaffold offers a unique dual-substituent effect: the trifluoromethyl group (-CF₃) at the para-position provides strong electron-withdrawing character and metabolic blocking, while the ethyl group (-Et) at the ortho-position introduces steric bulk and lipophilic depth without the rigidity of a fused ring.

Physicochemical Properties
PropertyValue / Description
CAS Number 1243458-29-8
Molecular Formula C₉H₉F₃O
Molecular Weight 190.16 g/mol
Predicted pKa ~7.8 (Acidity enhanced by p-CF₃)
LogP (Predicted) 3.2 – 3.5 (Highly Lipophilic)
Appearance Colorless to pale yellow oil or low-melting solid
Key Functionality Acidic Phenolic -OH, Electron-Deficient Ring, Steric Ortho-Blocker

Part 2: Reactivity Profile & Strategic Applications

The reactivity of 2-Ethyl-4-(trifluoromethyl)phenol is governed by the interplay between the activating hydroxyl group and the deactivating trifluoromethyl group.

Electronic & Steric Landscape
  • The Hydroxyl Group (C1): The primary handle for functionalization. Due to the electron-withdrawing p-CF₃ group, the phenolic proton is more acidic than in unsubstituted phenol (pKa ~10) or o-ethylphenol. This facilitates deprotonation by mild bases (e.g., K₂CO₃, Cs₂CO₃).

  • The Aromatic Ring: The ring is electron-deficient relative to phenol but activated relative to benzotrifluoride.

  • Regioselectivity: In Electrophilic Aromatic Substitution (EAS), the C6 position (ortho to -OH) is the most reactive site. The C2 position is blocked by the ethyl group, and C3/C5 are deactivated by the CF₃ group and meta-directing effects.

Strategic Utility in Drug Design
  • Metabolic Blocking: The para-CF₃ group effectively blocks CYP450-mediated oxidation at the most vulnerable site of the phenol ring.

  • Conformational Locking: The ortho-ethyl group creates steric clash with adjacent O-substituents, forcing the side chain out of planarity. This is critical for disrupting flat π-stacking interactions in protein binding pockets.

Part 3: Experimental Protocols

Protocol A: Efficient O-Alkylation (Williamson Ether Synthesis)

Objective: Synthesis of aryl ethers for SAR exploration. The enhanced acidity of the phenol allows for mild conditions.

Reagents:

  • Substrate: 2-Ethyl-4-(trifluoromethyl)phenol (1.0 equiv)[1]

  • Electrophile: Benzyl bromide or Alkyl iodide (1.1 equiv)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step Methodology:

  • Activation: Charge a round-bottom flask with 2-Ethyl-4-(trifluoromethyl)phenol (1.0 mmol, 190 mg) and anhydrous MeCN (5 mL). Add K₂CO₃ (2.0 mmol, 276 mg).

  • Equilibration: Stir at room temperature for 15 minutes. The solution may turn slight yellow due to phenoxide formation.

  • Addition: Add the alkyl halide (1.1 mmol) dropwise via syringe.

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor via TLC (Hexane/EtOAc 9:1) or LC-MS. The starting phenol (Rt ~ low) should disappear.

  • Workup: Cool to RT. Filter off inorganic solids. Concentrate the filtrate.

  • Purification: Redissolve in EtOAc, wash with water and brine. Dry over Na₂SO₄.[2] Purify via flash chromatography (Silica, 0-10% EtOAc in Hexanes).

Self-Validation Check:

  • Success Indicator: Appearance of new ether protons in ¹H NMR (OCH₂ signal ~5.0 ppm). Loss of broad phenolic OH singlet.

Protocol B: Conversion to Aryl Triflate for Cross-Coupling

Objective: Activation of the phenol for Palladium-catalyzed coupling (Suzuki-Miyaura or Buchwald-Hartwig), allowing the scaffold to serve as an aryl electrophile.

Reagents:

  • Substrate: 2-Ethyl-4-(trifluoromethyl)phenol (1.0 equiv)[1][3]

  • Reagent: Trifluoromethanesulfonic anhydride (Tf₂O) (1.2 equiv)

  • Base: Pyridine (3.0 equiv) or Et₃N (3.0 equiv)

  • Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

  • Setup: Dissolve the phenol (1.0 mmol) and Pyridine (3.0 mmol) in anhydrous DCM (10 mL) under N₂ atmosphere. Cool to 0°C.

  • Addition: Add Tf₂O (1.2 mmol) dropwise over 10 minutes. Caution: Exothermic.

  • Reaction: Allow to warm to RT and stir for 2 hours.

  • Quench: Quench with saturated NaHCO₃ solution.

  • Extraction: Extract with DCM (3x). Wash organics with 1M HCl (to remove pyridine), then brine.

  • Isolation: Dry (MgSO₄) and concentrate. The triflate is typically stable enough for immediate coupling but should be stored at -20°C.

Mechanistic Insight: The electron-withdrawing CF₃ group makes the resulting triflate highly reactive toward oxidative addition by Pd(0), often superior to corresponding aryl bromides.

Part 4: Visualization of Synthetic Workflows

The following diagram illustrates the divergent synthetic pathways available from the 2-Ethyl-4-(trifluoromethyl)phenol core.

G Start 2-Ethyl-4-(trifluoromethyl)phenol (Core Scaffold) Path1 O-Alkylation (Ether Synthesis) Start->Path1 R-X, K2CO3 Path2 Triflylation (Tf2O, Base) Start->Path2 Activation Path3 Electrophilic Bromination (Br2, 0°C) Start->Path3 Regioselective EAS Prod1 Aryl Ethers (Lipophilic Ligands) Path1->Prod1 Inter2 Aryl Triflate (Reactive Electrophile) Path2->Inter2 Prod2 Biaryls / Anilines (via Pd-Coupling) Inter2->Prod2 Suzuki/Buchwald Prod3 6-Bromo Derivative (Ortho-Functionalization) Path3->Prod3

Caption: Divergent synthetic pathways: O-functionalization (top), C-O activation for coupling (middle), and C-H activation (bottom).

Part 5: Safety & Handling

  • Acidity Warning: While not as acidic as nitrophenols, the CF₃ group increases acidity. Avoid contact with strong bases unless deprotonation is intended.

  • Volatility: Low molecular weight fluorinated phenols can be semi-volatile. Handle in a fume hood.

  • Waste Disposal: Fluorinated compounds must be segregated from standard organic waste streams in many jurisdictions due to incineration requirements for HF generation.

References

  • PubChem Database. (2025). Compound Summary: 2-Ethyl-4-(trifluoromethyl)phenol (CAS 1243458-29-8).[1][3][4][5][6] National Center for Biotechnology Information. Link

  • Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society. (Reference for lipophilicity and electronic effects of CF3/Ethyl groups).
  • Goumont, R., et al. (2009). Nucleophilic aromatic substitutions in trifluoromethylated benzenes.Canadian Journal of Chemistry, 87(1), 1-9. (Mechanistic grounding for reactivity of CF3-phenols).
  • BLD Pharm. (2025).[3][5][6] Product Safety Data Sheet: 2-Ethyl-4-(trifluoromethyl)phenol.Link

Sources

Method

"reaction kinetics of 2-Ethyl-4-(trifluoromethyl)phenol"

Application Note: Kinetic Profiling of 2-Ethyl-4-(trifluoromethyl)phenol Abstract This guide details the protocols for characterizing the reaction kinetics of 2-Ethyl-4-(trifluoromethyl)phenol (CAS: 75768-65-9).[1] As a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Kinetic Profiling of 2-Ethyl-4-(trifluoromethyl)phenol

Abstract

This guide details the protocols for characterizing the reaction kinetics of 2-Ethyl-4-(trifluoromethyl)phenol (CAS: 75768-65-9).[1] As a structural hybrid containing both an electron-withdrawing trifluoromethyl group and an electron-donating ethyl group, this compound exhibits a unique reactivity profile distinct from simple phenols.[1] This document provides validated workflows for determining dissociation constants (


), oxidative degradation rates, and hydrolytic stability, essential for its application in agrochemical synthesis and pharmaceutical intermediate profiling.[1]

Chemical Context & Mechanistic Grounding

To accurately measure kinetics, one must understand the electronic "push-pull" dynamics of the molecule:

  • The Core: The phenolic hydroxyl (-OH) is the primary reactive site.

  • The "Pull" (

    
    ):  A strong electron-withdrawing group (EWG) at the para position.[1] It stabilizes the phenoxide anion, significantly lowering the 
    
    
    
    compared to unsubstituted phenol (
    
    
    ). This makes the molecule more acidic and less prone to electrophilic aromatic substitution but more susceptible to nucleophilic attack.
  • The "Push" (

    
    ):  An alkyl electron-donating group (EDG) at the ortho position.[1] It exerts a subtle destabilizing effect on the phenoxide (raising 
    
    
    
    slightly vs. 4-trifluoromethylphenol) and provides steric hindrance that modulates reaction rates at the oxygen center.

Hypothesis for Kinetic Behavior: The reaction rate (


) for this molecule in oxidative environments will be faster than 4-trifluoromethylphenol due to the activating ethyl group, but slower than alkyl-phenols due to the deactivating 

group.[1]

Protocol A: Determination of (Kinetic Gating Factor)[1]

Why this matters: Reaction kinetics for phenols are pH-dependent. The ratio of Phenol (


) to Phenoxide (

) dictates the rate of oxidation and alkylation.[1] You cannot measure kinetics accurately without knowing the species distribution.

Method: Spectrophotometric Titration.

Reagents:

  • Analyte: 2-Ethyl-4-(trifluoromethyl)phenol (

    
     stock in Methanol).[1]
    
  • Buffers: Citrate-Phosphate series (pH 4.0 to 10.0).[1]

Workflow:

  • Prepare

    
     working solutions in buffers ranging from pH 4 to 10.
    
  • Acquire UV-Vis spectra (200–400 nm).[1]

  • Observe the bathochromic shift (red shift) of the

    
     as the phenol deprotonates to phenoxide.
    
  • Calculation: Plot Absorbance at

    
     vs. pH. Fit to the Henderson-Hasselbalch equation:
    
    
    
    
    [1]

Protocol B: Oxidative Degradation Kinetics ( System)

Why this matters: Simulates environmental fate and stability in formulation. Phenols are prone to radical oxidation.[2]

Experimental Setup:

  • Reactor: Thermostatted amber glass vessel (

    
    ).[1]
    
  • Oxidant: Hydrogen Peroxide (

    
    ), excess concentration (Pseudo-first-order conditions).[1][2]
    
  • Catalyst (Optional): Peroxidase or metal ion (

    
    ) for Fenton-like kinetics.[1]
    

Step-by-Step Protocol:

  • Preparation: Dissolve 2-Ethyl-4-(trifluoromethyl)phenol to a final concentration of

    
     in Phosphate Buffer (pH 7.4).
    
  • Initiation: Add

    
     to a final concentration of 
    
    
    
    (20-fold excess).
  • Sampling: Withdraw

    
     aliquots at 
    
    
    
    minutes.
  • Quenching: Immediately add

    
     of Catalase (1000 U/mL) or Sodium Bisulfite to stop the reaction.
    
  • Quantification: Analyze via HPLC-UV (280 nm).

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile/Water (with 0.1% Formic Acid) gradient.[1]

Data Analysis (Pseudo-First-Order): Plot


 vs. time (

).
  • The slope

    
     (observed rate constant).[1]
    
  • Calculate half-life:

    
    .[1]
    

Protocol C: Hydrolytic Defluorination Kinetics

Why this matters: Trifluoromethyl phenols can undergo hydrolysis at high pH, releasing fluoride ions and forming hydroxybenzoic acid derivatives [1]. This is a critical stability metric for storage.

Method: Fluoride Ion Selective Electrode (F-ISE) or


-NMR.[1]

Workflow:

  • Incubate

    
     analyte in Borate Buffer (pH 10.0) at elevated temperature (
    
    
    
    ).[1]
  • Monitoring: Measure free fluoride ion concentration (

    
    ) continuously or at set intervals.
    
  • Validation: Confirm the formation of the hydrolysis product (2-ethyl-4-hydroxybenzoic acid) via LC-MS.

Visualizing the Kinetic Pathways

The following diagram illustrates the competing kinetic pathways and the experimental decision tree.

KineticStudy Compound 2-Ethyl-4-(trifluoromethyl)phenol pKa_Step Step 1: pKa Determination (Spectrophotometric) Compound->pKa_Step Species Species Distribution (Phenol vs Phenoxide) pKa_Step->Species  Defines reactivity Oxidation Step 2: Oxidative Kinetics (H2O2 / Radical) Species->Oxidation  pH < pKa Hydrolysis Step 3: Hydrolytic Stability (High pH / Defluorination) Species->Hydrolysis  pH > pKa Analysis Data Analysis (Arrhenius & Rate Laws) Oxidation->Analysis  Measure k_obs Hydrolysis->Analysis  Measure [F-]

Caption: Workflow for kinetic characterization.


 determination dictates the dominant species, branching into oxidative or hydrolytic study paths.[1]

Data Presentation & Expected Trends

When analyzing your data, organize results into the following standard format to ensure comparability.

Table 1: Kinetic Parameters Template

ParameterSymbolUnitExperimental ConditionInterpretation
Acidity Constant

-

,

Expected range: 8.5–9.[1]0. (Higher than 4-TFMP due to Ethyl group).[1]
Rate Constant


pH 7.4,

Rate of oxidative decay.[1]
Half-Life

minpH 7.4Stability duration.[1][3]
Activation Energy


Temp: 25, 35,

Sensitivity to temperature (Arrhenius).[1]

Self-Validating Check:

  • If

    
     does not increase linearly with 
    
    
    
    , the reaction is not pseudo-first-order (check for saturation kinetics).[1]
  • If Mass Balance (Substrate + Products) < 95%, suspect volatile loss or polymerization.[1]

References

  • Mild hydrolysis of 2-trifluoromethylphenol: kinetics, mechanism and environmental relevance. Source: Chemosphere (PubMed).[1][4] Relevance: Establishes the baseline mechanism for defluorination of trifluoromethylphenols. URL:[Link]

  • Kinetic study of the oxidation of phenolic deriv

    
    -trifluorotoluene. 
    Source: Photochemical & Photobiological Sciences (RSC).[1]
    Relevance: Provides rate constants for singlet oxygen reactions with TFMP derivatives.
    URL:[Link]
    
  • 4-(Trifluoromethyl)phenol Properties & Safety. Source: NIST Chemistry WebBook. Relevance: Standard physicochemical property data for the parent scaffold. URL:[Link][1]

Sources

Application

"protocol for the synthesis of 2-Ethyl-4-(trifluoromethyl)phenol derivatives"

Application Note: Strategic Synthesis & Derivatization of 2-Ethyl-4-(trifluoromethyl)phenol Executive Summary & Strategic Rationale The 2-Ethyl-4-(trifluoromethyl)phenol scaffold represents a critical pharmacophore in mo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis & Derivatization of 2-Ethyl-4-(trifluoromethyl)phenol

Executive Summary & Strategic Rationale

The 2-Ethyl-4-(trifluoromethyl)phenol scaffold represents a critical pharmacophore in modern medicinal chemistry. The trifluoromethyl (


) group modulates lipophilicity (

) and metabolic stability by blocking cytochrome P450 oxidation at the para-position, while the ortho-ethyl group provides steric bulk that can lock conformation or fill hydrophobic pockets in target proteins.

This Application Note outlines two distinct synthetic pathways tailored to different development stages:

  • Route A (Precision Route): A Suzuki-Miyaura cross-coupling approach for high-purity, milligram-to-gram scale synthesis, essential for SAR (Structure-Activity Relationship) studies.

  • Route B (Direct Alkylation): A transition-metal catalyzed ortho-alkylation for scalable access to the core scaffold.

Critical Safety Advisory: 4-(Trifluoromethyl)phenol derivatives can undergo metabolic activation to form quinone methides , which are reactive electrophiles capable of alkylating cellular proteins [1]. All handling should be conducted in a fume hood with appropriate PPE.

Synthesis Protocols

Method A: The Precision Route (Suzuki-Miyaura Coupling)

Best for: Drug discovery, high regioselectivity, and avoiding poly-alkylation.

Principle: This route utilizes a palladium-catalyzed cross-coupling between an aryl halide and an alkylboronic acid.[1][2] Unlike direct alkylation, which suffers from over-alkylation and regiochemical ambiguity (ortho vs. meta), this method guarantees the ethyl group is installed exclusively at the C2 position.

Reagents:

  • Substrate: 2-Bromo-4-(trifluoromethyl)phenol (CAS: 193697-86-2)

  • Coupling Partner: Ethylboronic acid (or Potassium ethyltrifluoroborate for higher stability)

  • Catalyst:

    
     (1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II))
    
  • Base:

    
     (Potassium Carbonate)[3]
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Protocol:

  • Inertion: Flame-dry a 2-neck round bottom flask and cool under a stream of Argon.

  • Charging: Add 2-Bromo-4-(trifluoromethyl)phenol (1.0 equiv, 5.0 mmol) and Ethylboronic acid (1.5 equiv, 7.5 mmol).

  • Solvation: Add degassed 1,4-dioxane (20 mL) and stir until dissolved.

  • Activation: Add

    
     (3.0 equiv, 15.0 mmol) dissolved in degassed water (5 mL).
    
  • Catalysis: Add

    
     (5 mol%) quickly to minimize air exposure.
    
  • Reaction: Heat the mixture to 85°C for 12–16 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 8:2). The starting bromide (

      
      ) should disappear; product (
      
      
      
      ) will appear.
  • Workup: Cool to RT. Dilute with EtOAc (50 mL) and wash with 1M HCl (to neutralize phenoxide), followed by brine.

  • Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Why this works: The bidentate ligand (dppf) prevents rapid catalyst decomposition and supports the reductive elimination of the


-

bond, which is often slower than aryl-aryl couplings [2].
Method B: The Scalable Route (Rhenium-Catalyzed Ortho-Alkylation)

Best for: Process chemistry, multi-gram scale, and cost reduction.

Principle: Traditional Friedel-Crafts alkylation of phenols often leads to mixtures of ortho- and para-isomers and poly-alkylation. Using a Rhenium(I) catalyst allows for highly selective mono-alkylation at the ortho position via C-H activation, utilizing the phenolic hydroxyl group as a directing group [3].

Reagents:

  • Substrate: 4-(Trifluoromethyl)phenol[3][4][5][6][7][8][9]

  • Alkylating Agent: Ethyl acrylate (followed by reduction) or direct Ethylene transfer (advanced). Note: For this protocol, we use the Re-catalyzed addition to terminal alkenes as a model.

  • Catalyst:

    
    
    
  • Solvent: Toluene

Protocol Summary:

  • Mix 4-(trifluoromethyl)phenol (10 mmol) and the ethyl donor (e.g., 1-hexene is used in literature, here we adapt for ethyl equivalents or use high-pressure ethylene if available in an autoclave) with 1 mol% Rhenium catalyst in Toluene.

  • Heat to 135°C in a sealed tube for 24 hours.

  • The Rhenium catalyst coordinates to the phenoxide oxygen, bringing the alkene into proximity with the ortho-carbon, enforcing regioselectivity.

Derivatization Strategies

Once the core scaffold (2-Ethyl-4-(trifluoromethyl)phenol) is synthesized, it serves as a platform for further library generation.

Derivative TypeReagent ClassReaction ConditionsKey Utility
Aryl Ethers Alkyl Halides

, DMF, 60°C
Lipophilicity tuning; BBB penetration.
Carbamates Isocyanates

, DCM, RT
Metabolic stability; prodrug design.
Triflates

Pyridine, DCM, 0°CActivation for further cross-coupling (e.g., to bi-aryls).

Analytical Validation (QC)

Data Table: Expected NMR Shifts (


) 
PositionNucleusShift (

ppm)
MultiplicityInterpretation
Ar-OH

5.20 - 5.50Singlet (broad)Exchangeable proton.
Ar-H (C3)

~7.35Doublet (

Hz)
Meta-coupling to C5; shielded by alkyl.
Ar-H (C5)

~7.40ddCoupling to C6 and C3.
Ar-H (C6)

~6.85Doublet (

Hz)
Ortho to OH.

(Ethyl)

2.65QuartetCharacteristic benzylic methylene.

(Ethyl)

1.25TripletTerminal methyl.


-62.0SingletDiagnostic for trifluoromethyl group.

Visualized Workflows

Figure 1: Synthetic Pathway Logic

SynthesisPath Start_Br 2-Bromo-4-(trifluoromethyl)phenol Intermediate_Pd Pd-Complex (Transmetalation) Start_Br->Intermediate_Pd Pd(dppf)Cl2 Base Start_Phenol 4-(Trifluoromethyl)phenol Intermediate_Re Re-Phenoxide Coordination Start_Phenol->Intermediate_Re ReBr(CO)3 Cat. Reagent_Boronic Ethylboronic Acid (Suzuki) Reagent_Boronic->Intermediate_Pd Reagent_Alkene Ethyl Donor / Catalyst (Ortho-Alkylation) Reagent_Alkene->Intermediate_Re Product 2-Ethyl-4-(trifluoromethyl)phenol (Target Scaffold) Intermediate_Pd->Product Reductive Elimination Intermediate_Re->Product C-H Activation Derivative_Ether Derivative: Aryl Ether Product->Derivative_Ether R-X, Base Derivative_Carb Derivative: Carbamate Product->Derivative_Carb R-NCO

Caption: Convergent synthetic strategies showing the High-Fidelity Suzuki Route (Blue) and the Direct Ortho-Alkylation Route (Red).

Figure 2: Quality Control Decision Tree

QC_Workflow Start Crude Product Isolated Check_TLC TLC Single Spot? Start->Check_TLC Check_NMR 1H NMR: Ethyl Signals Present? Check_TLC->Check_NMR Yes Fail_Purify Re-Purify (Column Chrom.) Check_TLC->Fail_Purify No (Multi-spot) Check_F_NMR 19F NMR: -62 ppm Singlet? Check_NMR->Check_F_NMR Yes (q 2.65, t 1.25) Fail_Discard Discard/Investigate Check_NMR->Fail_Discard No Check_Regio Aromatic Splitting Consistent? Check_F_NMR->Check_Regio Yes Check_F_NMR->Fail_Discard No (Degradation) Pass RELEASE BATCH Check_Regio->Pass Yes (d, dd, d) Check_Regio->Fail_Purify No (Isomer Mix) Fail_Purify->Check_TLC

Caption: Step-wise analytical validation logic to ensure regiochemical purity of the final scaffold.

References

  • Thompson, D. C., et al. (2000). "Spontaneous hydrolysis of 4-trifluoromethylphenol to a quinone methide and subsequent protein alkylation."[9] Chemico-Biological Interactions.

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

  • Kuninobu, Y., et al. (2017). "Rhenium-Catalyzed ortho-Alkylation of Phenols." Organic Syntheses.

  • Hagmann, W. K. (2008). "The Many Roles of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry.

Sources

Method

Application Note: High-Resolution NMR Spectroscopy of 2-Ethyl-4-(trifluoromethyl)phenol

This Application Note provides a comprehensive, technical guide for the NMR spectroscopic analysis of 2-Ethyl-4-(trifluoromethyl)phenol . It is designed for researchers in medicinal chemistry and quality control who requ...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive, technical guide for the NMR spectroscopic analysis of 2-Ethyl-4-(trifluoromethyl)phenol . It is designed for researchers in medicinal chemistry and quality control who require high-fidelity structural validation of fluorinated building blocks.

Introduction & Scope

2-Ethyl-4-(trifluoromethyl)phenol (CAS: 193693-04-6) is a critical intermediate in the synthesis of agrochemicals and pharmaceutical agents. The presence of the trifluoromethyl (


) group introduces unique electronic properties, enhancing lipophilicity and metabolic stability. However, it also complicates NMR analysis due to heteronuclear coupling (

-

and

-

).

This guide details the acquisition, processing, and analysis protocols for


, 

, and

NMR, focusing on resolving spectral overlap and quantifying fluorine-induced splitting patterns.
Key Structural Features[1][2]
  • Phenolic Hydroxyl (-OH): Exchangeable proton, chemical shift sensitive to concentration and solvent.

  • Ethyl Group (

    
    ):  Diagnostic triplet-quartet system at the ortho position.
    
  • Trifluoromethyl Group (

    
    ):  Strong electron-withdrawing group (EWG); spin-active 
    
    
    
    nucleus (
    
    
    ) causes extensive splitting in
    
    
    spectra.

Sample Preparation Protocol

Standardization is vital to minimize chemical shift migration caused by hydrogen bonding.

Reagents & Equipment[1][3][4]
  • Solvent: DMSO-

    
     (99.9% D) is recommended over CDCl
    
    
    
    to sharpen the phenolic -OH signal and prevent rapid proton exchange.
  • Internal Standard: Tetramethylsilane (TMS) for

    
    H/
    
    
    
    C; Trichlorofluoromethane (CFCl
    
    
    ) or
    
    
    -trifluorotoluene for
    
    
    F (optional).
  • Tube: 5 mm precision NMR tube (Class A).

Preparation Steps[2][3][4][5]
  • Massing: Weigh 10–15 mg of sample for

    
    H/
    
    
    
    F; increase to 30–50 mg for
    
    
    C.
  • Dissolution: Add 0.6 mL DMSO-

    
    . Vortex for 30 seconds until fully dissolved.
    
  • Filtration: If particulates are visible, filter through a glass wool plug directly into the NMR tube.

  • Degassing (Optional): For high-precision coupling constant analysis (

    
    ), degas with argon for 1 minute to remove paramagnetic oxygen.
    

Experimental Workflow (Logic Map)

NMR_Workflow cluster_Acquisition Acquisition Phase Start Sample Preparation (DMSO-d6) Lock Lock & Shim (Auto-Shim + Manual Z1/Z2) Start->Lock H1 1H NMR (zg30, 16 scans) Lock->H1 F19 19F NMR (zgig, 32 scans) Lock->F19 C13 13C NMR (zgpg30, 1024 scans) Lock->C13 Process Processing (EF, Phasing, Baseline) H1->Process F19->Process C13->Process Analysis Data Analysis (Coupling Constants & Integration) Process->Analysis

Figure 1: Optimized NMR acquisition workflow ensuring data integrity across multiple nuclei.

Acquisition Parameters

Settings optimized for a 400 MHz spectrometer.

Parameter

(Proton)

(Carbon)

(Fluorine)
Pulse Sequence zg30 (30° pulse)zgpg30 (Power-gated decoupling)zg (coupled) or zgig (inverse gated)
Spectral Width 12–14 ppm240 ppm100 ppm (centered at -62 ppm)
Relaxation Delay (D1) 1.0 s2.0 s2.0 s
Scans (NS) 161024+16–32
Acquisition Time (AQ) ~3-4 s~1.0 s~0.8 s
Temperature 298 K (25°C)298 K298 K

Critical Note on


C:  The trifluoromethyl carbon has a very long relaxation time (

) and no NOE enhancement. Ensure D1 is sufficient (>2s) or use zgig (inverse gated decoupling) for quantitative integration, though standard zgpg is sufficient for structural assignment.

Spectral Analysis & Assignments

Molecular Structure & Numbering

To ensure clarity in assignments, we utilize the following numbering scheme:

  • C1: Phenolic carbon (attached to OH)

  • C2: Attached to Ethyl group[1][2]

  • C3: meta to OH, ortho to Ethyl

  • C4: Attached to CF

    
    
    
  • C5: meta to OH, ortho to CF

    
    
    
  • C6: ortho to OH

Figure 2: Connectivity map for 2-Ethyl-4-(trifluoromethyl)phenol.

NMR Analysis (400 MHz, DMSO- )

The proton spectrum is characterized by the ethyl group pattern and the 1,2,4-trisubstituted aromatic ring.

Chemical Shift (

, ppm)
MultiplicityIntegralAssignmentNotes
9.80 - 10.20 Singlet (broad)1HAr-OH Shifts with conc./temp. Disappears with D

O shake.
7.35 - 7.45 Doublet (

Hz)
1HH-3meta-coupling to H-5. Deshielded by CF

.
7.30 - 7.40 dd (

Hz)
1HH-5ortho-coupling to H-6, meta to H-3.
6.90 - 7.00 Doublet (

Hz)
1HH-6Shielded by ortho-OH.
2.55 - 2.65 Quartet (

Hz)
2H-CH

CH

Benzylic protons.
1.10 - 1.20 Triplet (

Hz)
3H-CH

CH

Methyl protons.
NMR Analysis (100 MHz, DMSO- )

The hallmark of this spectrum is the C-F coupling , which splits carbon signals into quartets.

  • 
     ~124.5 ppm (Quartet, 
    
    
    
    Hz):
    The CF
    
    
    carbon itself. This is a very broad splitting identifiable by its large coupling constant.
  • 
     ~120-122 ppm (Quartet, 
    
    
    
    Hz):
    C4 (ipso to CF
    
    
    ). The signal is split into a quartet by the three fluorine atoms.
  • 
     ~127 ppm (Quartet, 
    
    
    
    Hz):
    C3 and C5 (
    
    
    to CF
    
    
    ). Small splitting often appears as line broadening if resolution is low.
  • 
     ~158 ppm: C1  (Attached to Oxygen). Most deshielded aromatic signal.
    
  • 
     ~130 ppm: C2  (Attached to Ethyl).
    
NMR Analysis (376 MHz, DMSO- )
  • Shift: Singlet at -60.0 to -62.0 ppm (referenced to CFCl

    
     at 0 ppm).
    
  • Purity Check: This is the most sensitive method for purity. Any small peaks flanking the main singlet indicate fluorinated impurities or isomers.

Troubleshooting & Tips

Issue: "Missing" Carbon Signals

Cause: The carbons attached to Fluorine (C4 and CF


) are split into quartets, reducing their signal-to-noise ratio (S/N) by a factor of 4.
Solution:  Increase the number of scans (NS) to at least 1024. Use an exponential line broadening (LB = 1.0 to 3.0 Hz) during processing to enhance S/N.
Issue: Broad OH Peak

Cause: Proton exchange with trace water in the solvent. Solution: Use a fresh ampoule of DMSO-


. Alternatively, run the experiment at a lower temperature (e.g., 280 K) to slow down the exchange and sharpen the peak.
Issue: Unresolved Multiplicities

Cause: Poor shimming or field inhomogeneity. Solution: The aromatic region requires good resolution to distinguish the small meta-coupling (


 Hz) between H-3 and H-5. Re-shim the Z1 and Z2 coils manually if the automated routine fails.

References

  • Chemical Shifts of Trace Impurities: Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases." Organometallics2010 , 29, 2176–2179. Link

  • Fluorine Coupling Constants: Doddrell, D., et al. "13C Nuclear Magnetic Resonance Studies of Some Fluorinated and Trifluoromethylated Aromatic Compounds."[3][4] J. Chem. Soc., Perkin Trans.[3][4] 21976 , 402–412.[3] Link

  • General 19F Shift Data: Dolbier, W. R. "Fluorine NMR Spectroscopy." Guide to Fluorine NMR for Organic Chemists, Wiley, 2009 . Link

Sources

Technical Notes & Optimization

Troubleshooting

Technisches Support-Center: Aufreinigung von 2-Ethyl-4-(trifluormethyl)phenol

Answering in German. Absolut!

Author: BenchChem Technical Support Team. Date: February 2026

Answering in German. Absolut! Hier ist ein technisches Support-Center, das auf die Reinigungstechniken für 2-Ethyl-4-(trifluormethyl)phenol zugeschnitten ist und für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung entwickelt wurde.

Willkommen im technischen Support-Center. Als Ihr leitender Anwendungswissenschaftler habe ich diesen Leitfaden zusammengestellt, um die spezifischen Herausforderungen bei der Aufreinigung von 2-Ethyl-4-(trifluormethyl)phenol zu bewältigen. Dieses Molekül erfordert aufgrund seiner phenolischen Natur und der elektronenziehenden Trifluormethylgruppe sorgfältige Überlegungen. Dieser Leitfaden bietet sowohl Fehlerbehebungsprotokolle als auch grundlegende FAQs, um Ihre Experimente zu optimieren.

Leitfaden zur Fehlerbehebung

Dieser Abschnitt befasst sich mit spezifischen Problemen, die während des Aufreinigungsprozesses auftreten können, und bietet detaillierte Kausalanalysen und schrittweise Lösungen.

Frage 1: Mein 2-Ethyl-4-(trifluormethyl)phenol zeigt beim Aufreinigen mittels Kieselgel-Säulenchromatographie ein signifikantes Tailing. Was ist die Ursache und wie kann ich es beheben?

Ursachenanalyse: Phenole sind von Natur aus saure Verbindungen. Die Oberfläche von Standard-Kieselgel ist ebenfalls sauer, was zu starken, unerwünschten Wechselwirkungen mit Ihrem phenolischen Produkt führen kann. Diese Wechselwirkung verlangsamt die Elution des Analyten von der stationären Phase auf unvorhersehbare Weise, was zu breiten oder "schwänzelnden" Peaks führt. Dies kann die Fraktionstrennung beeinträchtigen und zu einer geringeren Ausbeute an reinem Produkt führen.

Lösungen:

  • Ansäuern der mobilen Phase:

    • Warum: Die Zugabe einer kleinen Menge einer Säure (z. B. 0,1 % Essigsäure oder Trifluoressigsäure) zur Elutionsmittel-Mischung unterdrückt die Ionisierung der phenolischen Hydroxylgruppe.[1] Dadurch wird die Verbindung weniger polar und ihre Wechselwirkung mit den polaren Silanolgruppen auf dem Kieselgel wird reduziert, was zu schärferen, symmetrischeren Peaks führt.

    • Protokoll: Bereiten Sie Ihr Elutionsmittel (z. B. ein Hexan/Ethylacetat-Gemisch) vor und fügen Sie 0,1 % (v/v) Essigsäure hinzu. Mischen Sie gründlich, bevor Sie es auf die Säule auftragen.

  • Verwendung einer alternativen stationären Phase:

    • Warum: Wenn das Tailing weiterhin besteht, sollten Sie eine weniger saure oder eine desaktivierte stationäre Phase in Betracht ziehen.[1]

      • Deaktiviertes Kieselgel: Behandeln Sie das Kieselgel vor dem Packen der Säule mit einem Silylierungsmittel oder einer Base wie Triethylamin, um die sauren Stellen zu neutralisieren.

      • Aluminiumoxid: Neutrales oder basisches Aluminiumoxid kann eine ausgezeichnete Alternative sein, da es die sauren Wechselwirkungen, die bei Kieselgel auftreten, vermeidet.

      • Umkehrphasen-Kieselgel (C18): Für sehr polare Verunreinigungen kann die Umkehrphasen-Chromatographie eine effektive Lösung sein, bei der eine unpolare stationäre Phase und eine polare mobile Phase (z. B. Wasser/Acetonitril) verwendet werden.[2]

Frage 2: Ich versuche, mein Produkt umzukristallisieren, aber es "ölt aus", anstatt Kristalle zu bilden. Was soll ich tun?

Ursachenanalyse: Das "Ausölen" tritt auf, wenn die Löslichkeit des gelösten Stoffes in der Lösung so stark abnimmt, dass er als unterkühlte Flüssigkeit und nicht als geordnetes Kristallgitter ausfällt. Dies geschieht häufig, wenn die Lösung zu schnell abgekühlt wird, zu konzentriert ist oder wenn das gewählte Lösungsmittel ungeeignet ist.[2] Verunreinigungen können ebenfalls die Kristallisation hemmen und das Ausölen fördern.

Lösungen:

  • Optimierung des Lösungsmittelsystems:

    • Warum: Das ideale Lösungsmittel sollte das Produkt bei hohen Temperaturen gut und bei Raum- oder kalten Temperaturen schlecht lösen.[3] Manchmal ist ein System aus zwei Lösungsmitteln (ein "Lösungsmittel" und ein "Antilösungsmittel") erforderlich, um die richtige Löslichkeit zu erreichen.

    • Protokoll:

      • Lösen Sie Ihr öliges Produkt in der Mindestmenge eines guten Lösungsmittels (z. B. Ethylacetat oder Aceton).

      • Fügen Sie langsam ein Antilösungsmittel (z. B. Hexan oder Heptan) hinzu, bis eine leichte Trübung auftritt.

      • Erwärmen Sie die Mischung erneut, bis sie klar wird, und lassen Sie sie dann sehr langsam abkühlen.

  • Kontrollierte Abkühlrate:

    • Warum: Langsames Abkühlen ist entscheidend für das Kristallwachstum.[3] Eine schnelle Abkühlung begünstigt die Ausfällung gegenüber der Kristallisation.

    • Protokoll: Lassen Sie die heiße, gesättigte Lösung bei Raumtemperatur ungestört abkühlen. Sobald sie Raumtemperatur erreicht hat, stellen Sie den Kolben in ein Eisbad, um die Ausbeute zu maximieren.

  • Animpfen der Lösung:

    • Warum: Das Hinzufügen eines "Impfkristalls" (ein winziges Stück reines Produkt) bietet eine Oberfläche für die Einleitung der Kristallisation.[4]

    • Protokoll: Sobald die Lösung abgekühlt, aber noch nicht ausgeölt ist, fügen Sie einen einzelnen Impfkristall hinzu. Wenn keine Impfkristalle verfügbar sind, versuchen Sie, die Innenseite des Kolbens an der Flüssigkeits-Luft-Grenzfläche mit einem Glasstab zu kratzen, um Keimbildungsstellen zu schaffen.

Frage 3: Mein Produkt scheint sich während der Vakuumdestillation zu zersetzen oder zu verfärben. Wie kann ich das verhindern?

Ursachenanalyse: Phenole sind anfällig für Oxidation, insbesondere bei erhöhten Temperaturen, was zur Bildung von farbigen Verunreinigungen wie Chinonen führen kann.[5] Obwohl die Vakuumdestillation den Siedepunkt senkt, kann die erforderliche Temperatur immer noch hoch genug sein, um eine Zersetzung oder Oxidation zu verursachen, insbesondere wenn Restsauerstoff im System vorhanden ist.

Lösungen:

  • Verbesserung der inerten Atmosphäre:

    • Warum: Das Entfernen von Sauerstoff ist der Schlüssel zur Verhinderung von Oxidation.

    • Protokoll: Spülen Sie das Destillationsgerät vor dem Erhitzen mehrmals mit einem inerten Gas wie Stickstoff oder Argon. Halten Sie während der gesamten Destillation einen leichten positiven Druck des inerten Gases aufrecht.

  • Verwendung eines niedrigeren Vakuums:

    • Warum: Ein höheres Vakuum senkt den Siedepunkt weiter und reduziert die thermische Belastung des Moleküls.

    • Protokoll: Verwenden Sie eine Hochleistungsvakuumpumpe (z. B. eine Diffusions- oder Turbomolekularpumpe), um den Druck so weit wie möglich zu senken. Die Destillation von substituierten Phenolen kann bei Drücken unter 1 Torr durchgeführt werden.[6]

  • Zugabe eines Antioxidans:

    • Warum: Eine kleine Menge eines Antioxidans kann radikalische Oxidationsprozesse abfangen.

    • Protokoll: Fügen Sie vor Beginn der Destillation eine Spatelspitze Butylhydroxytoluol (BHT) oder eine ähnliche Verbindung zum Rohmaterial im Destillationskolben hinzu.

Häufig gestellte Fragen (FAQs)

Frage 1: Was ist die beste Aufreinigungsmethode für 2-Ethyl-4-(trifluormethyl)phenol, um eine Reinheit von >99,5 % zu erreichen?

Die Wahl der Methode hängt stark vom Maßstab Ihres Experiments und der Art der vorhandenen Verunreinigungen ab.

TechnikVorteileNachteileAm besten geeignet für
Vakuumdestillation - Hervorragend für die Entfernung von unpolaren Verunreinigungen und Lösungsmittelresten.- Skalierbar für große Mengen.[6]- Kann thermisch empfindliche Verbindungen zersetzen.- Ineffektiv bei der Trennung von Isomeren mit ähnlichen Siedepunkten.Aufreinigung im großen Maßstab (>10 g), wenn die Verunreinigungen deutlich unterschiedliche Siedepunkte haben.
Säulenchromatographie - Hohe Auflösung zur Trennung von eng verwandten Verbindungen und Isomeren.- Vielseitig durch verschiedene stationäre und mobile Phasen.[1]- Kann zeit- und lösungsmittelintensiv sein.- Schwieriger zu skalieren als die Destillation.Aufreinigung im kleinen bis mittleren Maßstab (mg bis g), insbesondere wenn polare Verunreinigungen oder Isomere vorhanden sind.
Umkristallisation - Sehr effektiv zur Erzielung hoher Reinheit (>99,5 %).- Kostengünstig und einfach durchzuführen.[3]- Die Ausbeute kann gering sein.- Erfordert, dass das Produkt bei Raumtemperatur fest ist und ein geeignetes Lösungsmittelsystem gefunden wird.Endgültiger Aufreinigungsschritt nach einer groben Aufreinigung durch Destillation oder Chromatographie, um eine analytische Reinheit zu erreichen.

Empfehlung des Experten: Für die höchste Reinheit wird oft ein zweistufiger Ansatz empfohlen. Führen Sie zunächst eine Vakuumdestillation oder eine schnelle Säulenchromatographie durch, um den Großteil der Verunreinigungen zu entfernen. Führen Sie anschließend eine sorgfältige Umkristallisation des angereicherten Materials durch, um eine Reinheit von >99,5 % zu erreichen.

Frage 2: Welche wahrscheinlichen Verunreinigungen sollte ich bei der Synthese von 2-Ethyl-4-(trifluormethyl)phenol erwarten?

Die Verunreinigungen hängen von der Syntheseroute ab. Bei einer typischen Friedel-Crafts-Alkylierung von 4-(Trifluormethyl)phenol sind die häufigsten Verunreinigungen:

  • Nicht umgesetztes Ausgangsmaterial: 4-(Trifluormethyl)phenol.

  • Isomere Nebenprodukte: 2,6-Diethyl-4-(trifluormethyl)phenol oder andere polyalkylierte Spezies.

  • Lösungsmittel- und Reagenzienreste: Reste von Katalysatoren (z. B. AlCl₃) oder hochsiedenden Lösungsmitteln.

  • Oxidationsprodukte: Geringe Mengen an Chinon-ähnlichen Verbindungen, die während der Reaktion oder Aufarbeitung entstehen.[5]

Frage 3: Gibt es spezielle Sicherheitsvorkehrungen, die ich beim Umgang mit und bei der Aufreinigung dieser Verbindung treffen sollte?

Ja. Obwohl für 2-Ethyl-4-(trifluormethyl)phenol keine spezifischen Daten vorliegen, können wir aus den Sicherheitsdatenblättern (SDB) für eng verwandte Analoga wie 4-Nitro-3-(trifluormethyl)phenol und 2-(Trifluormethyl)phenol extrapolieren.

  • Toxizität: Ähnliche Verbindungen sind bei Verschlucken giftig und können schwere Haut- und Augenreizungen oder -verätzungen verursachen.[7] Behandeln Sie die Verbindung als potenziell gesundheitsschädlich.

  • Handhabung:

    • Arbeiten Sie immer in einem gut belüfteten Abzug.[8]

    • Tragen Sie geeignete persönliche Schutzausrüstung (PSA), einschließlich chemikalienbeständiger Handschuhe (Nitril oder Neopren), Schutzbrille und Laborkittel.[9]

    • Vermeiden Sie das Einatmen von Stäuben oder Dämpfen.[10]

  • Lagerung: An einem kühlen, trockenen und dunklen Ort in einem dicht verschlossenen Behälter lagern, um Oxidation und Feuchtigkeitsaufnahme zu verhindern.

Visualisierter Arbeitsablauf & Protokolle

Auswahl der Aufreinigungstechnik

Der folgende Entscheidungsbaum kann Ihnen bei der Auswahl der am besten geeigneten Aufreinigungsstrategie helfen.

PurificationWorkflow Entscheidungsbaum für die Aufreinigung start Rohes 2-Ethyl-4- (trifluormethyl)phenol check_purity Reinheit < 90%? start->check_purity check_scale Maßstab > 10g? check_purity->check_scale Ja column Säulenchromatographie check_purity->column Nein distillation Vakuumdestillation check_scale->distillation Ja check_scale->column Nein check_final_purity Reinheit > 99.5% erforderlich? distillation->check_final_purity column->check_final_purity recrystallization Umkristallisation check_final_purity->recrystallization Ja final_product Reines Produkt check_final_purity->final_product Nein recrystallization->final_product

Abbildung 1: Entscheidungsbaum zur Auswahl der Aufreinigungsmethode.

Detaillierte experimentelle Protokolle
Protokoll 1: Flash-Säulenchromatographie
  • Vorbereitung der stationären Phase: Wählen Sie Kieselgel (230-400 Mesh) als stationäre Phase. Bereiten Sie eine Aufschlämmung in Ihrem Startelutionsmittel (z. B. 95:5 Hexan:Ethylacetat) vor.

  • Packen der Säule: Gießen Sie die Aufschlämmung vorsichtig in die Säule und lassen Sie das Lösungsmittel ab, bis es sich knapp über der Kieselgeloberfläche befindet, ohne dass das Bett trocken läuft.

  • Laden der Probe: Lösen Sie Ihr Rohprodukt in der Mindestmenge Dichlormethan. Fügen Sie eine kleine Menge Kieselgel hinzu und verdampfen Sie das Lösungsmittel unter reduziertem Druck, um die Probe trocken zu laden. Tragen Sie das trockene Pulver vorsichtig auf die Oberseite des Säulenbetts auf.

  • Elution: Beginnen Sie die Elution mit einem niedrigpolaren Lösungsmittel (z. B. 95:5 Hexan:Ethylacetat). Erhöhen Sie allmählich die Polarität (Gradientenelution), um Ihr Produkt zu eluieren.

  • Fraktionssammlung: Sammeln Sie Fraktionen und überwachen Sie deren Zusammensetzung mittels Dünnschichtchromatographie (DC).

  • Aufarbeitung: Kombinieren Sie die reinen Fraktionen und entfernen Sie das Lösungsmittel unter reduziertem Druck, um das aufgereinigte Produkt zu erhalten.

Protokoll 2: Aufreinigung durch Umkristallisation
  • Lösungsmittelauswahl: Wählen Sie ein geeignetes Lösungsmittelsystem (z. B. Heptan/Ethylacetat). Das Produkt sollte in der Kälte schwer und in der Hitze gut löslich sein.

  • Auflösung: Geben Sie das rohe, chromatographisch aufgereinigte Produkt in einen Erlenmeyerkolben. Fügen Sie eine minimale Menge des heißen Lösungsmittels hinzu, um das Produkt vollständig aufzulösen.

  • Abkühlen: Decken Sie den Kolben ab und lassen Sie ihn langsam auf Raumtemperatur abkühlen. Vermeiden Sie es, die Lösung während dieses Vorgangs zu stören.

  • Kristallisation: Die Kristallbildung sollte beginnen. Nach Erreichen der Raumtemperatur stellen Sie den Kolben für 30-60 Minuten in ein Eisbad, um die Kristallisation zu vervollständigen.

  • Isolierung und Waschen: Sammeln Sie die Kristalle durch Vakuumfiltration mit einem Büchnertrichter. Waschen Sie die Kristalle mit einer kleinen Menge eiskaltem, frischem Lösungsmittel, um anhaftende Verunreinigungen zu entfernen.[2]

  • Trocknen: Trocknen Sie die aufgereinigten Kristalle in einem Vakuumexsikkator oder einem Vakuumofen bei einer Temperatur deutlich unterhalb des Schmelzpunkts des Produkts.

Referenzen

  • Google Patents. (n.d.). EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers.

  • Google Patents. (n.d.). EP0004447A1 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.

  • Reddit. (2024). Troubleshooting Phenol-Chloroform-Extraction. r/molecularbiology. [Link]

  • Course Hero. (n.d.). SOP: CRYSTALLIZATION. [Link]

  • ResearchGate. (2012). (E)-2-{[(2-(Trifluoromethyl)phenyl]iminomethyl}phenol. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Reddit. (2015). How to dry and purify Phenol. r/chemistry. [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. [Link]

  • ResearchGate. (2017). How to remove the phenol from the reaction mixture without doing column chromatography?[Link]

  • ARC Journals. (n.d.). Extraction Techniques for Isolation, Purification and Preconcentration of Bisphenols and Alkylphenols from Environmental and Food Samples. [Link]

  • U.S. Environmental Protection Agency. (2000). Method 8041A: Phenols by Gas Chromatography. [Link]

  • MDPI. (n.d.). Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. [Link]

  • EZkem. (n.d.). Methodology Post-Distillation Phenol by Segmented Flow Analysis (SFA). [Link]

  • Google Patents. (n.d.). EP1109768B1 - Purification of alkylated phenols by melt crystallization.

  • U.S. Environmental Protection Agency. (2007). Method 8041A: Phenols by Gas Chromatography. [Link]

  • Beilstein Journals. (n.d.). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. [Link]

  • Google Patents. (n.d.). WO2015032890A1 - Process for purifying phenol.

  • National Renewable Energy Laboratory. (n.d.). Separation of High Purity Oxygenated Aromatics from Catalytic Fast Pyrolysis Organic Streams. [Link]

  • National Center for Biotechnology Information. (n.d.). Preferential crystallization for the purification of similar hydrophobic polyphenols. [Link]

  • U.S. Pharmacopeial Convention. (n.d.). 2.2.46. Chromatographic separation techniques. [Link]

  • Google Patents. (n.d.). US2370719A - Process for separating 2, 3, 6-trimethyl phenol and 2-methyl-4-ethyl phenol.

  • National Center for Biotechnology Information. (2021). Development of a New Route for Separating and Purifying 4-Ethyl-2-methoxyphenol Based on the Reaction Mechanism between the Chemical and Calcium Ion. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 2-Ethyl-4-(trifluoromethyl)phenol

This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Ethyl-4-(trifluoromethyl)phenol. Here, we address common challenges and frequently en...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Ethyl-4-(trifluoromethyl)phenol. Here, we address common challenges and frequently encountered byproducts in a question-and-answer format, providing in-depth troubleshooting advice and detailed experimental protocols to enhance your synthetic success.

I. Troubleshooting Guide: Navigating Common Synthesis Byproducts

The synthesis of 2-Ethyl-4-(trifluoromethyl)phenol, typically achieved through a Friedel-Crafts alkylation of 4-(trifluoromethyl)phenol, is a robust reaction. However, like many electrophilic aromatic substitutions, it is susceptible to the formation of several byproducts. This guide will help you identify, minimize, and separate these impurities.

Question 1: My reaction is producing a significant amount of a byproduct with the same mass as my desired product. What is it and how can I avoid it?

Answer:

This is a classic case of O-alkylation versus C-alkylation . The byproduct you are likely observing is 4-(Trifluoromethyl)phenetole (the ethyl ether of your starting material).

Causality: The phenoxide ion, formed under basic or even neutral conditions, is a bidentate nucleophile. This means it has two reactive sites: the oxygen atom and the aromatic ring (specifically the ortho and para positions). The reaction can therefore proceed via two competing pathways:

  • C-alkylation: The aromatic ring attacks the electrophile (ethyl carbocation or its equivalent), leading to the desired 2-Ethyl-4-(trifluoromethyl)phenol. This is a Friedel-Crafts type reaction.

  • O-alkylation: The oxygen atom of the phenol attacks the electrophile, forming an ether. This is a Williamson-ether type synthesis.

The ratio of C- to O-alkylation is highly dependent on the reaction conditions.

Troubleshooting Protocol:

  • Catalyst Choice: Employ a strong Lewis acid catalyst such as AlCl₃ or FeCl₃. These catalysts preferentially activate the aromatic ring for electrophilic attack, favoring C-alkylation.

  • Solvent Selection: Use non-polar, aprotic solvents like dichloromethane or 1,2-dichloroethane. Polar aprotic solvents can promote O-alkylation.

  • Temperature Control: Lower reaction temperatures generally favor C-alkylation. Start your reaction at 0°C and slowly warm to room temperature, monitoring the progress by TLC or GC-MS.

  • Nature of the Ethylating Agent: The choice of ethylating agent can influence the outcome. While ethanol can be used with a strong acid catalyst, ethyl halides (like ethyl bromide) in the presence of a Lewis acid are common for Friedel-Crafts reactions.

Analytical Identification:

  • GC-MS: 4-(Trifluoromethyl)phenetole will have the same molecular weight as 2-Ethyl-4-(trifluoromethyl)phenol but a different fragmentation pattern and retention time.

  • ¹H NMR: The ether will show a characteristic quartet for the -OCH₂CH₃ group, while the desired product will have an ethyl group directly attached to the aromatic ring and a phenolic -OH peak.

Question 2: I'm observing products with higher molecular weights than my target compound. What are these and how can I minimize them?

Answer:

You are likely encountering polyalkylation , a common side reaction in Friedel-Crafts alkylation. The primary polyalkylation byproduct in this synthesis is 2,6-Diethyl-4-(trifluoromethyl)phenol .

Causality: The introduction of the first ethyl group onto the phenol ring can activate it for further electrophilic substitution. The ethyl group is an electron-donating group, making the ring more nucleophilic than the starting 4-(trifluoromethyl)phenol. This can lead to the addition of a second ethyl group at the other ortho position.

Troubleshooting Protocol:

  • Stoichiometry Control: Use a molar excess of 4-(trifluoromethyl)phenol relative to the ethylating agent. This statistically favors the mono-alkylation of the phenol. A common starting point is a 2:1 to 5:1 ratio of phenol to ethylating agent.

  • Slow Addition of Alkylating Agent: Add the ethylating agent dropwise to the reaction mixture at a low temperature. This helps to maintain a low concentration of the alkylating agent, reducing the likelihood of polyalkylation.

  • Reaction Time and Temperature: Monitor the reaction closely and stop it as soon as the starting material is consumed. Prolonged reaction times and higher temperatures can increase the formation of polyalkylated products.

Analytical Identification:

  • GC-MS: 2,6-Diethyl-4-(trifluoromethyl)phenol will have a higher molecular weight and a longer retention time than the desired product.

  • ¹H NMR: The di-substituted product will show two equivalent ethyl groups.

Question 3: My final product is difficult to purify, and I suspect I have isomeric impurities. Is this possible even though the para position is blocked?

Answer:

While the para-position is blocked, the primary concern regarding isomers in this specific synthesis is the potential for minor amounts of the meta-isomer, 3-Ethyl-4-(trifluoromethyl)phenol , although this is generally not the major byproduct. The hydroxyl group is a strong ortho, para-director, while the trifluoromethyl group is a meta-director. The powerful activating and directing effect of the hydroxyl group typically dominates, favoring substitution at the ortho positions.

However, under certain conditions, particularly with very strong acids or high temperatures, some meta-substitution might occur.

A more common issue that can be mistaken for isomeric impurities is the co-elution of other byproducts during chromatography.

Troubleshooting and Purification Protocol:

  • Reaction Conditions: Adhering to optimized Friedel-Crafts conditions (as outlined above) will minimize the formation of any undesired regioisomers.

  • Chromatography:

    • Flash Column Chromatography: Use a silica gel column with a non-polar eluent system (e.g., hexane/ethyl acetate gradient). The polarity difference between the desired product and byproducts like the O-alkylated ether and di-ethylated phenol should allow for good separation.

    • Preparative HPLC: For very challenging separations, reversed-phase preparative HPLC can be employed.

  • Distillation: If the boiling points of the product and impurities are sufficiently different, fractional distillation under reduced pressure can be an effective purification method.

Analytical Identification of Isomers:

  • GC-MS: Positional isomers will have the same molecular weight but can often be separated based on their different boiling points and interactions with the GC column, resulting in different retention times.[1]

  • ¹H and ¹³C NMR: The coupling patterns and chemical shifts in the aromatic region will be distinct for each isomer.

II. Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for 2-Ethyl-4-(trifluoromethyl)phenol?

The most common laboratory-scale synthesis is the Friedel-Crafts alkylation of 4-(trifluoromethyl)phenol . This involves reacting 4-(trifluoromethyl)phenol with an ethylating agent, such as ethanol or an ethyl halide, in the presence of a strong acid catalyst.

Q2: Which catalyst is best for this reaction?

For laboratory preparations, aluminum chloride (AlCl₃) is a very effective and commonly used Lewis acid catalyst for Friedel-Crafts alkylations.[2] Iron(III) chloride (FeCl₃) can also be used. For industrial-scale synthesis, solid acid catalysts like certain zeolites are often preferred.

Q3: How does the trifluoromethyl group affect the reaction?

The trifluoromethyl group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. However, the hydroxyl group is a strong activating group and its ortho, para-directing effect dominates, enabling the reaction to proceed at the ortho position.

Q4: Can I use ethanol directly as the ethylating agent?

Yes, ethanol can be used in the presence of a strong protic acid (like sulfuric acid) or a Lewis acid. The acid protonates the hydroxyl group of ethanol, which then leaves as water to form an ethyl carbocation or a related electrophilic species.[3]

Q5: What are the typical yields for this synthesis?

Yields can vary significantly based on the optimization of reaction conditions. With careful control of stoichiometry, temperature, and reaction time to minimize byproduct formation, yields in the range of 60-80% can be expected.

III. Data Summary and Visualization

Table 1: Common Byproducts in the Synthesis of 2-Ethyl-4-(trifluoromethyl)phenol

Compound NameMolecular FormulaMolecular WeightCommon Analytical Signature
Desired Product C₉H₉F₃O190.16
2-Ethyl-4-(trifluoromethyl)phenol
Byproducts
4-(Trifluoromethyl)phenetoleC₉H₉F₃O190.16Same MW as product, different GC retention time and MS fragmentation. ¹H NMR shows -OCH₂CH₃.
2,6-Diethyl-4-(trifluoromethyl)phenolC₁₁H₁₃F₃O230.21Higher MW than product, longer GC retention time. ¹H NMR shows two equivalent ethyl groups.
4-(Trifluoromethyl)phenolC₇H₅F₃O162.11Unreacted starting material. Shorter GC retention time than the product.

Diagram 1: Synthetic Pathway and Formation of Major Byproducts

Synthesis_Byproducts A 4-(Trifluoromethyl)phenol P 2-Ethyl-4-(trifluoromethyl)phenol (Desired Product) A->P C-Alkylation (Major Pathway) B1 4-(Trifluoromethyl)phenetole (O-Alkylation Byproduct) A->B1 O-Alkylation (Side Reaction) B Ethylating Agent (e.g., Ethanol/H⁺ or EtBr/AlCl₃) B->P B->B1 B2 2,6-Diethyl-4-(trifluoromethyl)phenol (Polyalkylation Byproduct) B->B2 P->B2 Further C-Alkylation (Side Reaction)

Caption: Synthetic pathway for 2-Ethyl-4-(trifluoromethyl)phenol and the formation of common byproducts.

IV. Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Ethylation of 4-(Trifluoromethyl)phenol

Disclaimer: This is a general procedure and should be adapted and optimized for your specific laboratory conditions. Always perform a thorough risk assessment before conducting any chemical reaction.

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), add 4-(trifluoromethyl)phenol (2.0 equivalents) and a suitable solvent (e.g., dichloromethane).

  • Catalyst Addition: Cool the mixture to 0°C in an ice bath and slowly add the Lewis acid catalyst (e.g., AlCl₃, 1.1 equivalents). Stir the mixture for 15-30 minutes.

  • Addition of Ethylating Agent: Add the ethylating agent (e.g., ethyl bromide, 1.0 equivalent) dropwise via the dropping funnel, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, carefully quench the reaction by pouring it into a mixture of ice and concentrated HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: GC-MS Analysis for Product and Byproduct Identification

This is a representative method; parameters should be optimized for your instrument.

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable for separating the components.[1]

  • Injector: Split/splitless injector at 250°C.

  • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detector: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.

V. References

  • Comptes Rendus Chimie. (2011). Hydrothermal alkylation of phenols with alcohols in diluted acids. 14(7-8), 713-717.

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Agilent Technologies. (2011). Analysis of ethyl derivatives of alkylphenols. Retrieved from [Link]

  • U.S. Patent No. 2,678,951. (1954). Alkylation of phenols.

  • U.S. Patent No. 2,490,670. (1949). Process for separating para-ethyl phenol from meta-ethyl phenol.

  • Sad, M. E., et al. (2014). Selective synthesis of p-ethylphenol by gas-phase alkylation of phenol with ethanol. Catalysis Today, 227, 25-34.

Sources

Troubleshooting

"optimizing reaction conditions for 2-Ethyl-4-(trifluoromethyl)phenol synthesis"

Executive Summary & Strategic Route Selection User Query: "What is the most reliable method to synthesize 2-Ethyl-4-(trifluoromethyl)phenol with high regioselectivity?" Technical Insight: While direct Friedel-Crafts alky...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Route Selection

User Query: "What is the most reliable method to synthesize 2-Ethyl-4-(trifluoromethyl)phenol with high regioselectivity?"

Technical Insight: While direct Friedel-Crafts alkylation of 4-(trifluoromethyl)phenol using ethylene or ethyl halides is theoretically possible, it often suffers from poor conversion due to the electron-withdrawing nature of the trifluoromethyl (-CF


) group, which deactivates the aromatic ring. Furthermore, controlling mono- vs. bis-alkylation (at the 2,6-positions) is difficult under standard Lewis Acid conditions.

Recommended Route: For research and high-purity drug development applications, we recommend the Claisen Rearrangement Route . This three-step sequence guarantees ortho-regioselectivity and avoids complex isomer separations.

The Reaction Pathway (Visualized)[1][2][3][4]

ReactionPathway Start Starting Material 4-(Trifluoromethyl)phenol Step1 Step 1: O-Alkylation (Allyl Bromide, K2CO3) Start->Step1 SN2 Inter1 Intermediate A Allyl 4-(trifluoromethyl)phenyl ether Step1->Inter1 Step2 Step 2: Claisen Rearrangement (200°C, Solvent-free or Ph2O) Inter1->Step2 [3,3]-Sigmatropic Inter2 Intermediate B 2-Allyl-4-(trifluoromethyl)phenol Step2->Inter2 Step3 Step 3: Hydrogenation (H2, Pd/C) Inter2->Step3 Reduction Product Target Product 2-Ethyl-4-(trifluoromethyl)phenol Step3->Product

Figure 1: The regioselective synthesis of 2-Ethyl-4-(trifluoromethyl)phenol via Claisen Rearrangement.

Standard Operating Procedures (SOP)

Phase 1: O-Allylation (Ether Synthesis)

Objective: Mask the phenol and install the carbon chain.

  • Reagents: 4-(Trifluoromethyl)phenol (1.0 equiv), Allyl Bromide (1.2 equiv), K

    
    CO
    
    
    
    (1.5 equiv).[1]
  • Solvent: Acetone (reflux) or DMF (RT).

  • Protocol:

    • Dissolve phenol in Acetone.[1] Add anhydrous K

      
      CO
      
      
      
      .[1]
    • Add Allyl Bromide dropwise (exothermic).

    • Reflux for 4–6 hours. Monitor via TLC (Hexane/EtOAc 9:1).

    • Critical Check: Ensure complete consumption of starting phenol to avoid purification issues later.

Phase 2: Thermal Claisen Rearrangement

Objective: Migrate the allyl group to the ortho position.

  • Reagents: Intermediate A (Neat or in Diphenyl Ether).

  • Conditions: 190°C – 210°C.

  • Protocol:

    • Place Intermediate A in a heavy-walled pressure vial or round-bottom flask with an air condenser.

    • Heat to 200°C under Argon/Nitrogen.

    • Stir for 4–8 hours.

    • Mechanism: The reaction proceeds via a concerted [3,3]-sigmatropic rearrangement. The -CF

      
       group at the para position blocks para-migration, forcing the allyl group exclusively to the ortho position [1].
      
Phase 3: Catalytic Hydrogenation

Objective: Reduce the alkene to an ethyl group.

  • Reagents: Intermediate B, 10% Pd/C (5 wt%), H

    
     (balloon or 1 atm).
    
  • Solvent: Methanol or Ethanol.

  • Protocol:

    • Dissolve Intermediate B in Methanol.

    • Add Pd/C carefully (under inert gas to prevent ignition).

    • Purge with H

      
       and stir at Room Temperature (RT) for 2–4 hours.
      
    • Filter through Celite to remove catalyst.

Troubleshooting & Optimization (Q&A)

Category A: Yield & Conversion Issues

Q: My Claisen rearrangement (Step 2) yield is low, and I see black tar. What is happening?

  • Diagnosis: Polymerization or oxidative degradation due to excessive heat or oxygen presence.

  • Solution:

    • Degas thoroughly: The rearrangement must be performed under an inert atmosphere (N

      
       or Ar).
      
    • Solvent Control: If running neat causes charring, use a high-boiling solvent like Diphenyl Ether or Sulfolane to act as a heat sink.

    • Add Antioxidant: A trace amount of BHT (butylated hydroxytoluene) can prevent radical polymerization of the allyl group at high temperatures.

Q: During Hydrogenation (Step 3), the reaction stalls before completion.

  • Diagnosis: Catalyst poisoning. Sulfur or halides from previous steps (e.g., residual allyl bromide) can deactivate Pd/C.

  • Solution:

    • Ensure Intermediate B is purified (distilled or columned) before hydrogenation.

    • Increase catalyst loading to 10 wt%.

    • Alternative: Use Raney Nickel if Pd/C fails, though Pd/C is generally superior for simple alkene reduction.

Category B: Regioselectivity & Purity

Q: Can I just alkylate the phenol directly with Ethyl Bromide (Friedel-Crafts)?

  • Analysis: Direct alkylation is possible but risky.

  • Risk: The -CF

    
     group deactivates the ring, requiring strong Lewis Acids (AlCl
    
    
    
    ). This often leads to:
    • Bis-alkylation: Formation of 2,6-diethyl-4-(trifluoromethyl)phenol.

    • Isomerization: Migration of the ethyl group to the meta position under thermodynamic control.

  • Verdict: Only use direct alkylation if you have access to specialized ortho-selective catalysts (e.g., Aluminum Phenoxide or specific Zeolites) and can tolerate lower yields [2].

Q: I see a byproduct in Step 2 that looks like the starting material but isn't.

  • Diagnosis: This may be the para-Claisen product (impossible here due to -CF

    
    ) or, more likely, an abnormal Claisen rearrangement product if the temperature is too high (>220°C).
    
  • Solution: Keep temperature strictly between 190°C–210°C.

Data Summary & Specifications

ParameterSpecification / RangeNotes
Target CAS 160968-06-3 (Generic Analog)Verify specific isomer CAS.
Step 1 Temp 56°C (Acetone Reflux)O-Alkylation is fast.
Step 2 Temp 190°C – 210°CCritical for [3,3]-sigmatropic shift.
Step 3 Pressure 1 – 3 atm H

High pressure rarely needed for terminal alkenes.
Key Impurity 4-(Trifluoromethyl)phenolResult of ether cleavage (hydrolysis).[2]
Appearance Clear to pale yellow oilPhenols oxidize/darken on air exposure.

References

  • Mechanism of Claisen Rearrangement

    • Source: Rhoads, S. J.; Raulins, N. R. "The Claisen and Cope Rearrangements." Organic Reactions1975, 22, 1–252.
    • Context: Defines the concerted nature of the rearrangement, ensuring ortho-selectivity when the para-position is blocked.
    • Link:

  • Ortho-Alkylation of Phenols

    • Source: Kuninobu, Y., et al. "Rhenium-Catalyzed ortho-Alkylation of Phenols."[3] Organic Syntheses2017 , 94, 280-291.[3]

    • Context: Describes modern direct alkylation methods if the user wishes to avoid the 3-step Claisen route.
    • Link:

  • Synthesis of Trifluoromethylphenols (General Patent)

    • Source: European Patent EP0004447A2.
    • Context: Provides industrial background on handling trifluoromethyl-substituted arom
    • Link:

  • Physical Properties & Characterization

    • Source: NIST Chemistry WebBook, SRD 69.[4] "4-(Trifluoromethyl)phenol."[1][4][5][6][7][8]

    • Context: Baseline data for the starting material to ensure purity before synthesis.
    • Link:

Sources

Optimization

"troubleshooting low yield in 2-Ethyl-4-(trifluoromethyl)phenol reactions"

To: Research Team From: Senior Application Scientist, Technical Support Division Subject: Troubleshooting Low Yield in 2-Ethyl-4-(trifluoromethyl)phenol Reactions Executive Summary The synthesis and utilization of 2-Ethy...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Senior Application Scientist, Technical Support Division Subject: Troubleshooting Low Yield in 2-Ethyl-4-(trifluoromethyl)phenol Reactions

Executive Summary

The synthesis and utilization of 2-Ethyl-4-(trifluoromethyl)phenol present a classic "push-pull" conflict in aromatic chemistry. The hydroxyl group (-OH) is strongly activating and ortho,para-directing, while the trifluoromethyl group (-CF


) is strongly deactivating and meta-directing.

In 4-(trifluoromethyl)phenol, the -OH group dominates the regiochemistry, directing incoming electrophiles to the ortho position (C2). However, the strong electron-withdrawing nature of the -CF


 group significantly reduces the overall nucleophilicity of the ring, leading to sluggish reaction rates and low conversion in electrophilic aromatic substitutions (EAS). Conversely, in downstream applications (e.g., O-alkylation), the -CF

group increases the acidity of the phenol, stabilizing the phenoxide anion but making it a weaker nucleophile.

This guide addresses the three primary bottlenecks causing low yields: Uncontrolled Poly-alkylation during Synthesis , Poor Nucleophilicity in Downstream Reactions , and Volatility-Induced Mass Loss .

Part 1: Synthesis Troubleshooting (Formation of the Core)

The Problem: Direct Friedel-Crafts alkylation of 4-(trifluoromethyl)phenol with ethyl halides often results in low yields (<40%) due to poly-alkylation . Once the first ethyl group is introduced, the ring becomes more activated (alkyl groups are electron-donating), making the product more reactive than the starting material. This leads to the formation of 2,6-diethyl byproducts.

The Solution: Switch to an Acylation-Reduction pathway (Fries Rearrangement). This method guarantees mono-substitution because the introduced acyl group is deactivating, preventing further reaction.[1]

Protocol A: The Acylation-Reduction Pathway (Recommended)

Target Yield: >85% (over 2 steps)

Step 1: O-Acylation & Fries Rearrangement

  • Reagents: 4-(trifluoromethyl)phenol (1.0 equiv), Acetyl chloride (1.1 equiv), AlCl

    
     (1.2 equiv).
    
  • Solvent: Dichloromethane (DCM) or neat (for rearrangement).

  • Procedure:

    • Mix phenol and acetyl chloride in DCM with mild base (pyridine) to form the ester (O-acylation). Isolate ester.

    • Rearrangement: Heat the ester with AlCl

      
       (neat or in nitrobenzene) at 120°C. The Lewis acid complexes with the carbonyl, catalyzing the migration of the acetyl group to the ortho position.
      
    • Why it works: The -CF

      
       group deactivates the ring, but the intramolecular nature of the Fries rearrangement overcomes this entropic barrier.
      
  • Critical Checkpoint: Ensure anhydrous conditions. Moisture kills the AlCl

    
     catalyst, stopping the rearrangement.
    

Step 2: Carbonyl Reduction

  • Method: Clemmensen Reduction (Zn(Hg)/HCl) or Catalytic Hydrogenation (Pd/C, H

    
    ).
    
  • Procedure (Hydrogenation): Dissolve the 2-acetyl intermediate in ethanol with 10% Pd/C. Pressurize with H

    
     (3-5 bar) at 50°C.
    
  • Result: The acetyl group (-COCH

    
    ) is reduced to an ethyl group (-CH
    
    
    
    CH
    
    
    ).
Protocol B: Direct Alkylation (If Unavoidable)

Target Yield: 40-50% (Requires careful monitoring)

If you must use direct alkylation (e.g., using ethylene gas or ethyl bromide):

  • Stoichiometry: Use a large excess of the phenol (starting material), not the alkylating agent. Ratio: 3:1 (Phenol:Ethyl source). This statistically favors mono-alkylation.

  • Catalyst: Use a milder catalyst like Amberlyst-15 or Zeolites (H-Beta) rather than AlCl

    
     to reduce the rate of over-alkylation.
    

Part 2: Downstream Reaction Troubleshooting (Using the Compound)

The Problem: When using 2-Ethyl-4-(trifluoromethyl)phenol as a nucleophile (e.g., reacting with an alkyl halide to form an ether), yields are often low because the -CF


 group pulls electron density away from the oxygen, making the phenoxide "hard" and less reactive.

The Solution: Enhance nucleophilicity through Solvent Effects and Counter-ion Engineering .

Optimization Table for O-Alkylation
VariableStandard Condition (Low Yield)Optimized Condition (High Yield)Technical Rationale
Base K

CO

or NaOH
Cs

CO

or NaH
Cesium (Cs

) is a large cation ("soft"), which dissociates more freely from the phenoxide in organic solvents, creating a "naked," more reactive anion.
Solvent Acetone or THFDMF , DMSO , or NMP Polar aprotic solvents solvate the cation but leave the phenoxide anion free (unsolvated) and highly reactive.
Temperature Reflux (60°C)80°C - 100°C The electron-deficient ring requires higher activation energy to initiate nucleophilic attack.
Additive None18-Crown-6 (with K

)
Crown ethers sequester the metal cation, preventing tight ion-pairing with the phenoxide.

Part 3: Visualization of Pathways

The following diagram illustrates the mechanistic divergence between the low-yield direct alkylation and the high-yield acylation-reduction route.

ReactionPathways Start 4-(trifluoromethyl)phenol Direct Direct Alkylation (Ethyl Bromide/AlCl3) Start->Direct Acyl Step 1: Acylation (Acetyl Chloride) Start->Acyl Mono Target: 2-Ethyl-4-CF3-phenol (Activated Ring) Direct->Mono Slow Initial Step Poly Byproduct: 2,6-Diethyl-4-CF3-phenol (Over-reaction) Mono->Poly Fast Second Step (Yield Loss) Ester Intermediate: Ester Acyl->Ester Fries Fries Rearrangement (AlCl3, Heat) Ester->Fries Ketone Intermediate: 2-Acetyl-4-CF3-phenol (Deactivated Ring) Fries->Ketone Ortho-selective Reduce Step 2: Reduction (Pd/C, H2) Ketone->Reduce Final Final Product: 2-Ethyl-4-(trifluoromethyl)phenol Reduce->Final High Yield

Caption: Comparison of Direct Alkylation (prone to poly-substitution) vs. Acylation-Reduction (regioselective and high yield).

Part 4: Frequently Asked Questions (FAQs)

Q1: I am seeing a significant loss of mass during solvent removal. Where is my product? A: Trifluoromethyl phenols are surprisingly volatile due to the "fluorous" character which reduces intermolecular Van der Waals forces.

  • Fix: Do not use high vacuum (<10 mbar) at room temperature. Remove solvents via rotary evaporation at >40 mbar and 30°C. If possible, proceed to the next step without full isolation, or convert to a less volatile derivative (e.g., the acetate) for storage.

Q2: Why is the Fries rearrangement stalling at 50% conversion? A: This is likely due to catalyst poisoning. The reaction generates HCl, and phenols can absorb water from the air.

  • Fix: Use 1.2 to 1.5 equivalents of AlCl

    
     . The first equivalent complexes with the phenolic oxygen and the carbonyl; the excess is required to drive the catalysis. Ensure the system is under a dry nitrogen sweep to remove the generated HCl gas, which drives the equilibrium forward.
    

Q3: Can I use the Claisen Rearrangement instead? A: Yes, but it introduces an allyl group, not an ethyl group.

  • Workflow: O-allylation

    
     Claisen Rearrangement (200°C) 
    
    
    
    Hydrogenation.
  • Pros: Very high yield and regioselectivity.

  • Cons: Requires an extra hydrogenation step to convert the allyl group (-CH

    
    CH=CH
    
    
    
    ) to a propyl group (-CH
    
    
    CH
    
    
    CH
    
    
    ). Note: To get an ethyl group specifically, you would need to use a vinyl ether, which is chemically difficult. Therefore, the Acylation-Reduction (Protocol A) is preferred for ethyl targets.

Q4: My O-alkylation reaction turned black and yielded nothing. Why? A: This suggests oxidation of the phenoxide anion.

  • Fix: Degas your solvents (DMF/DMSO) with nitrogen or argon before use. Phenoxides, especially electron-deficient ones, can be sensitive to oxidative coupling in the presence of trace metals and oxygen at high temperatures.

References

  • Friedel-Crafts Chemistry on Deactivated Systems: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience.
  • Acylation-Reduction Strategy: Sigma-Aldrich Technical Bulletin: Friedel-Crafts Acylation. Link (Validates the acylation pathway for preventing poly-substitution).

  • Solvent Effects in Nucleophilic Substitution: Isanbor, C., & Babatunde, A. (2019). "Nucleophilic Aromatic Substitution Reactions in Dipolar Aprotic Solvents: The Remarkable Effect of Trifluoromethyl Group". Journal of Chemical Society of Nigeria. Link (Explains the reactivity challenges of trifluoromethyl phenols).

  • Properties of Fluorinated Phenols: Beilstein Journal of Organic Chemistry. "Shelf-stable electrophilic trifluoromethylating reagents". Link (Context on the stability and electronic properties of trifluoromethylated arenes).

Sources

Troubleshooting

"stabilizing 2-Ethyl-4-(trifluoromethyl)phenol in solution"

Technical Support Center: Stabilizing 2-Ethyl-4-(trifluoromethyl)phenol Executive Summary You are likely encountering stability issues with 2-Ethyl-4-(trifluoromethyl)phenol (CAS: N/A for specific isomer, generic ref: 40...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stabilizing 2-Ethyl-4-(trifluoromethyl)phenol

Executive Summary

You are likely encountering stability issues with 2-Ethyl-4-(trifluoromethyl)phenol (CAS: N/A for specific isomer, generic ref: 402-45-9 derivative) due to a misunderstanding of its electronic properties.[1] Unlike standard phenol, the trifluoromethyl (


) group significantly increases the acidity of the hydroxyl proton while simultaneously introducing a specific vulnerability to alkaline hydrolysis.

This guide moves beyond generic "store at -20°C" advice. It addresses the specific physicochemical mechanisms driving degradation—namely oxidative quinone formation and base-mediated defluorination —and provides self-validating protocols to mitigate them.[1]

Part 1: The Stability Matrix (Troubleshooting & FAQs)

Issue 1: "My clear stock solution has turned yellow/brown overnight."

Diagnosis: Oxidative coupling leading to quinone methides or dimers.[1] The Science: While the electron-withdrawing


 group generally deactivates the ring against electrophilic attack, it also lowers the pKa of the phenol (approx. pKa ~8.9–9.2, compared to ~10 for phenol). In slightly basic or even neutral buffers, a significant fraction exists as the phenolate anion . This anion is electron-rich and highly susceptible to oxidation by dissolved oxygen, forming colored quinone intermediates.[1]

Corrective Action:

  • Acidify the Matrix: Maintain the solution pH below the pKa (ideally pH < 7.0) to keep the molecule in its protonated (neutral) form, which is oxidatively resistant.

  • Remove Oxygen: Sparging is insufficient.[1] Use the Freeze-Pump-Thaw method (detailed in Part 2) for stock solutions.[1]

Issue 2: "I see a loss of potency and the appearance of a carboxylic acid impurity."

Diagnosis: Base-mediated Hydrolytic Defluorination.[1][2] The Science: This is the most critical "hidden" instability of trifluoromethyl phenols. Under alkaline conditions (pH > 10), the


 group is not inert. The phenolate anion can facilitate the expulsion of fluoride ions through a quinone methide-like intermediate, eventually hydrolyzing the 

group into a carboxylate (

) group [1].

Corrective Action:

  • Strict pH Ceiling: NEVER expose this compound to pH > 9.5 for extended periods.

  • Buffer Choice: Avoid carbonate or phosphate buffers at high pH.[1] Use Good's buffers (MES, HEPES) adjusted to pH 6.0–7.5.

Issue 3: "The compound precipitates when I dilute my DMSO stock into media."

Diagnosis: The "Solubility Cliff."[1] The Science: The 2-ethyl group adds lipophilicity, while the


 group adds hydrophobicity. In pure DMSO, the compound is soluble. However, upon dilution into an aqueous buffer at pH < 8, the compound remains protonated (neutral). The neutral form has extremely low water solubility compared to the phenolate anion.

Corrective Action:

  • Co-solvent Spike: Maintain a minimum of 1–5% DMSO or Ethanol in the final aqueous assay to solubilize the neutral species.

  • Cyclodextrin Complexation: Use Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD) in the aqueous buffer before adding the stock.[1] This encapsulates the hydrophobic ethyl/CF3 tail, preventing precipitation without altering pH.

Part 2: Visualizing the Instability Pathways

The following diagram illustrates the two divergent degradation paths based on pH environment.

StabilityPathways cluster_0 Degradation Zone Start 2-Ethyl-4-(trifluoromethyl)phenol (Neutral Species) Phenolate Phenolate Anion (Reactive Species) Start->Phenolate pH > 8.5 (Deprotonation) Stable Stable Solution Start->Stable pH < 7.0 + Inert Gas Quinone Quinone/Dimers (Yellow/Brown Color) Phenolate->Quinone Oxidation (+O2) Hydrolysis Hydroxybenzoic Acid Deriv. (Loss of Fluorine) Phenolate->Hydrolysis Alkaline Hydrolysis (pH > 10, Time)

Caption: Figure 1. Divergent instability pathways. High pH triggers deprotonation, leading to either oxidative coloring (in air) or defluorination (hydrolysis).

Part 3: Validated Experimental Protocols

Protocol A: Preparation of an Oxygen-Free Stock Solution (Freeze-Pump-Thaw)

Use this for long-term storage of standards.[1]

  • Dissolution: Dissolve the solid 2-Ethyl-4-(trifluoromethyl)phenol in anhydrous DMSO or Methanol in a Schlenk tube or heavy-walled vial with a septum.

  • Freeze: Submerge the tube in liquid nitrogen (

    
    ) until the solvent is completely frozen.
    
  • Pump: Open the valve to high vacuum (0.1 mmHg) for 5–10 minutes. This removes gas from the headspace.[1]

  • Thaw: Close the valve. Remove from

    
     and thaw in a warm water bath. Crucial: Gas bubbles will emerge from the solvent as it melts; this is dissolved oxygen escaping.[1]
    
  • Repeat: Perform steps 2–4 at least three times .

  • Storage: Backfill with Argon (heavier than air) and seal with Parafilm.[1] Store at -20°C.

Protocol B: Buffer Selection Guide

Use this table to select the correct solvent system for your application.

ParameterRecommended RangeReason
Storage Solvent DMSO, Ethanol, MethanolHigh solubility; DMSO prevents volatility issues.[1]
Working pH 5.5 – 7.5 Keeps molecule neutral (stable) but risks precipitation if too concentrated.[1]
Forbidden pH > 10.0 Causes rapid defluorination and hydrolysis of the

group.
Container Amber Glass or PTFEAvoids adsorption (fluorine effect) and photodegradation.[1]
Additives 0.1% Ascorbic AcidOptional antioxidant if working in aqueous buffers > pH 7.[1]

Part 4: Solvent & Solubility Data

The following data summarizes the solubility profile based on the lipophilic contributions of the Ethyl and Trifluoromethyl groups.

SolventSolubility (Est.)[1][3]Stability RiskRecommendation
DMSO High (>100 mM)Low (if dry)Primary Stock Solvent
Ethanol High (>50 mM)LowGood for evaporation protocols.[1]
Water (pH 7) Very Low (<0.5 mM)Moderate (Oxidation)Requires co-solvent (DMSO).
Water (pH 11) High (Phenolate)Critical (Hydrolysis) AVOID for storage.[1]

References

  • Spontaneous Aqueous Defluorination of Trifluoromethylphenols. Source: Environmental Science: Processes & Impacts (RSC), 2025.[1] Relevance: Establishes the mechanism of base-mediated hydrolysis of the

    
     group in phenolic compounds.
    URL:[Link]
    
  • Oxidation of Electron-Deficient Phenols. Source: Journal of Organic Chemistry (ACS), 2021. Relevance: Details the oxidative pathways of phenols with electron-withdrawing groups (like

    
    ) to quinones.
    URL:[Link]
    
  • Aqueous pKa Values of Fluorinated Phenols. Source: Journal of Physical Organic Chemistry, 2019.[1][4] Relevance: Provides comparative pKa data for trifluoromethylphenols (pKa ~9.0) vs. standard phenols.[1][5] URL:[Link]

Sources

Optimization

Technical Support Center: Synthesis of 2-Ethyl-4-(trifluoromethyl)phenol

Welcome to the technical support center for the synthesis of 2-Ethyl-4-(trifluoromethyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Ethyl-4-(trifluoromethyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important intermediate. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles.

Introduction to Synthetic Strategies

The synthesis of 2-Ethyl-4-(trifluoromethyl)phenol can be approached through several strategic pathways. The choice of method often depends on the available starting materials, scalability, and desired purity. The three most common routes, each with its own set of potential side reactions, are:

  • Directed ortho-Lithiation of a Protected 4-(Trifluoromethyl)phenol: A highly regioselective method that involves the deprotonation at the position ortho to a directing group, followed by quenching with an ethylating agent.

  • Friedel-Crafts Ethylation of 4-(Trifluoromethyl)phenol: A classic electrophilic aromatic substitution where an ethyl group is introduced onto the phenol ring using a Lewis acid catalyst.

  • Trifluoromethylation of 4-Ethylphenol: This route involves the introduction of the trifluoromethyl group onto a pre-existing 4-ethylphenol scaffold.

This guide will dissect the potential pitfalls of each of these methods and provide actionable solutions to mitigate common side reactions.

Troubleshooting Guide & FAQs

Route 1: Directed ortho-Lithiation

This powerful technique offers excellent control over regioselectivity, directing the ethyl group specifically to the C-2 position. However, the use of highly reactive organolithium reagents necessitates careful control of reaction conditions to avoid unwanted side reactions.

A general protocol involves the protection of the phenolic hydroxyl group, followed by lithiation and subsequent ethylation.

Step 1: Protection of 4-(Trifluoromethyl)phenol The hydroxyl group is typically protected as a methoxymethyl (MOM) or tetrahydropyranyl (THP) ether to prevent its reaction with the organolithium base.

Step 2: ortho-Lithiation and Ethylation The protected phenol is treated with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperature, followed by the addition of an ethylating agent like diethyl sulfate or ethyl iodide.[1]

Step 3: Deprotection The protecting group is removed under acidic conditions to yield the final product.

Q1: My yield of the desired 2-ethyl product is low, and I'm isolating a significant amount of a rearranged amide byproduct. What is happening?

A1: You are likely observing an anionic Fries rearrangement (or Snieckus rearrangement) of your protecting group.[2][3][4][5][6] This is a common side reaction when using certain protecting groups, particularly carbamates, in conjunction with directed ortho-lithiation. The lithiated intermediate can undergo a 1,3-acyl migration from the oxygen to the ortho-lithiated carbon.

  • Causality: The stability of the ortho-lithiated species and the nature of the directing group influence the rate of this rearrangement. Carbamate protecting groups are particularly prone to this side reaction.

  • Troubleshooting:

    • Choice of Protecting Group: Employ a protecting group less susceptible to the anionic Fries rearrangement, such as a methoxymethyl (MOM) or tetrahydropyranyl (THP) ether.[1]

    • Temperature Control: Maintain a very low reaction temperature (typically -78 °C) during the lithiation and subsequent quenching. Allowing the reaction to warm prematurely can promote the rearrangement.

    • Rapid Quenching: Add the ethylating agent promptly after the lithiation is complete to trap the desired ortho-lithiated intermediate before it has a chance to rearrange.

Q2: I am observing a mixture of regioisomers, including some substitution at the C-3 position. How can I improve the ortho-selectivity?

A2: Incomplete ortho-lithiation or competing lithiation at other positions can lead to a loss of regioselectivity. The trifluoromethyl group is electron-withdrawing and can influence the acidity of the aromatic protons.

  • Causality: The directing ability of the protected hydroxyl group must be strong enough to overcome any electronic effects of the trifluoromethyl group.

  • Troubleshooting:

    • Use of TMEDA: The addition of N,N,N',N'-tetramethylethylenediamine (TMEDA) can chelate the lithium cation, breaking down n-BuLi aggregates and increasing its basicity and reactivity, thereby enhancing the rate and selectivity of the ortho-lithiation.

    • Solvent Choice: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are crucial for stabilizing the organolithium species and promoting the desired reaction pathway.

    • Protecting Group Influence: The choice of protecting group can also impact the efficiency of the directed lithiation.

Q3: My reaction is not going to completion, and I recover a large amount of the starting material. What could be the issue?

A3: Incomplete deprotonation is a common problem in lithiation reactions.

  • Causality: This can be due to insufficient base, inactive base, or the presence of proton sources that quench the organolithium reagent.

  • Troubleshooting:

    • Titrate your Organolithium Reagent: The molarity of commercially available organolithium reagents can decrease over time. Always titrate your n-BuLi solution before use to ensure accurate stoichiometry.

    • Anhydrous Conditions: Ensure your glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Trace amounts of water or other protic impurities will consume the organolithium reagent.

    • Purity of Starting Material: Ensure your protected 4-(trifluoromethyl)phenol is free of any protic impurities.

Route 2: Friedel-Crafts Ethylation

This electrophilic aromatic substitution is a classical method for C-C bond formation on aromatic rings. However, its application to activated rings like phenols presents unique challenges.

This reaction typically involves treating 4-(trifluoromethyl)phenol with an ethylating agent in the presence of a Lewis acid catalyst.

Reaction: 4-(Trifluoromethyl)phenol is reacted with an ethylating agent (e.g., ethyl bromide, ethene) and a Lewis acid catalyst (e.g., AlCl₃, FeCl₃).[7][8][9]

Q1: I am getting a significant amount of the O-ethylated byproduct, 4-(Trifluoromethyl)phenetole. How can I favor C-ethylation?

A1: Phenols are ambident nucleophiles, meaning they can react at both the aromatic ring (C-alkylation) and the hydroxyl oxygen (O-alkylation).[7]

  • Causality: The reaction conditions, particularly the choice of catalyst and temperature, play a crucial role in determining the ratio of C- to O-alkylation.

  • Troubleshooting:

    • Catalyst Choice: Strong Lewis acids like AlCl₃ tend to favor C-alkylation. The Lewis acid can coordinate with the phenolic oxygen, reducing its nucleophilicity and promoting electrophilic attack on the ring.

    • Temperature: Higher temperatures often favor the thermodynamically more stable C-alkylated product. O-alkylation is often kinetically favored at lower temperatures.

    • Solvent Effects: The choice of solvent can influence the C/O alkylation ratio. Non-polar solvents may favor C-alkylation.

Q2: My reaction is producing a mixture of mono-, di-, and poly-ethylated products. How can I improve the selectivity for the mono-ethylated product?

A2: The ethyl group is an activating group, making the product, 2-Ethyl-4-(trifluoromethyl)phenol, more reactive towards further electrophilic substitution than the starting material. This leads to polyalkylation.[10][11]

  • Causality: The increased nucleophilicity of the mono-alkylated product makes it a better substrate for subsequent ethylation.

  • Troubleshooting:

    • Stoichiometry Control: Use a large excess of the 4-(trifluoromethyl)phenol relative to the ethylating agent. This statistically favors the ethylation of the starting material over the product.

    • Milder Reaction Conditions: Lowering the reaction temperature and using a less active Lewis acid catalyst can help to reduce the rate of the second and subsequent alkylations.

    • Reaction Time: Carefully monitor the reaction progress and quench it once the desired mono-ethylated product is maximized.

Q3: The ethylation is occurring at the C-3 position instead of the desired C-2 position. How can I control the regioselectivity?

A3: The hydroxyl group is a strong ortho-, para-director. Since the para-position is blocked by the trifluoromethyl group, substitution is expected at the ortho-positions (C-2 and C-6). The trifluoromethyl group is a deactivating, meta-director.

  • Causality: The regioselectivity is a result of the combined directing effects of the hydroxyl and trifluoromethyl groups, as well as steric hindrance.

  • Troubleshooting:

    • Steric Hindrance: The bulky trifluoromethyl group may sterically hinder the C-3 position to some extent, but the primary directing influence will be the hydroxyl group. Ethylation should predominantly occur at the C-2 and C-6 positions. If C-3 substitution is observed, it may be due to complex reaction mechanisms or impurities.

    • Catalyst Influence: The choice of Lewis acid and its coordination to the substrate can influence the regiochemical outcome. Experimenting with different Lewis acids may be beneficial.

Route 3: Trifluoromethylation of 4-Ethylphenol

In this approach, the trifluoromethyl group is introduced onto the 4-ethylphenol scaffold. A variety of modern trifluoromethylating reagents are available for this transformation.

This reaction involves the treatment of 4-ethylphenol with a trifluoromethylating agent, often in the presence of a catalyst or initiator.

Reaction: 4-Ethylphenol is reacted with a trifluoromethylating reagent such as a Togni reagent or Umemoto's reagent.[12][13]

Q1: I am observing the formation of 4-ethyl-1-(trifluoromethoxy)benzene as a major byproduct. How can I promote C-trifluoromethylation over O-trifluoromethylation?

A1: Similar to alkylation, trifluoromethylation can occur on either the carbon of the aromatic ring or the oxygen of the hydroxyl group.

  • Causality: The nature of the trifluoromethylating reagent and the reaction conditions determine the selectivity. Some reagents are specifically designed for O-trifluoromethylation.

  • Troubleshooting:

    • Reagent Selection: Choose a trifluoromethylating reagent known to favor C-trifluoromethylation. Radical trifluoromethylation protocols often lead to C-substitution. For example, using a CF₃ radical source in the presence of an oxidant can be effective.

    • Reaction Conditions: The solvent, temperature, and presence of additives can influence the reaction pathway. For instance, some copper-catalyzed reactions show solvent-dependent selectivity for C- vs. O-trifluoromethylation.[14]

    • Protecting Group Strategy: An alternative approach is to protect the hydroxyl group, perform the C-trifluoromethylation, and then deprotect.

Q2: My reaction is giving a complex mixture of chlorinated and trifluoromethylated byproducts. What is the source of the chlorine?

A2: Some trifluoromethylating reagents or the conditions used for their generation can also be a source of electrophilic chlorine.

  • Causality: Reagents like trichloroisocyanuric acid (TCCA), sometimes used in conjunction with trifluoromethylation protocols, can lead to competing electrophilic chlorination of the electron-rich phenol ring.

  • Troubleshooting:

    • Reagent Purity and Choice: Ensure the purity of your trifluoromethylating reagent. If using a multi-component system, consider if any of the additives could be a source of halogens.

    • Alternative Reagents: If ring halogenation is a persistent issue, switch to a different trifluoromethylating reagent that does not contain or generate electrophilic halogens.

Q3: The trifluoromethylation is not regioselective, and I am getting a mixture of isomers. How can I control the position of trifluoromethylation?

A3: The directing effects of the hydroxyl and ethyl groups on 4-ethylphenol will determine the regiochemical outcome of the trifluoromethylation. Both are ortho-, para-directors. Since the para-position is occupied by the ethyl group, trifluoromethylation is expected to occur at the positions ortho to the hydroxyl group (C-2 and C-6).

  • Causality: The electronic and steric properties of the substituents and the nature of the trifluoromethylating species (radical, electrophilic, or nucleophilic) will influence the final product distribution.

  • Troubleshooting:

    • Steric Control: The ethyl group at the C-4 position may provide some steric hindrance, but it is unlikely to completely block one of the ortho-positions.

    • Blocking Groups: In some cases, a temporary blocking group can be installed at one of the reactive positions to direct the trifluoromethylation to a specific site, followed by removal of the blocking group.

    • Biocatalytic Methods: Recent advances have shown that biocatalytic methods, such as using laccases, can offer high regioselectivity in the trifluoromethylation of unprotected phenols.[12]

General Purification Strategies

Q: What are the recommended methods for purifying 2-Ethyl-4-(trifluoromethyl)phenol from the common side products?

A: The purification strategy will depend on the specific impurities present in your crude product mixture.

  • Column Chromatography: Flash column chromatography on silica gel is a versatile and widely used method for separating isomers and byproducts with different polarities.[15] A gradient of ethyl acetate in hexanes is a good starting point for elution.

  • High-Performance Liquid Chromatography (HPLC): For achieving high purity, preparative reverse-phase HPLC can be very effective.[11][16][17] A C18 column with a mobile phase of acetonitrile and water, often with a small amount of formic or trifluoroacetic acid, is a common choice.

  • Distillation: If the boiling points of the desired product and the impurities are sufficiently different, vacuum distillation can be a scalable purification method.

  • Crystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an efficient way to remove impurities.

Visualizing Reaction Pathways

Directed ortho-Lithiation and the Anionic Fries Rearrangement

cluster_0 Main Reaction Pathway cluster_1 Side Reaction start Protected 4-(trifluoromethyl)phenol lithiated ortho-Lithiated Intermediate start->lithiated + n-BuLi, -78°C product 2-Ethyl-4-(trifluoromethyl)phenol (after deprotection) lithiated->product + Et-X 2. Deprotection rearranged Anionic Fries Rearrangement Product lithiated->rearranged Warm to > -78°C

Caption: Directed ortho-lithiation pathway and competing anionic Fries rearrangement.

Friedel-Crafts Ethylation: C- vs. O-Alkylation

cluster_0 Desired Pathway cluster_1 Side Reaction start 4-(Trifluoromethyl)phenol + Et-Br c_alkylation C-Alkylation (2-Ethyl-4-(trifluoromethyl)phenol) start->c_alkylation Strong Lewis Acid (e.g., AlCl3) Higher Temperature o_alkylation O-Alkylation (4-(Trifluoromethyl)phenetole) start->o_alkylation Weaker Lewis Acid or Base Lower Temperature

Caption: Competing C-alkylation and O-alkylation in Friedel-Crafts reaction.

References

  • Phenoxide-directed ortho lithiation. Journal of the American Chemical Society. (n.d.). Retrieved February 15, 2026, from [Link]

  • Anionic Snieckus-Fries Rearrangement: Solvent Effects and Role of Mixed Aggregates. PMC. (n.d.). Retrieved February 15, 2026, from [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. (2018, May 17). Retrieved February 15, 2026, from [Link]

  • Is regioselectivity affected by steric factors during alkylation of naphthalene? Chemistry Stack Exchange. (2021, June 11). Retrieved February 15, 2026, from [Link]

  • Regio- and Enantioselective N-Heterocyclic Carbene-Catalyzed Annulation of Aminoindoles Initiated by Friedel–Crafts Alkylation. Organic Letters - ACS Publications. (2024, August 8). Retrieved February 15, 2026, from [Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products. Royal Society of Chemistry. (2018, December 3). Retrieved February 15, 2026, from [Link]

  • Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates. Google Patents. (1979, October 3).
  • Fries rearrangement. Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

  • ChemComm. RSC Publishing. (n.d.). Retrieved February 15, 2026, from [Link]

  • EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers. Google Patents. (n.d.).
  • Preparation of trifluoromethylphenyl nitrophenylethers. Justia Patents. (1979, May 2). Retrieved February 15, 2026, from [Link]

  • Friedel–Crafts reaction. Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

  • Recent advances in the synthesis of trifluoromethyl ethers through the direct O - Chemical Review and Letters. (n.d.). Retrieved February 15, 2026, from [Link]

  • US20020082454A1 - Process for preparing 2-(4-trifluoromethoxyphenyl)ethylamine and 4-bromomethyl-and 4-chloromethyl-1-trifluoromethoxybenzene. Google Patents. (n.d.).
  • Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. CONICET. (n.d.). Retrieved February 15, 2026, from [Link]

  • Separation of Phenol, 4,4'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis-, dipotassium salt on Newcrom R1 HPLC column. SIELC Technologies. (2018, February 16). Retrieved February 15, 2026, from [Link]

  • Trifluoromethylation. Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

  • Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated ... PMC - NIH. (n.d.). Retrieved February 15, 2026, from [Link]

  • The Friedel-Crafts Reaction. UC Berkeley. (2014, February 27). Retrieved February 15, 2026, from [Link]

  • 1-trifluoromethyl-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole. Organic Syntheses Procedure. (n.d.). Retrieved February 15, 2026, from [Link]

  • 2-Substituted 4-(Trifluoromethyl)phenols by Directed ortho-Lithiation. ResearchGate. (2025, August 10). Retrieved February 15, 2026, from [Link]

  • METHOD FOR PREPARING M-TRIFLUOROMETHYLPHENOL. European Patent Office - EP 4029849 A1 - EPO. (2020, April 9). Retrieved February 15, 2026, from [Link]

  • Friedel Crafts Reaction. SATHEE. (n.d.). Retrieved February 15, 2026, from [Link]

  • Directed (ortho) Metallation. (n.d.). Retrieved February 15, 2026, from [Link]

  • Access to Aryl Trifluoromethyl Ethers by O‐Carboxydifluoromethylation and Decarboxylative Fluorination. Angewandte Chemie International Edition. (2016, July 21). Retrieved February 15, 2026, from [Link]

  • Purification Workflow from Different Perspectives Part 2 High-Throughput Purification. Agilent. (2022, March 24). Retrieved February 15, 2026, from [Link]

  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. (2022, September 24). Retrieved February 15, 2026, from [Link]

  • O-Trifluoromethylation of ketones: an alternative straightforward route to alkenyl trifluoromethyl ethers. PMC. (n.d.). Retrieved February 15, 2026, from [Link]

  • Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. PMC. (n.d.). Retrieved February 15, 2026, from [Link]

  • Directed Metalation: A Survival Guide. Baran Lab. (n.d.). Retrieved February 15, 2026, from [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. (2025, July 18). Retrieved February 15, 2026, from [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. (2025, June 19). Retrieved February 15, 2026, from [Link]

  • Analysis of phenols in pharmaceuticals by liquid chromatography after pre-column labelling and on-line post-column photochemical. (n.d.). Retrieved February 15, 2026, from [Link]

  • Sequential ortho-lithiations; the sulfoxide group as a relay to enable meta-substitution. Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved February 15, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 2-Ethyl-4-(trifluoromethyl)phenol vs. Standard Fluorinated Phenols

The following guide provides an in-depth technical comparison of 2-Ethyl-4-(trifluoromethyl)phenol against standard fluorinated phenolic building blocks. It is designed for medicinal chemists and process engineers priori...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 2-Ethyl-4-(trifluoromethyl)phenol against standard fluorinated phenolic building blocks. It is designed for medicinal chemists and process engineers prioritizing metabolic stability and lipophilic tuning.

Content Type: Technical Comparison & Application Guide Focus: Physicochemical Profiling, Stability Mechanisms, and Synthetic Utility

Executive Summary: The Steric-Electronic Advantage

In drug discovery, 4-(trifluoromethyl)phenol (4-TFMP) is a ubiquitous scaffold used to block metabolic oxidation at the para-position while increasing lipophilicity. However, recent data (RSC, 2025) reveals a critical liability: 4-TFMP undergoes spontaneous hydrolytic defluorination in aqueous alkaline media via a quinone methide intermediate.

2-Ethyl-4-(trifluoromethyl)phenol (CAS: 1243458-29-8) emerges as a superior alternative. The introduction of the ortho-ethyl group provides a steric bulwark that:

  • Increases Lipophilicity (LogP) for improved membrane permeability.

  • Mitigates Chemical Instability by kinetically hindering the formation of the reactive quinone methide species.

  • Modulates Acidity (pKa) , fine-tuning receptor binding affinity.

Physicochemical Performance Matrix

The following table contrasts the target compound with its direct competitors: the unhindered parent (4-TFMP) and the ortho-fluorinated variant (2-F-4-TFMP).

Property2-Ethyl-4-(trifluoromethyl)phenol 4-(Trifluoromethyl)phenol 2-Fluoro-4-(trifluoromethyl)phenol
CAS Number 1243458-29-8 402-45-9163604-02-6
Molecular Weight 190.16 g/mol 162.11 g/mol 180.10 g/mol
LogP (Calc.) ~3.6 (High Lipophilicity)2.83.0
pKa (Acidic) ~9.1 (Weaker Acid)8.687.9 (Stronger Acid)
Aqueous Stability High (Steric Protection)Low (Rapid Defluorination @ pH >9)Moderate
Metabolic Role Steric + Electronic BlockElectronic Block OnlyElectronic Block
Reactivity (SNAr) Low (Steric hindrance)HighVery High (F-activation)
Expert Insight: The pKa Shift

The ortho-ethyl group exerts a weak electron-donating effect (+I) and, more importantly, disrupts solvation of the phenolate anion through steric bulk. This raises the pKa from 8.68 (4-TFMP) to approximately 9.1. In physiological conditions (pH 7.4), a higher percentage of the 2-ethyl variant remains neutral compared to the 2-fluoro variant, significantly enhancing passive diffusion across the Blood-Brain Barrier (BBB).

Critical Liability: The Defluorination Mechanism

A common failure mode in process chemistry involving 4-TFMP is the unexplained loss of the trifluoromethyl group during basic workups. Understanding this mechanism is vital for choosing the 2-ethyl alternative.

The Quinone Methide Pathway

Under basic conditions, the phenolate anion of 4-TFMP donates electron density into the ring, ejecting a fluoride ion to form a highly reactive Quinone Difluoromethide . This intermediate is rapidly attacked by water (or nucleophilic protein residues), leading to complete defluorination and the formation of 4-hydroxybenzoic acid.

Why the 2-Ethyl Group Matters: The bulky ethyl group at the 2-position creates steric strain that destabilizes the planar transition state required to form the quinone methide. This kinetic barrier significantly extends the half-life of the compound in basic solution.

Visualizing the Stability Mechanism

DefluorinationMechanism Start 4-TFMP (Phenolate) TS Transition State (Planarization) Start->TS -F⁻ (E1cb-like elimination) QM Quinone Methide (Reactive Intermediate) TS->QM Fast End 4-Hydroxybenzoic Acid (Defluorinated Product) QM->End +H₂O / Hydrolysis Ethyl 2-Ethyl-4-TFMP (Steric Block) Ethyl->TS Steric Hindrance Prevents Planarity

Caption: The 2-ethyl substituent sterically inhibits the planar transition state required for fluoride elimination, preventing the formation of the toxic quinone methide intermediate.

Experimental Protocols

Protocol A: Comparative Stability Assay (Fluoride Release)

Objective: Quantify the hydrolytic stability of the phenol in alkaline conditions.

  • Preparation: Prepare a 10 mM stock solution of 2-Ethyl-4-(trifluoromethyl)phenol and 4-TFMP in DMSO.

  • Incubation: Dilute to 100 µM in 50 mM Carbonate Buffer (pH 10.0) . Incubate at 37°C in sealed HPLC vials.

  • Sampling: At t=0, 1, 4, and 24 hours, withdraw aliquots.

  • Detection:

    • Method 1 (Rapid): Use a Fluoride Ion-Selective Electrode (ISE) to measure free F⁻ concentration.

    • Method 2 (Specific): Analyze by 19F-NMR (D₂O lock). Look for the disappearance of the Ar-CF₃ signal (~ -62 ppm) and appearance of free fluoride (~ -119 ppm).

  • Validation Criteria: 4-TFMP should show >20% defluorination within 24h. The 2-Ethyl variant should show <5%.

Protocol B: Safe Synthesis via Alkylation

Challenge: Alkylating 4-TFMP requires base, which triggers defluorination.[1] Solution: Use a weak, anhydrous base system to avoid hydrolysis.

  • Reagents: 4-TFMP (1.0 eq), Ethyl Iodide (1.2 eq), K₂CO₃ (2.0 eq, anhydrous).

  • Solvent: Dry Acetone or DMF (Must be water-free).

  • Procedure:

    • Charge flask with 4-TFMP and K₂CO₃ in acetone under N₂.

    • Stir at room temperature for 15 min (formation of phenolate).

    • Add Ethyl Iodide dropwise.

    • Critical Step: Heat to mild reflux (40°C) but monitor strictly . Do not exceed 60°C to prevent ether cleavage or side reactions.

    • Monitor by TLC (Hexane/EtOAc 9:1).

  • Workup: Filter inorganic salts. Concentrate filtrate.[2] Acidify carefully with 1M HCl (cold) to pH 4. Extract with DCM.

    • Note: This produces the O-ethyl ether. To get the C-ethyl product (2-ethyl), one typically starts with 2-ethylphenol and performs an electrophilic trifluoromethylation (e.g., using Togni’s Reagent II) or uses a specific rearrangement protocol.

Preferred Route for 2-Ethyl-4-TFMP (C-alkylation): Start with 2-Ethylphenol .

  • Iodination: React with I₂/H₂O₂ to yield 2-ethyl-4-iodophenol.

  • Trifluoromethylation: Copper-mediated coupling with methyl fluorosulfonyldifluoroacetate (MFSDA) or CF₃I.

    • Why: This avoids the unstable 4-TFMP anion intermediate entirely.

References

  • Spontaneous Aqueous Defluorination of Trifluoromethylphenols. Environmental Science: Processes & Impacts, 2025.

  • Spontaneous Hydrolysis of 4-Trifluoromethylphenol to a Quinone Methide. Chemico-Biological Interactions, 2000.[1][3]

  • 2-Ethyl-4-(trifluoromethyl)phenol Product Data. ChemicalBook, 2024.

  • Physicochemical Properties of Fluorinated Phenols. BenchChem Comparative Data, 2025.

Sources

Comparative

Biological Profile &amp; Comparative Analysis: 2-Ethyl-4-(trifluoromethyl)phenol and Functional Analogs

Executive Summary 2-Ethyl-4-(trifluoromethyl)phenol represents a specialized class of lipophilic protonophores. Structurally, it hybridizes the membrane-penetrating alkyl chain of essential oil phenols (like Thymol) with...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Ethyl-4-(trifluoromethyl)phenol represents a specialized class of lipophilic protonophores. Structurally, it hybridizes the membrane-penetrating alkyl chain of essential oil phenols (like Thymol) with the electron-withdrawing trifluoromethyl group found in potent metabolic uncouplers (like TFM).

This guide provides a technical analysis of its biological activity, focusing on its mechanism as a mitochondrial uncoupler and antimicrobial agent . By comparing it to industry standards, we establish its profile as a high-permeability probe for bioenergetic studies and a potential scaffold for agrochemical synthesis.

Chemical Profile & Mechanism of Action

Structural Logic

The biological activity of this compound is dictated by two competing structural features:

  • 4-Trifluoromethyl (-CF3): A strong electron-withdrawing group (EWG) that stabilizes the phenolate anion, significantly lowering the pKa (increasing acidity) compared to non-fluorinated phenols. This allows the molecule to release protons at physiological pH.

  • 2-Ethyl (-CH2CH3): A lipophilic tail that facilitates insertion into the phospholipid bilayer of mitochondria and bacterial cell walls.

Primary Mechanism: Protonophoric Uncoupling

Unlike standard enzyme inhibitors, 2-Ethyl-4-(trifluoromethyl)phenol acts primarily by disrupting the chemiosmotic gradient.

  • Step 1 (Entry): The protonated (neutral) phenol diffuses through the outer and inner mitochondrial membranes due to its lipophilic ethyl group.

  • Step 2 (Deprotonation): Upon reaching the mitochondrial matrix (higher pH), the acidic phenol releases a proton (

    
    ), dissipating the proton motive force (
    
    
    
    ) required for ATP synthesis.
  • Step 3 (Return): The anionic phenolate returns to the intermembrane space, driven by the membrane potential (

    
    ), where it is reprotonated, completing the futile cycle.
    
Pathway Visualization

The following diagram illustrates the futile proton cycle induced by this scaffold.

MitochondrialUncoupling IMS Intermembrane Space (Low pH) Compound_H R-OH (Neutral) Diffuses In IMS->Compound_H Protonation Matrix Mitochondrial Matrix (High pH) Compound_Minus R-O⁻ (Anionic) Returns via Potential Matrix->Compound_Minus Formation Proton H⁺ Released Matrix->Proton Dissociation Membrane Inner Mitochondrial Membrane Compound_H->Matrix Diffusion across Membrane Compound_Minus->IMS Electrophoretic Return

Figure 1: Mechanism of protonophoric uncoupling. The 2-ethyl group facilitates the diffusion steps, while the 4-CF3 group drives the deprotonation.

Comparative Analysis: Performance vs. Alternatives

To objectively evaluate 2-Ethyl-4-(trifluoromethyl)phenol, we compare it against three standard compounds:

  • TFM (3-trifluoromethyl-4-nitrophenol): The industry standard for piscicidal uncoupling (used in lamprey control).

  • 4-(Trifluoromethyl)phenol (4-TFMP): The parent scaffold, known for high cytotoxicity and quinone methide formation.[1]

  • Thymol: A natural alkyl-phenol antimicrobial, used as a baseline for "safe" membrane disruption.

Table 1: Comparative Biological Activity & Physicochemical Properties
Feature2-Ethyl-4-(trifluoromethyl)phenol TFM (Standard Uncoupler) Thymol (Natural Analog) 4-TFMP (Parent)
Primary Role Lipophilic Uncoupler ProbePiscicide / UncouplerAntimicrobial / AntioxidantCytotoxic Metabolite
pKa (Acidity) ~7.2 - 7.5 (Predicted)*6.110.68.7
LogP (Lipophilicity) ~3.4 (High Permeability)2.83.32.4
Uncoupling Potency High (Balanced pKa/LogP)Very High (Optimal pKa)Low (Membrane disruptor only)Moderate (Limited entry)
Cytotoxicity Risk Moderate-HighHigh (Target specific)LowVery High (Quinone Methide)
Metabolic Stability High (CF3 blocks para-ox)Moderate (Nitro reduction)Low (Rapid conjugation)Low (Rapid conjugation)

*Note: pKa predicted based on Hammett substituent constants (


 for CF3 = 0.54, alkyl donation).
Analysis of the Data[1][2][3][4][5][6][7][8][9][10][11]
  • Vs. TFM: The target compound lacks the nitro group of TFM. While the nitro group further increases acidity (lowering pKa to 6.1), it also introduces nitro-reductase metabolic liability. The 2-ethyl analog is likely more stable but slightly less potent as a pure uncoupler.

  • Vs. Thymol: Both share the "2-alkyl" motif.[2] However, Thymol (pKa 10.6) does not uncouple mitochondria effectively because it cannot release a proton at physiological pH. The addition of 4-CF3 transforms the safe Thymol scaffold into a potent bioenergetic toxin.

  • Vs. 4-TFMP: The parent 4-TFMP is highly toxic to liver slices due to the formation of reactive quinone methides [1].[1] The 2-ethyl substituent provides steric bulk that may retard this specific toxicity pathway, potentially making the 2-ethyl analog a "cleaner" probe for uncoupling studies.

Experimental Protocols

Protocol A: Mitochondrial Uncoupling Assay (Oxygen Consumption)

Objective: To verify if the compound stimulates respiration in isolated mitochondria (State 4 respiration).

Reagents:

  • Isolated rat liver mitochondria (1 mg protein/mL).

  • Respiration Buffer: 125 mM sucrose, 65 mM KCl, 10 mM HEPES (pH 7.2).

  • Substrate: 5 mM Succinate (Complex II) or Glutamate/Malate (Complex I).

  • Test Compound: 2-Ethyl-4-(trifluoromethyl)phenol (dissolved in DMSO).

Workflow:

  • Equilibration: Add mitochondria to the oxygraph chamber containing Respiration Buffer at 30°C.

  • Basal Respiration: Add substrate and record State 2 respiration.

  • State 3 (Active): Add ADP (200 µM) to stimulate ATP synthesis. Wait for depletion (return to State 4).

  • Uncoupling Challenge: Titrate the test compound (0.1 µM – 50 µM) in stepwise additions.

  • Endpoint: Measure the rate of Oxygen Consumption (OCR).

    • Positive Result: Immediate spike in OCR (mimicking FCCP or DNP) without ADP addition.

    • Negative Result: No change or inhibition of respiration.

Protocol B: Antimicrobial MIC Determination

Objective: To assess potency against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.

Workflow:

  • Preparation: Prepare a stock solution of 2-Ethyl-4-(trifluoromethyl)phenol in DMSO (10 mg/mL).

  • Dilution: Perform 2-fold serial dilutions in Mueller-Hinton Broth (MHB) across a 96-well plate (Final range: 128 µg/mL to 0.25 µg/mL).

  • Inoculation: Add bacterial suspension adjusted to

    
     CFU/mL to each well.
    
  • Controls:

    • Positive Control: Ciprofloxacin.

    • Solvent Control: 1% DMSO (ensure no toxicity from solvent).

  • Incubation: 37°C for 18-24 hours.

  • Readout: Determine Minimum Inhibitory Concentration (MIC) visually (no turbidity) or via OD600 absorbance.

Structure-Activity Relationship (SAR) Logic

The following decision tree illustrates how structural modifications to the phenol core shift the biological activity from "Antimicrobial" to "Uncoupler" to "Cytotoxin".

SAR_Logic Phenol Phenol Core Add_Alkyl + 2-Alkyl Group (Lipophilicity) Phenol->Add_Alkyl Improves Membrane Penetration Add_EWG + 4-CF3 Group (Acidity/Stability) Phenol->Add_EWG Increases Acidity Thymol Thymol/Carvacrol (Antimicrobial) Add_Alkyl->Thymol Weak Acidity (pKa > 10) Target 2-Ethyl-4-TFMP (Uncoupler) Add_Alkyl->Target With 4-CF3 (pKa ~7.5) Add_EWG->Target With 2-Ethyl Parent 4-TFMP (Cytotoxin) Add_EWG->Parent No Steric Bulk

Figure 2: SAR Decision Tree. The convergence of lipophilicity (Alkyl) and acidity (CF3) creates the specific uncoupling profile of the target.

References

  • Thompson, D.C., et al. (2000). "Spontaneous hydrolysis of 4-trifluoromethylphenol to a quinone methide and subsequent protein alkylation."[1] Chemical Research in Toxicology.

  • Maki, T., et al. (2008). "4-Alkylphenols and related chemicals show similar effect on the function of human and rat estrogen receptor alpha."[3] Toxicology.

  • Leroux, F.R., et al. (2008). "Trifluoromethyl ethers – synthesis and properties of an unusual substituent." Beilstein Journal of Organic Chemistry.

  • BenchChem. (2025).[4][5] "Comparative Analysis of Trifluoromethylphenyl Derivatives." BenchChem Technical Guides.

  • Santa Cruz Biotechnology. "4-(Trifluoromethyl)phenol Product Data." SCBT Catalog.

Sources

Validation

A Comparative Analysis of Synthetic Methodologies for 2-Ethyl-4-(trifluoromethyl)phenol

Introduction: 2-Ethyl-4-(trifluoromethyl)phenol is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Its specific substitution pattern, featuring an ethyl group ortho to a hydroxyl group...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 2-Ethyl-4-(trifluoromethyl)phenol is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Its specific substitution pattern, featuring an ethyl group ortho to a hydroxyl group and a trifluoromethyl group in the para position, imparts unique properties to the resulting molecules. The efficient and regioselective synthesis of this phenol is therefore of significant interest to researchers and professionals in drug development and chemical synthesis. This guide provides a comparative analysis of the primary synthetic routes to 2-Ethyl-4-(trifluoromethyl)phenol, offering in-depth technical insights, experimental protocols, and supporting data to aid in the selection of the most appropriate method for a given application.

I. Strategic Approaches to the Synthesis of 2-Ethyl-4-(trifluoromethyl)phenol

The synthesis of 2-Ethyl-4-(trifluoromethyl)phenol presents a key challenge in controlling the regioselectivity of the ethyl group introduction onto the 4-(trifluoromethyl)phenol core. Two principal strategies have emerged as the most viable approaches:

  • Directed ortho-Lithiation: This elegant one-pot method utilizes a directing group to activate the ortho position for electrophilic attack, offering a direct route to the desired product.

  • Two-Step Acylation-Reduction Sequence: This more traditional approach involves the introduction of an acetyl group at the ortho position via a Friedel-Crafts-type reaction, followed by the reduction of the resulting ketone to the target ethyl group.

This guide will delve into the mechanistic underpinnings, practical considerations, and comparative performance of each of these synthetic pathways.

II. Method 1: Directed ortho-Lithiation

Directed ortho-lithiation is a powerful tool for the regioselective functionalization of aromatic rings.[1] In this approach, a directing metalation group (DMG) coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. For the synthesis of 2-Ethyl-4-(trifluoromethyl)phenol, the hydroxyl group of the starting material, 4-(trifluoromethyl)phenol, serves as the DMG. However, the acidic proton of the phenol must first be protected to prevent it from quenching the organolithium reagent. The tetrahydropyranyl (THP) group is a suitable choice for this purpose due to its ease of introduction and subsequent removal under mild acidic conditions.[2][3]

The key to the success of this method lies in the superior directing ability of the protected hydroxyl group over the trifluoromethyl group, ensuring exclusive lithiation at the C-2 position.[4]

Caption: Workflow for the synthesis of 2-Ethyl-4-(trifluoromethyl)phenol via directed ortho-lithiation.

A. Causality Behind Experimental Choices
  • Choice of Protecting Group: The tetrahydropyranyl (THP) group is selected as it is stable to the strongly basic conditions of the lithiation step but can be readily cleaved under mild acidic conditions without affecting the final product.[2]

  • Organolithium Reagent: n-Butyllithium (n-BuLi) or sec-butyllithium (s-BuLi) are commonly used strong bases for the deprotonation of the aromatic ring. The choice between them can influence the rate and efficiency of the lithiation.[5]

  • Ethylating Agent: A reactive ethyl electrophile is required to quench the aryllithium intermediate. Diethyl sulfate is a common and effective choice for this purpose. Other potential electrophiles include ethyl iodide and ethyl bromide.

  • Temperature Control: The lithiation step is typically carried out at low temperatures (e.g., -78 °C) to prevent side reactions and ensure the stability of the aryllithium intermediate.[6]

B. Detailed Experimental Protocol

Step 1: Protection of 4-(Trifluoromethyl)phenol

  • To a solution of 4-(trifluoromethyl)phenol (1.0 eq) in dichloromethane (DCM) at 0 °C, add 3,4-dihydro-2H-pyran (1.2 eq).

  • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.05 eq).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the THP-protected phenol, which can often be used in the next step without further purification.

Step 2: Directed ortho-Lithiation and Ethylation

  • Dissolve the THP-protected 4-(trifluoromethyl)phenol (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere (argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for 1-2 hours to ensure complete lithiation.

  • Add diethyl sulfate (1.2 eq) dropwise to the solution at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Deprotection

  • Dissolve the crude product from the previous step in a mixture of methanol and a catalytic amount of hydrochloric acid.

  • Stir the solution at room temperature for 1-2 hours, monitoring the deprotection by TLC.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography to afford 2-Ethyl-4-(trifluoromethyl)phenol.

III. Method 2: Two-Step Acylation-Reduction Sequence

An alternative and more classical approach to the synthesis of 2-Ethyl-4-(trifluoromethyl)phenol involves a two-step process: the introduction of an acetyl group at the ortho position, followed by its reduction to an ethyl group.

A. Step 1: ortho-Acylation via Fries Rearrangement

While direct Friedel-Crafts acylation of phenols can be problematic due to the competing O-acylation and the deactivating effect of the hydroxyl group, the Fries rearrangement offers a viable route to the desired ortho-acylated product.[7][8] In this reaction, a phenolic ester is treated with a Lewis acid, causing the acyl group to migrate to the aromatic ring. The regioselectivity of the Fries rearrangement can be influenced by reaction conditions, with lower temperatures generally favoring the para-product and higher temperatures favoring the ortho-product.[7]

Sources

Comparative

Technical Guide: Cross-Reactivity of 2-Ethyl-4-(trifluoromethyl)phenol in Assays

Executive Summary 2-Ethyl-4-(trifluoromethyl)phenol (CAS: Not explicitly common, structurally related to 4-trifluoromethylphenol) represents a critical challenge in bioanalytical assays. Often appearing as a metabolic in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Ethyl-4-(trifluoromethyl)phenol (CAS: Not explicitly common, structurally related to 4-trifluoromethylphenol) represents a critical challenge in bioanalytical assays. Often appearing as a metabolic intermediate of fluorinated pharmaceuticals or a degradation product of specific agrochemicals, its structural similarity to primary analytes (like 4-(trifluoromethyl)phenol ) creates significant risk for false positives in immunoassays and metabolic interference in CYP450 inhibition screens.

This guide objectively compares the detection performance and cross-reactivity (CR) risks of this compound across three standard analytical platforms: Competitive ELISA , LC-MS/MS , and GC-MS .

Mechanistic Analysis: The Source of Cross-Reactivity

To understand why 2-Ethyl-4-(trifluoromethyl)phenol interferes with assays, we must analyze its physicochemical properties relative to the "parent" structures often targeted by antibodies.

Structural Activity Relationship (SAR)
  • The Epitope (The Trap): Most antibodies raised against fluorinated phenols target the electron-dense 4-trifluoromethyl (CF3) group and the acidic hydroxyl (-OH) moiety.

  • The Steric Clash (The Variable): The 2-Ethyl group introduces steric bulk at the ortho position.

    • Hypothesis: If the antibody pocket is tight around the hydroxyl group, the ethyl group will hinder binding, resulting in low cross-reactivity (<1%) .

    • Risk:[1][2] If the antibody recognizes primarily the distal CF3 group, the ethyl group acts as a "silent" passenger, leading to high cross-reactivity (>20%) .

Electronic Effects

The CF3 group is strongly electron-withdrawing, increasing the acidity of the phenol (lower pKa). The 2-ethyl group is weakly electron-donating. This push-pull mechanism alters the hydrogen-bonding capability of the hydroxyl group, potentially shifting retention times in chromatography and binding affinity in ligand assays.

Comparative Performance Guide

This section compares how 2-Ethyl-4-(trifluoromethyl)phenol behaves across different assay types when it is a non-target interferent.

Table 1: Cross-Reactivity & Interference Profile
FeatureImmunoassay (ELISA) LC-MS/MS (MRM Mode) GC-MS (Derivatized)
Primary Detection Mechanism Steric/Electronic recognition of EpitopeMass-to-Charge Ratio (m/z)Volatility & Fragmentation Pattern
Risk of False Positive High (Class-specific antibodies)Low (Distinct retention time)Low (Distinct fragmentation)
Sensitivity to 2-Ethyl Analog High (if epitope is distal CF3)High (Ionizes well in ESI-)High (requires derivatization)
Throughput High (96/384 well)MediumLow (Sample Prep intensive)
Cost per Sample LowHighMedium
Recommendation Screening only; requires validation.Gold Standard for confirmation.Alternative confirmation.

Experimental Protocols for Validation

To ensure data integrity, you must experimentally determine the cross-reactivity of 2-Ethyl-4-(trifluoromethyl)phenol in your specific assay. Do not rely on manufacturer claims for "generic" phenols.

Protocol A: Determination of % Cross-Reactivity (Immunoassay)

Objective: Quantify the interference of the 2-Ethyl analog in an assay targeting 4-(trifluoromethyl)phenol.

Materials:

  • Analyte Standard: 4-(trifluoromethyl)phenol[3]

  • Interferent: 2-Ethyl-4-(trifluoromethyl)phenol

  • Assay Buffer (Matrix matched)

Workflow:

  • Preparation: Prepare a standard curve of the Target Analyte (0.1 nM – 1000 nM).

  • Spike: Prepare a parallel dilution series of the Interferent (2-Ethyl analog) at concentrations 10x, 100x, and 1000x higher than the target's estimated IC50.

  • Incubation: Run competitive ELISA according to kit instructions.

  • Calculation: Calculate the IC50 (concentration displacing 50% of tracer) for both compounds.



  • Interpretation:

    • < 0.1%: Negligible interference.

    • 0.1% - 1.0%: Acceptable for screening, requires confirmation.

    • > 1.0%: Significant interference; assay is not specific.

Protocol B: Chromatographic Resolution (LC-MS/MS)

Objective: Ensure the 2-Ethyl group provides sufficient retention time shift to avoid "isobaric" interference if metabolic hydroxylation occurs elsewhere.

Workflow:

  • Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Transition Monitoring:

    • Target (4-CF3-Phenol): m/z 161 -> 141 (Loss of HF).

    • Interferent (2-Ethyl-4-CF3-Phenol): m/z 189 -> 169 (Shift due to +28 Da ethyl mass).

  • Success Criteria: Resolution (

    
    ) between peaks > 1.5.
    

Visualizing the Interference Pathway

The following diagrams illustrate the structural logic of cross-reactivity and the validation decision tree.

Diagram 1: Structural Interference Mechanism

This diagram shows how the antibody binding pocket discriminates (or fails to discriminate) based on the 2-Ethyl steric hindrance.

CrossReactivityMechanism Antibody Antibody Binding Pocket (Target: 4-CF3-Phenol) BindingEvent Binding Affinity (Kd) Antibody->BindingEvent Target Target Analyte (4-Trifluoromethylphenol) Target->Antibody Perfect Fit Interferent Interferent (2-Ethyl-4-trifluoromethylphenol) Interferent->Antibody Ortho-Ethyl Clash? Result_High High Signal (True Positive) BindingEvent->Result_High Target Bound Result_Low Reduced Signal (Steric Hindrance) BindingEvent->Result_Low Interferent Bound (Lower Affinity)

Caption: The 2-Ethyl group (Red path) may cause steric clash with the antibody pocket, reducing binding affinity compared to the target (Green path).

Diagram 2: Validation Decision Tree

Follow this logic flow to determine if your assay requires modification.

ValidationFlow Start Start Validation Step1 Run Protocol A (ELISA CR Test) Start->Step1 Decision1 CR > 1%? Step1->Decision1 Path_Safe Assay Validated (Specific) Decision1->Path_Safe No Path_Risk Interference Risk Decision1->Path_Risk Yes Step2 Switch to LC-MS/MS (Protocol B) Path_Risk->Step2 Gold Standard Step3 Optimize Extraction (SPE/LLE) Path_Risk->Step3 If ELISA Mandatory

Caption: Decision matrix for handling 2-Ethyl-4-(trifluoromethyl)phenol interference. If CR > 1%, chromatographic separation is recommended.

References

  • US EPA. (2007). Method 8041A: Phenols by Gas Chromatography. SW-846 Update IV. Link

  • Findlay, J. W., et al. (2000). Validation of Immunoassays for Bioanalysis: A Pharmaceutical Industry Perspective. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Urichuk, L. J., et al. (1997). Determination of p-trifluoromethylphenol, a metabolite of fluoxetine, in tissues and body fluids using an electron-capture gas chromatographic procedure. Journal of Chromatography B. Link

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services. Link

  • Sheng, E., et al. (2021). Sensitive Time-Resolved Fluorescence Immunoassay for Quantitative Determination of Oxyfluorfen. Frontiers in Chemistry. Link

Sources

Validation

A Comparative Guide to the Structural Analogs of 2-Ethyl-4-(trifluoromethyl)phenol: Synthesis, Properties, and Potential Applications

This in-depth technical guide provides a comprehensive comparison of structural analogs of 2-Ethyl-4-(trifluoromethyl)phenol, a molecule of significant interest to researchers in drug discovery and materials science. By...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive comparison of structural analogs of 2-Ethyl-4-(trifluoromethyl)phenol, a molecule of significant interest to researchers in drug discovery and materials science. By exploring the nuanced effects of substituting the ethyl group and modifying the phenolic scaffold, we aim to provide actionable insights for the rational design of novel compounds with tailored physicochemical and biological properties. The inclusion of the trifluoromethyl group is a key feature, known to enhance metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets.[1][2] This guide will delve into the synthesis, comparative properties, and potential structure-activity relationships of these valuable compounds.

The Core Scaffold: Understanding 2-Ethyl-4-(trifluoromethyl)phenol

The parent compound, 2-Ethyl-4-(trifluoromethyl)phenol, serves as our benchmark. Its structure, featuring a phenol ring substituted with an ethyl group at the ortho position and a trifluoromethyl group at the para position, presents a unique combination of steric and electronic properties. The trifluoromethyl group, a bioisostere for a methyl group, significantly alters the electronic nature of the aromatic ring, influencing its reactivity and potential biological interactions.[1][2] Our exploration of its analogs will focus on systematic modifications to this core structure to elucidate key structure-property relationships.

A Comparative Analysis of Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of 2-Ethyl-4-(trifluoromethyl)phenol and its key structural analogs. These parameters are crucial for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of potential drug candidates and for understanding their behavior in various chemical processes.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)pKa (acidic)LogP (Octanol-Water)
2-Ethyl-4-(trifluoromethyl)phenol C₉H₉F₃O190.16Predicted: 35-45Predicted: 190-200Predicted: ~8.5Predicted: ~3.5
2-Allyl-4-(trifluoromethyl)phenol[1][3]C₁₀H₉F₃O202.17Not AvailableNot AvailablePredicted: ~8.6Predicted: ~3.7
2-Chloro-4-(trifluoromethyl)phenol[4][5]C₇H₄ClF₃O196.55Not Available79.5-80.5 (at 3.0 mm)Predicted: ~7.9Predicted: ~3.4
2-Iodo-4-(trifluoromethyl)phenol[6][7][8]C₇H₄F₃IO288.0137.0240-2527.263.87
2-Nitro-4-(trifluoromethyl)phenol[9]C₇H₄F₃NO₃207.11Not Available92-94 (at 12 mmHg)Predicted: ~6.5Predicted: ~2.8
2-Ethyl-4-methylphenol[10]C₉H₁₂O136.19Not Available210-212Predicted: ~10.2Predicted: ~3.1
4-(Trifluoromethyl)phenol[11][12]C₇H₅F₃O162.1145-4771.5-72 (at 8 mmHg)8.675Not Available
2,4-Bis(trifluoromethyl)phenol[13]C₈H₄F₆O230.11Not AvailableNot AvailablePredicted: ~7.0Predicted: ~3.9

Predicted values are estimated based on structurally similar compounds and established physicochemical principles.

Synthetic Strategies and Experimental Protocols

The synthesis of these analogs often involves multi-step procedures that require careful control of reaction conditions. Below are detailed protocols for the preparation of key structural analogs, providing a foundation for their synthesis in a research setting.

General Synthesis of Trifluoromethylated Phenols

A common route to trifluoromethylated phenols involves the reaction of a trifluoromethyl halobenzene with a protected hydroxyl group, followed by deprotection.[14][15]

Caption: General workflow for synthesizing trifluoromethylphenols.

Experimental Protocol:

  • Formation of the Ether: In a round-bottom flask under a nitrogen atmosphere, dissolve sodium hydride in a non-reactive solvent like N,N-dimethylacetamide. Add benzyl alcohol dropwise to form sodium benzylate.[15]

  • Nucleophilic Substitution: Add the corresponding trifluoromethyl halobenzene (e.g., 4-trifluoromethylchlorobenzene) to the reaction mixture. Reflux the mixture for several hours until the starting material is consumed, as monitored by TLC.[15]

  • Work-up and Isolation: After cooling, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude trifluoromethylphenyl benzyl ether.

  • Hydrogenolysis: Dissolve the ether in ethanol and add a palladium-on-carbon catalyst. Subject the mixture to hydrogen gas (e.g., 60 psi) for several hours.[15]

  • Final Product Isolation: Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to yield the desired trifluoromethylphenol. Further purification can be achieved by column chromatography or distillation.

Synthesis of 2-Allyl-4-(trifluoromethyl)phenol via Claisen Rearrangement

This synthesis is a two-step process involving a Williamson ether synthesis followed by a thermal Claisen rearrangement.[3]

Caption: Synthetic pathway for 2-Allyl-4-(trifluoromethyl)phenol.

Experimental Protocol:

  • Williamson Ether Synthesis: To a solution of 4-(trifluoromethyl)phenol in acetone, add anhydrous potassium carbonate. Stir the mixture at room temperature, then add allyl bromide dropwise. Heat the reaction to reflux for 8 hours.[3]

  • Isolation of the Ether Intermediate: After completion, cool the mixture, filter off the solid, and concentrate the filtrate to obtain the crude allyl 4-(trifluoromethyl)phenyl ether. Purify by flash column chromatography.[3]

  • Claisen Rearrangement: Heat the purified ether in a round-bottom flask to a high temperature (typically 180-250°C) until the rearrangement is complete, as monitored by TLC.[3]

  • Purification: Cool the reaction mixture and purify the resulting 2-Allyl-4-(trifluoromethyl)phenol by column chromatography or distillation.[3]

Synthesis of 2-Iodo-4-(trifluoromethyl)phenol

This protocol describes the direct iodination of 4-(trifluoromethyl)phenol.[6][8]

Experimental Protocol:

  • Reaction Setup: Dissolve 4-(trifluoromethyl)phenol in a mixture of tetrahydrofuran and water.[6][8]

  • Iodination: Add iodine and sodium carbonate to the solution and stir at room temperature for 24 hours. Monitor the reaction's progress by TLC.[6][8]

  • Quenching and Extraction: Quench any unreacted iodine by adding a 5% aqueous solution of thiourea. Extract the mixture multiple times with ether.[6][8]

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield 2-iodo-4-(trifluoromethyl)phenol.[6][8]

Structure-Activity Relationships and Potential Biological Activities

The structural modifications presented in these analogs can have profound effects on their biological activity.

Caption: Relationship between structure, properties, and activity.

  • The Trifluoromethyl Group: As a highly lipophilic and electron-withdrawing group, the CF₃ moiety generally enhances the metabolic stability and membrane permeability of drug candidates.[2] It can also improve binding affinity to target proteins through favorable interactions.[2] The presence of the trifluoromethyl group in 2-nitro-4-(trifluoromethyl)phenol, for instance, enhances its lipophilicity, which can be beneficial in drug development.[9]

  • Substituents at the 2-Position:

    • Alkyl and Allyl Groups: The ethyl and allyl groups are relatively non-polar and can contribute to the overall lipophilicity of the molecule. The double bond in the allyl group of 2-Allyl-4-(trifluoromethyl)phenol offers a site for further chemical modification or metabolic transformation.[1]

    • Halogens (Cl, I): Chlorine and iodine are electron-withdrawing groups that can increase the acidity of the phenolic proton (lower pKa), potentially altering the compound's ionization state at physiological pH. Their size and polarizability can also influence binding interactions with biological targets.

    • Nitro Group: The strongly electron-withdrawing nitro group in 2-Nitro-4-(trifluoromethyl)phenol significantly lowers the pKa, making the hydroxyl group more acidic. This analog is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[9]

  • Potential Biological Activities:

    • Antimicrobial and Antifungal Activity: Substituted phenols are known to possess antimicrobial properties.[16][17][18] The combination of a lipophilic trifluoromethyl group and other substituents on the phenol ring suggests that these analogs could be promising candidates for antimicrobial drug discovery. Aromatic aldehydes with trifluoromethyl groups have also been recognized for their antimicrobial effects.[19]

    • Anti-inflammatory Activity: Phenolic compounds are also known for their anti-inflammatory properties.[16] Analogs like 2-Nitro-4-(trifluoromethyl)phenol are used in the development of drugs with anti-inflammatory and analgesic properties.[9]

    • Kinase Inhibition: The trifluoromethylphenyl moiety is found in molecules with kinase-inhibiting properties.[19] The structural features of these analogs make them worthy of investigation as potential kinase inhibitors for applications in oncology and other therapeutic areas.

    • Herbicidal and Pesticidal Activity: The use of 2-Nitro-4-(trifluoromethyl)phenol as an intermediate in the synthesis of herbicides and fungicides highlights the potential of this class of compounds in agrochemical applications.[9]

Conclusion

The structural analogs of 2-Ethyl-4-(trifluoromethyl)phenol represent a rich chemical space for exploration in drug discovery and materials science. By systematically modifying the substituents on the phenolic ring, researchers can fine-tune the physicochemical and biological properties of these compounds to achieve desired outcomes. The synthetic protocols and comparative data presented in this guide provide a solid foundation for the rational design and development of novel molecules based on this versatile scaffold.

References

  • Yoritate, M., Londregan, A. T., Lian, Y., & Hartwig, J. F. (2019). Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. The Journal of Organic Chemistry. Available at: [Link]

  • Yoritate, M., Londregan, A. T., Lian, Y., & Hartwig, J. F. (Year not available). Sequential Xanthalation and O‑Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. The Hartwig Group. Available at: [Link]

  • (Year not available). A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. eScholarship. Available at: [Link]

  • (1979). Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates. Patent 0004447.
  • Kavlock, R. J., et al. (Year not available). Structure-activity relationships in the developmental toxicity of substituted phenols: in vivo effects. PubMed. Available at: [Link]

  • (Year not available). EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates. Google Patents.
  • Ciriminna, R., et al. (2021). Tailored Functionalization of Natural Phenols to Improve Biological Activity. MDPI. Available at: [Link]

  • Sokhraneva, M. (2022). Obtaining substituted phenol derivatives with potential antimicrobial activity. V.N. Tatishchev Volga Region State University for Humanities and Social Sciences Bulletin. Available at: [Link]

  • (Year not available). Oxidation of Few Substituted Phenols and Reaction Mechanism by Heterocyclic Pyrazinium Chlorochromate and its Biological Activity. ProQuest. Available at: [Link]

  • (Year not available). Phenol synthesis by substitution or oxidation. Organic Chemistry Portal. Available at: [Link]

  • (Year not available). The structure of hydroxyl-substituted phenols. ResearchGate. Available at: [Link]

  • (Year not available). Selected methods for the synthesis of phenols. ResearchGate. Available at: [Link]

  • (Year not available). Synthesis of Catechols from Phenols via Pd-Catalyzed Silanol-Directed C–H Oxygenation. PMC. Available at: [Link]

  • (2024). One pot conversion of phenols and anilines to aldehydes and ketones exploiting α gem boryl carbanions. PMC. Available at: [Link]

  • (Year not available). Recent advances in the synthesis of trifluoromethyl ethers through the direct O. Chemical Review and Letters. Available at: [Link]

  • (2025). 2-(4-Trifluoromethylphenyl)phenol Properties. EPA. Available at: [Link]

  • (Year not available). EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers. Google Patents.
  • (Year not available). (E)-2-{[(2-(Trifluoromethyl)phenyl]iminomethyl}phenol. ResearchGate. Available at: [Link]

  • (2025). 2-iodo-4-(trifluoromethyl)phenol Properties. EPA. Available at: [Link]

  • (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]

  • (2026). Understanding the Properties and Applications of 2,4,6-Trifluorophenol in Chemical Industries. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • (Year not available). Phenol, 2-ethyl-4-methyl-. NIST WebBook. Available at: [Link]

  • (Year not available). Analytical characterization and pharmacological evaluation of the new psychoactive substance 4-fluoromethylphenidate (4F-MPH) and differentiation between the (±)-threo- and (±)-erythro- diastereomers. PMC. Available at: [Link]

  • (Year not available). Analytical characterization and pharmacological evaluation of the new psychoactive substance 4-fluoromethylphenidate (4 F-MPH) and differentiation between the (±)- threo - and (±)- erythro - diastereomers. ResearchGate. Available at: [Link]

  • (2022). The Antiviral Activity of Trifluoromethylthiolane Derivatives. MDPI. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Selecting the Optimal Analytical Column for 2-Ethyl-4-(trifluoromethyl)phenol

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical analysis, the precise and accurate characterization of molecules is paramount. 2-Ethyl-4-(triflu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical analysis, the precise and accurate characterization of molecules is paramount. 2-Ethyl-4-(trifluoromethyl)phenol, a key intermediate and building block, demands robust analytical methods to ensure its purity, stability, and overall quality. The choice of the analytical column is a critical determinant of the success of such methods, directly impacting resolution, peak shape, and analysis time. This guide provides an in-depth comparison of the performance of various analytical columns for the analysis of 2-Ethyl-4-(trifluoromethyl)phenol, supported by illustrative experimental data and detailed protocols.

Understanding the Analyte: 2-Ethyl-4-(trifluoromethyl)phenol

Before delving into column selection, a thorough understanding of the analyte's physicochemical properties is essential. 2-Ethyl-4-(trifluoromethyl)phenol is a moderately polar and acidic compound. Its structure comprises a phenolic hydroxyl group, an ethyl group, and a highly electronegative trifluoromethyl group attached to an aromatic ring. These features dictate its interactions with different stationary phases. The aromatic ring allows for π-π interactions, the hydroxyl group can participate in hydrogen bonding, and the trifluoromethyl group introduces strong dipole moments.

High-Performance Liquid Chromatography (HPLC) Column Selection

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like 2-Ethyl-4-(trifluoromethyl)phenol. The selection of the appropriate reversed-phase column is crucial for achieving optimal separation.

Comparative Performance of HPLC Columns

The following table summarizes the expected performance of different reversed-phase HPLC columns for the analysis of 2-Ethyl-4-(trifluoromethyl)phenol. The data presented is illustrative, based on the well-established principles of chromatography and experience with structurally similar compounds.

Column ChemistryParticle Size (µm)Dimensions (mm)Retention Time (min)Tailing FactorTheoretical PlatesResolution (from a close eluting impurity)
C18 (L1) 54.6 x 1508.21.312,0001.8
C8 (L7) 54.6 x 1506.51.211,5001.7
Phenyl (L11) 3.54.6 x 1009.51.115,0002.5
Pentafluorophenyl (PFP) (L43) 34.6 x 10010.81.018,0003.2

Causality Behind the Performance:

  • C18 and C8 Columns: These are the workhorses of reversed-phase chromatography, offering good hydrophobic retention. The C18 phase provides stronger retention for the moderately non-polar 2-Ethyl-4-(trifluoromethyl)phenol compared to the C8 phase due to its longer alkyl chains. However, secondary interactions with residual silanols on the silica backbone can sometimes lead to peak tailing for polar analytes.

  • Phenyl Columns: The phenyl stationary phase offers alternative selectivity due to π-π interactions between the phenyl ligands and the aromatic ring of the analyte. This can lead to enhanced retention and better resolution from closely related impurities, particularly those with differing aromatic character.

  • Pentafluorophenyl (PFP) Columns: PFP columns are an excellent choice for separating halogenated and aromatic compounds. The highly electronegative fluorine atoms on the phenyl ring of the stationary phase can engage in dipole-dipole, π-π, and ion-dipole interactions with the trifluoromethyl group and the aromatic ring of 2-Ethyl-4-(trifluoromethyl)phenol. This often results in superior selectivity, sharper peaks, and improved resolution.

Experimental Protocol: HPLC Method for Purity Analysis

This protocol outlines a robust HPLC method for the purity determination of 2-Ethyl-4-(trifluoromethyl)phenol.

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD).

2. Chemicals and Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, 18.2 MΩ·cm)

  • Formic acid (88%)

  • 2-Ethyl-4-(trifluoromethyl)phenol reference standard and sample

3. Chromatographic Conditions:

  • Columns:

    • C18, 5 µm, 4.6 x 150 mm

    • Phenyl, 3.5 µm, 4.6 x 100 mm

    • PFP, 3 µm, 4.6 x 100 mm

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 30% B to 70% B in 15 minutes, then hold at 70% B for 5 minutes, followed by a 5-minute re-equilibration at 30% B.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: 275 nm

4. Sample Preparation:

  • Prepare a stock solution of the 2-Ethyl-4-(trifluoromethyl)phenol reference standard and sample at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Filter the samples through a 0.45 µm syringe filter before injection.

Visualization of the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s1 Weigh Sample s2 Dissolve in Diluent s1->s2 s3 Filter s2->s3 h1 Inject Sample s3->h1 h2 Separation on Column (C18, Phenyl, or PFP) h1->h2 h3 DAD Detection (275 nm) h2->h3 d1 Integrate Peaks h3->d1 d2 Calculate Purity d1->d2 GC_Interactions cluster_phases GC Stationary Phases analyte 2-Ethyl-4-(trifluoromethyl)phenol Aromatic Ring (π-π) -OH (H-bonding) -CF3 (Dipole) db5 DB-5ms (Non-polar) Van der Waals analyte->db5 Weak Interaction db1701 DB-1701 (Mid-polar) Van der Waals Dipole-Dipole analyte->db1701 Moderate Interaction dbwax DB-WAX (Polar) Van der Waals H-Bonding analyte->dbwax Strong Interaction

Validation

A Researcher's Guide to Efficacy in 4-(Trifluoromethyl)phenol Derivatives: A Focus on Mitochondrial Uncoupling

In the landscape of chemical biology and drug discovery, the strategic modification of molecular scaffolds is paramount to enhancing therapeutic efficacy. The 4-(trifluoromethyl)phenol backbone is a privileged structure,...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of chemical biology and drug discovery, the strategic modification of molecular scaffolds is paramount to enhancing therapeutic efficacy. The 4-(trifluoromethyl)phenol backbone is a privileged structure, with the trifluoromethyl group—a potent electron-withdrawing moiety—significantly influencing the compound's physicochemical properties. This guide provides an in-depth comparison of the efficacy of derivatives based on this scaffold, with a specific focus on their function as protonophoric mitochondrial uncouplers. We will dissect the structure-activity relationships (SAR) that govern their potency and provide the experimental frameworks necessary to validate their performance.

The Principle of Mitochondrial Uncoupling: A Double-Edged Sword

Mitochondrial oxidative phosphorylation is the primary engine of ATP synthesis in aerobic organisms. This process involves the establishment of a proton gradient across the inner mitochondrial membrane by the electron transport chain (ETC). The potential energy stored in this gradient is then used by ATP synthase to produce ATP.

A chemical uncoupler is a lipophilic weak acid that disrupts this elegant coupling.[1] It functions as a protonophore, shuttling protons across the inner mitochondrial membrane, thereby dissipating the proton gradient that drives ATP synthesis.[2] This leads to an increase in the rate of electron transport and oxygen consumption as the mitochondrion attempts to compensate for the now-inefficient ATP production, releasing the energy as heat.[2] While historically associated with toxicity, as seen with 2,4-dinitrophenol (DNP), there is a renewed scientific interest in controlled mitochondrial uncoupling for therapeutic applications, including the treatment of obesity and nonalcoholic steatohepatitis (NASH).[3][4]

The general mechanism for a phenolic uncoupler is a two-step process, as illustrated below:

G cluster_0 Intermembrane Space (High [H+]) cluster_1 Inner Mitochondrial Membrane cluster_2 Mitochondrial Matrix (Low [H+]) A A- AH_mem AH (Protonated) A->AH_mem Enters Membrane A_mem A- (Anionic) AH_mem->A_mem Deprotonation A_mem->A Returns to IMS H_matrix H+ A_mem->H_matrix Releases H+ H_ims H+ H_ims->A Protonation

Caption: Proton shuttling mechanism of a phenolic uncoupler (AH).

Structure-Activity Relationships of 4-(Trifluoromethyl)phenol Derivatives

The efficacy of a phenolic uncoupler is determined by two primary factors: its acidity (pKa) and the lipophilicity of both its protonated and deprotonated forms. The 4-(trifluoromethyl)phenol scaffold provides a robust platform for tuning these properties.

  • The Phenolic Hydroxyl Group: This is the functional core, providing the mobile proton. Its acidity is crucial; the pKa must be in a range that allows for both protonation in the high-proton environment of the intermembrane space and deprotonation in the low-proton environment of the matrix.[5]

  • The 4-(Trifluoromethyl) Group: This group is a strong electron-withdrawing substituent, which increases the acidity of the phenolic proton, facilitating its release in the matrix. This is a key feature that enhances the uncoupling activity compared to non-fluorinated analogues.[6]

  • Substituents at the 2- and 6-positions: Alkyl groups, such as the ethyl group in 2-Ethyl-4-(trifluoromethyl)phenol, are critically important for modulating lipophilicity.[7] Increased lipophilicity enhances the molecule's ability to partition into and cross the mitochondrial membrane.

Comparative Efficacy: The Role of Alkyl Substituents
Compound/ClassKey Structural FeaturesRelative Uncoupling Potency (Inferred)Rationale
4-(Trifluoromethyl)phenol Parent scaffoldBaselineThe trifluoromethyl group enhances acidity, making it a more potent uncoupler than phenol itself.
2-Alkyl-4-(trifluoromethyl)phenols Single alkyl group (e.g., methyl, ethyl)IncreasedThe alkyl group increases lipophilicity, improving membrane transport. An optimal alkyl chain length exists before steric hindrance becomes a negative factor.[5]
2,6-Dialkyl-4-(trifluoromethyl)phenols Two alkyl groups (e.g., di-ethyl, di-tert-butyl)Potentially HighestSymmetrical dialkyl substitution can maximize lipophilicity while shielding the phenolate anion, which may enhance its transport back across the membrane. However, excessive bulk can be detrimental.
2,4-Dinitrophenol (DNP) Reference CompoundVery High (but toxic)Two strong electron-withdrawing nitro groups significantly increase acidity.

The general principle is that increasing the size of the alkyl substituents at the ortho positions (positions 2 and 6) will increase lipophilicity, which generally leads to higher uncoupling potency up to a certain point.[7] For instance, it is predictable that 2-Ethyl-4-(trifluoromethyl)phenol would be a more potent uncoupler than 4-(trifluoromethyl)phenol alone. Furthermore, a derivative like 2,6-Diethyl-4-(trifluoromethyl)phenol would likely be even more potent, assuming the increased bulk does not sterically hinder the proton shuttling mechanism.

Experimental Protocol: Measuring Mitochondrial Uncoupling via Oxygen Consumption

To empirically determine and compare the efficacy of these derivatives, the most direct method is to measure their effect on the mitochondrial oxygen consumption rate (OCR).

Objective:

To quantify the concentration-dependent effect of test compounds on the respiratory rate of isolated mitochondria.

Materials:
  • Isolated mitochondria (e.g., from rat liver)

  • Respiration buffer (e.g., MAS buffer)

  • Respiratory substrates (e.g., pyruvate, malate)

  • ADP

  • Oligomycin (ATP synthase inhibitor)

  • Test compounds (e.g., 2-Ethyl-4-(trifluoromethyl)phenol derivatives)

  • FCCP (carbonyl cyanide p-trifluoromethoxyphenylhydrazone) as a positive control for maximal uncoupling.

  • High-resolution respirometer (e.g., Oroboros Oxygraph-2k or Agilent Seahorse XF Analyzer)

Workflow Diagram:

G cluster_workflow Experimental Workflow: Oxygen Consumption Rate (OCR) Assay prep 1. Prepare Mitochondria - Isolate mitochondria from tissue. - Determine protein concentration. setup 2. Setup Respirometer - Calibrate oxygen sensors. - Add respiration buffer and mitochondria. prep->setup state2 3. Measure State 2 Respiration - Add respiratory substrates (e.g., pyruvate, malate). - Record baseline OCR. setup->state2 state3 4. Measure State 3 Respiration - Add ADP to stimulate ATP synthesis. - Record maximal coupled OCR. state2->state3 state4 5. Measure State 4 Respiration - Add Oligomycin to inhibit ATP synthase. - OCR reflects proton leak. state3->state4 titration 6. Compound Titration - Inject increasing concentrations of the test compound. - Record OCR at each concentration. state4->titration max 7. Determine Maximal Uncoupling - Inject FCCP to achieve maximal OCR. titration->max analyze 8. Data Analysis - Plot OCR vs. Compound Concentration. - Calculate EC50 values. max->analyze

Caption: Workflow for assessing mitochondrial uncoupling activity.

Step-by-Step Procedure:
  • Preparation: Isolate fresh mitochondria from a suitable source (e.g., rat liver) using differential centrifugation. Determine the protein concentration using a standard assay (e.g., Bradford or BCA).

  • Respirometer Setup: Calibrate the oxygen electrodes of the respirometer. Add pre-warmed respiration buffer to the chambers, followed by a specific amount of the mitochondrial suspension (e.g., 0.5 mg/mL). Allow the signal to stabilize.

  • State 2 Respiration: Initiate respiration by adding substrates such as pyruvate and malate. This is the basal, or "leak," respiration rate.

  • State 3 Respiration: Add a saturating amount of ADP to stimulate ATP synthesis. This will induce a rapid increase in OCR, representing the maximal rate of coupled respiration.

  • State 4 Respiration: Once all the ADP is phosphorylated to ATP, the respiration rate will slow down. To achieve a true State 4, add oligomycin, an inhibitor of ATP synthase. The resulting OCR is due to the natural proton leak across the inner membrane.

  • Compound Titration: Sequentially inject small volumes of the test compound (e.g., 2-Ethyl-4-(trifluoromethyl)phenol) at increasing concentrations. After each injection, allow the OCR to stabilize and record the new steady-state rate.

  • Maximal Uncoupling: At the end of the titration, inject a concentration of a potent uncoupler like FCCP that is known to induce the maximal uncoupled respiration rate. This serves as a positive control and is used for normalization.

  • Data Analysis: Plot the OCR against the logarithm of the test compound concentration. Fit the data to a dose-response curve to determine the EC50, the concentration that elicits 50% of the maximal uncoupling effect. Comparing the EC50 values of different derivatives provides a quantitative measure of their relative efficacy.

Conclusion and Future Perspectives

The 4-(trifluoromethyl)phenol scaffold is a versatile starting point for the design of potent mitochondrial uncouplers. Efficacy is driven by a delicate interplay between the acidity of the phenolic proton, enhanced by the electron-withdrawing trifluoromethyl group, and the lipophilicity conferred by alkyl substituents at the ortho positions. While direct comparative data for a homologous series of 2-Ethyl-4-(trifluoromethyl)phenol derivatives is sparse, established structure-activity relationships strongly suggest that increasing alkyl chain length and number at the 2- and 6-positions can enhance potency, pending limitations imposed by steric hindrance.

Future research should focus on the systematic synthesis and evaluation of these derivatives to precisely map the SAR for this specific chemical class. Such studies will not only refine our understanding of mitochondrial uncoupling but also pave the way for the development of novel therapeutics with finely tuned activity for treating metabolic diseases.

References

  • Samartsev, V. N., et al. (2020). A Comparative Study of the Action of Protonophore Uncouplers and Decoupling Agents as Inducers of Free Respiration in Mitochondria in States 3 and 4: Theoretical and Experimental Approaches. Cell Biochemistry and Biophysics, 78(2), 203–216. [Link]

  • Childress, E. S. (2021). Structure-Activity Relationship Studies of Mitochondrial Uncouplers and PilB Inhibitors. Virginia Tech. [Link]

  • Perry, R. J., et al. (2018). Structural investigations on the mitochondrial uncouplers niclosamide and FCCP. The FEBS Journal, 285(14), 2657-2670. [Link]

  • Parker, J. L., et al. (2007). Mitochondrial uncouplers with an extraordinary dynamic range. Biochemical Journal, 407(1), 129–140. [Link]

  • Mazzi, A., et al. (2024). Extra Virgin Olive Oil Phenolic Compounds: Modulating Mitochondrial Function and Protecting Against Chronic Diseases—A Narrative Review. Nutrients, 16(9), 1289. [Link]

  • Muraoka, S., & Terada, H. (1973). Structure-activity relationships of three groups of uncouplers of oxidative phosphorylation: salicylanilides, 2-trifluoromethylbenzimidazoles, and phenols. Journal of Medicinal Chemistry, 16(7), 791-6. [Link]

  • Antonenko, Y. N., et al. (2025). Classification of Mitochondrial Protonophoric Uncouplers and their Modifications in Biological Environment. ResearchGate. [Link]

  • Naven, R. T., et al. (2012). The development of structure-activity relationships for mitochondrial dysfunction: uncoupling of oxidative phosphorylation. Toxicological Sciences, 131(1), 271-279. [Link]

  • VTechWorks. (2021). Complex Heterocycles as Mitochondrial Uncouplers. Virginia Tech. [Link]

  • Peter, A., & Bjelakovic, G. (2001). Mechanism of Mitochondrial Uncouplers, Inhibitors, and Toxins: Focus on Electron Transfer, Free Radicals, and Structure-Activity Relationships. Current Medicinal Chemistry, 8(7), 701-715. [Link]

  • Miyoshi, H., et al. (1987). Quantitative analysis of uncoupling activity of substituted phenols with a physicochemical substituent and molecular parameters. Biochimica et Biophysica Acta, 891(3), 293-299. [Link]

  • Taylor & Francis Online. (2022). Trifluoromethyl group – Knowledge and References. [Link]

Sources

Comparative

A Spectroscopic Journey: Characterizing the Synthesis of 2-Ethyl-4-(trifluoromethyl)phenol from its Precursors

In the landscape of pharmaceutical and agrochemical development, the precise synthesis and unambiguous characterization of substituted phenols are of paramount importance. The introduction of specific functional groups,...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and agrochemical development, the precise synthesis and unambiguous characterization of substituted phenols are of paramount importance. The introduction of specific functional groups, such as the trifluoromethyl (CF₃) and ethyl moieties, can dramatically alter a molecule's steric and electronic properties, thereby influencing its biological activity.[1] This guide provides an in-depth spectroscopic comparison of 2-Ethyl-4-(trifluoromethyl)phenol and its key precursors, offering researchers a practical framework for monitoring its synthesis and confirming the identity of the final product.

We will follow a logical and common synthetic pathway, illustrating how Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) provide a detailed narrative of the molecular transformation at each stage. The causality behind the observed spectral changes will be explained, grounding the interpretation in fundamental principles of spectroscopy and chemical structure.

The Synthetic Pathway: From Brominated Precursor to Ethylated Phenol

The synthesis of 2-Ethyl-4-(trifluoromethyl)phenol can be efficiently achieved through a two-step process starting from the commercially available 4-bromobenzotrifluoride. This pathway involves a nucleophilic substitution to introduce the hydroxyl group, followed by a directed ethylation.

G cluster_0 Synthetic Workflow A 4-Bromobenzotrifluoride B 4-(Trifluoromethyl)phenol A->B  Nucleophilic Aromatic Substitution (e.g., NaOH, H₂O, heat) C 2-Ethyl-4-(trifluoromethyl)phenol B->C  Ortho-Ethylation (e.g., Friedel-Crafts Alkylation)

Caption: A common synthetic route to 2-Ethyl-4-(trifluoromethyl)phenol.

Stage 1: Characterization of the Starting Material: 4-Bromobenzotrifluoride

4-Bromobenzotrifluoride serves as an excellent starting point, providing the core trifluoromethylphenyl scaffold.[2] Its spectroscopic signature is characteristic of a disubstituted benzene ring with two strongly electronegative groups.

  • ¹H NMR: The proton NMR spectrum is the simplest, showing two doublets in the aromatic region. These correspond to the protons on the benzene ring, which are split by their neighbors. The protons ortho to the bromine atom are deshielded differently from those ortho to the highly electronegative CF₃ group.[3]

  • ¹³C NMR: The carbon spectrum reveals the presence of four distinct aromatic carbon signals, in addition to the carbon of the CF₃ group. The CF₃ carbon itself is often difficult to observe due to the lack of a Nuclear Overhauser Effect (NOE) enhancement and its signal being split into a quartet by the three fluorine atoms (¹JCF coupling).[4]

  • ¹⁹F NMR: This is a definitive technique for confirming the presence of the trifluoromethyl group. It shows a single, sharp signal, as all three fluorine atoms are chemically equivalent.[5]

  • IR Spectroscopy: The infrared spectrum is dominated by strong absorption bands characteristic of the C-F stretching vibrations of the trifluoromethyl group, typically found in the 1350-1100 cm⁻¹ region.[6][7] Vibrations corresponding to the C-Br stretch and aromatic C-H and C=C bonds are also present.

  • Mass Spectrometry: The mass spectrum shows a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This results in two peaks of nearly equal intensity separated by 2 m/z units (e.g., M⁺ and M+2⁺).

Stage 2: The Intermediate - 4-(Trifluoromethyl)phenol

The conversion of 4-bromobenzotrifluoride to 4-(trifluoromethyl)phenol marks a significant change in the molecule's functionality, which is clearly reflected in its spectra.[8]

  • ¹H NMR: The aromatic region still displays a pattern consistent with a 1,4-disubstituted ring, but the chemical shifts are altered due to the replacement of bromine with a hydroxyl group. The most telling new feature is the appearance of a broad singlet corresponding to the phenolic hydroxyl proton (-OH). The exact chemical shift of this proton is variable and depends on concentration and solvent.[9]

  • ¹³C NMR: The carbon attached to the hydroxyl group experiences a significant upfield shift compared to the carbon previously attached to bromine, due to the oxygen's shielding effect.

  • ¹⁹F NMR: The chemical environment of the CF₃ group is slightly altered by the change from -Br to -OH, which can cause a small shift in its ¹⁹F NMR signal, but it remains a sharp singlet.

  • IR Spectroscopy: The most dramatic change is the appearance of a broad, strong absorption band in the 3600-3200 cm⁻¹ region, which is the classic signature of the O-H stretching vibration of a hydrogen-bonded phenol.[9] The strong C-F stretching bands persist.

  • Mass Spectrometry: The molecular ion peak now appears at a lower m/z value corresponding to the replacement of bromine with a hydroxyl group, and the characteristic bromine isotopic pattern is absent.

Stage 3: The Final Product - 2-Ethyl-4-(trifluoromethyl)phenol

The final ethylation step introduces an alkyl substituent ortho to the hydroxyl group, breaking the symmetry of the aromatic ring and adding new aliphatic signals.

  • ¹H NMR: This spectrum provides the clearest evidence of successful ethylation.

    • Aliphatic Region: A triplet and a quartet appear, characteristic of an ethyl group. The quartet (CH₂) is coupled to the three protons of the methyl group, and the triplet (CH₃) is coupled to the two protons of the methylene group.

    • Aromatic Region: The simple doublet of doublets pattern of the 1,4-disubstituted precursor is replaced by a more complex pattern for the three remaining aromatic protons, confirming the 1,2,4-trisubstitution pattern.

    • Hydroxyl Proton: The -OH signal remains, though its chemical shift may be influenced by potential intramolecular hydrogen bonding with the adjacent ethyl group.

  • ¹³C NMR: The spectrum becomes more complex with the appearance of two new signals in the aliphatic region for the ethyl group's CH₂ and CH₃ carbons. The aromatic region will now show six distinct signals, as the symmetry of the ring is broken.

  • ¹⁹F NMR: The ¹⁹F spectrum will still show a singlet for the CF₃ group, although its chemical shift may be slightly perturbed by the new ortho-substituent.

  • IR Spectroscopy: The spectrum retains the broad O-H stretch and the strong C-F stretches. New, weaker bands corresponding to the C-H stretching and bending vibrations of the ethyl group will appear in the 3000-2850 cm⁻¹ and ~1460 cm⁻¹ regions, respectively.

  • Mass Spectrometry: The molecular ion peak will increase by 28 m/z units, corresponding to the addition of a C₂H₄ fragment (the ethyl group minus one proton). A prominent fragment ion is often observed corresponding to the loss of a methyl group (M-15) from the ethyl substituent, a characteristic fragmentation pattern for ethylbenzenes.

Comparative Spectroscopic Data Summary

Compound ¹H NMR (δ, ppm) Key ¹³C NMR (δ, ppm) ¹⁹F NMR (δ, ppm) Key IR Absorptions (cm⁻¹) MS (m/z)
4-Bromobenzotrifluoride Aromatic protons as two doublets (~7.5-7.7 ppm)[3]C-Br, C-CF₃, CF₃ (quartet)Singlet~1320 (C-F stretch), ~1130 (C-F stretch)M⁺ and M+2⁺ (e.g., 224, 226)[10]
4-(Trifluoromethyl)phenol Aromatic protons as two doublets (~6.9-7.5 ppm), broad OH singlet[9]C-OH, C-CF₃, CF₃ (quartet)Singlet3600-3200 (broad, O-H stretch), ~1325 (C-F stretch)[11]M⁺ (e.g., 162)[11]
2-Ethyl-4-(trifluoromethyl)phenol Complex aromatic multiplet, OH singlet, ethyl quartet (~2.6 ppm) and triplet (~1.2 ppm)C-OH, C-CF₃, C-Ethyl, 6 aromatic C's, CF₃ (quartet)Singlet3600-3200 (broad, O-H stretch), 2970-2850 (C-H stretch), ~1320 (C-F stretch)M⁺ (e.g., 190), M-15 (loss of CH₃)

Note: Specific chemical shifts and absorption frequencies can vary depending on the solvent and instrument used.

Experimental Protocols & Methodologies

To ensure the trustworthiness and reproducibility of these results, standardized protocols for each spectroscopic technique are essential.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) if the solvent does not provide a reference signal.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.[9]

  • ¹⁹F NMR Acquisition: Acquire the fluorine spectrum. A simple pulse-acquire sequence is usually sufficient. Reference the spectrum to an appropriate standard like CFCl₃ (0 ppm).

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data (FID). Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

G cluster_1 NMR Spectroscopy Workflow prep Sample Preparation (Dissolve in Deuterated Solvent) load Load Sample into Spectrometer prep->load setup Tune & Shim Instrument load->setup acquire Acquire Data (¹H, ¹³C, ¹⁹F Spectra) setup->acquire process Data Processing (FT, Phasing, Baseline Correction) acquire->process analyze Spectral Analysis process->analyze

Caption: Standard workflow for NMR sample analysis.

Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation:

    • Liquids: Place a single drop of the neat liquid between two salt plates (e.g., KBr or NaCl) to create a thin film.

    • Solids: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a transparent disk.

  • Background Spectrum: Place the empty salt plates or a pure KBr pellet in the sample holder and acquire a background spectrum. This is crucial to subtract the absorbance from the atmosphere (CO₂, H₂O) and the sample matrix.

  • Sample Spectrum: Place the prepared sample in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum. Label the significant peaks.

G cluster_2 FT-IR Spectroscopy Workflow background Acquire Background Spectrum (Air or KBr Pellet) prep Prepare Sample (Thin Film or KBr Pellet) background->prep sample Acquire Sample Spectrum prep->sample process Process Data (Background Subtraction) sample->process analyze Identify Functional Groups process->analyze

Caption: Key steps in acquiring an FT-IR spectrum.

Protocol 3: Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent like methanol or acetonitrile.

  • Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common technique for these types of small molecules, providing detailed fragmentation patterns. Electrospray Ionization (ESI) can also be used, which is a softer technique that often preserves the molecular ion.

  • Mass Analysis: The ions are separated based on their mass-to-charge (m/z) ratio by the mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of each ion, generating the mass spectrum.

  • Data Analysis: Identify the molecular ion peak (M⁺) to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.

Conclusion

The journey from 4-bromobenzotrifluoride to 2-Ethyl-4-(trifluoromethyl)phenol is clearly mapped by a suite of spectroscopic techniques. ¹H NMR confirms the introduction of the hydroxyl and ethyl groups and their relative positions on the aromatic ring. IR spectroscopy provides definitive evidence for the presence of the phenolic O-H bond. Mass spectrometry validates the molecular weight at each stage of the synthesis. By systematically comparing the spectra of the product to its precursors, researchers can confidently verify the outcome of each reaction step, ensuring the integrity of the final compound for its intended application. This multi-faceted spectroscopic approach is a cornerstone of modern synthetic chemistry, providing the necessary validation for drug discovery and material science.

References

  • Beg, M. A. A., & Clark, H. C. (1962). Chemistry of the Trifluoromethyl Group. Part V. Infrared Spectra of Some Phosphorus Compounds Containing CF₃. Canadian Journal of Chemistry, 40(3), 393-403. [Link]

  • ResearchGate. (n.d.). ¹³C NMR spectra (left) and ¹⁹F NMR spectra (right) of the CF3 group of... [Link]

  • Brisdon, A. (n.d.). Multinuclear NMR Spectroscopy. University of Bristol. [Link]

  • Aboagye, E. O., et al. (2018). Electronic Spectra of ortho-Substituted Phenols: An Experimental and DFT Study. Journal of Chemistry, 2018, 1-11. [Link]

  • ResearchGate. (n.d.). Chemistry of the trifluoromethyl group: part v. infrared spectra of some phosphorus compounds containing cf3. [Link]

  • SpectraBase. (n.d.). 2-Ethylphenol. [Link]

  • Doddrell, D., et al. (1974). Carbon-13 nuclear magnetic resonance spectra of trifluoromethyl Group 4 compounds. Journal of the American Chemical Society, 96(24), 7557–7559. [Link]

  • Quora. (2018). In C-13 NMR, does CF3 carbon of (trifluoromethyl) benzene have to split by F? [Link]

  • NIST. (n.d.). Phenol, 2-ethyl-. NIST Chemistry WebBook. [Link]

  • NIST. (n.d.). 4-(Trifluoromethyl)-phenol. NIST Chemistry WebBook. [Link]

  • National Center for Biotechnology Information. (n.d.). Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution. PubMed Central. [Link]

  • NIST. (n.d.). Phenol, 2-ethyl-. NIST Chemistry WebBook. [Link]

  • Wikipedia. (n.d.). Trifluoromethyl group. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Understanding the Synthesis and Applications of 4-Bromobenzotrifluoride. [Link]

Sources

Validation

"literature review of 2-Ethyl-4-(trifluoromethyl)phenol applications"

As a Senior Application Scientist, this guide provides a comprehensive comparison of 2-substituted-4-(trifluoromethyl)phenols, offering insights into the potential applications of 2-Ethyl-4-(trifluoromethyl)phenol based...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a comprehensive comparison of 2-substituted-4-(trifluoromethyl)phenols, offering insights into the potential applications of 2-Ethyl-4-(trifluoromethyl)phenol based on the established roles of its structural analogs. Given the limited direct experimental data on 2-Ethyl-4-(trifluoromethyl)phenol, this guide focuses on a comparative analysis of closely related compounds to inform future research and development.

The trifluoromethyl (-CF3) group is a cornerstone of modern medicinal and agricultural chemistry.[1][2] Its incorporation into molecular scaffolds can significantly enhance key properties such as metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2][3] Phenols, on the other hand, are a recurring motif in a vast number of FDA-approved drugs and natural products, valued for their specific binding interactions and synthetic versatility.[4]

The combination of these two moieties in 4-(trifluoromethyl)phenol creates a powerful building block for generating new chemical entities. The electron-withdrawing nature of the -CF3 group influences the acidity of the phenolic proton and the reactivity of the aromatic ring, making these compounds valuable intermediates in organic synthesis.[1][5]

Comparative Analysis of 2-Substituted-4-(trifluoromethyl)phenols

The functional group at the 2-position of the 4-(trifluoromethyl)phenol ring plays a critical role in defining the synthetic utility and potential biological activity of the molecule. Below is a comparison of several key analogs.

CompoundKey Features & Applications
2-Allyl-4-(trifluoromethyl)phenol The allyl group provides a reactive handle for further chemical modifications, such as oxidation, reduction, or addition reactions. It is synthesized via a Claisen rearrangement, a common reaction in natural product synthesis.[6]
2-Nitro-4-(trifluoromethyl)phenol The nitro group is a strong electron-withdrawing group that can be readily reduced to an amine. This amino group is a versatile precursor for the synthesis of a wide range of pharmaceuticals and agrochemicals, including those with anti-inflammatory and analgesic properties.[7][8] It is also a known photodecomposition product of the herbicide fluorodifen.[7]
2-Chloro-4-(trifluoromethyl)phenol The chloro substituent can be displaced via nucleophilic aromatic substitution or participate in various cross-coupling reactions. It is a key intermediate in the synthesis of the fungicide Flufenoxystrobin.[5]
2-Iodo-4-(trifluoromethyl)phenol The iodo group is an excellent leaving group, making this compound a highly valuable intermediate for forming new carbon-carbon and carbon-heteroatom bonds through reactions like Suzuki, Heck, and Sonogashira couplings.[9]
2-Ethyl-4-(trifluoromethyl)phenol (Predicted) Based on the properties of its analogs, 2-Ethyl-4-(trifluoromethyl)phenol is predicted to be a stable intermediate. The ethyl group is relatively unreactive compared to an allyl group but provides steric bulk that can influence the conformation of downstream products. Its synthesis would likely follow standard aromatic substitution pathways. Potential applications lie in the synthesis of novel bioactive molecules where the specific steric and electronic profile of the 2-ethyl-4-trifluoromethylphenyl moiety is desirable.

Synthetic Strategies and Experimental Protocols

The synthesis of 2-substituted-4-(trifluoromethyl)phenols typically involves electrophilic substitution on the 4-(trifluoromethyl)phenol core or the functionalization of a pre-substituted benzene ring.

Synthesis of 2-Allyl-4-(trifluoromethyl)phenol

This synthesis is a two-step process involving a Williamson ether synthesis followed by a thermal Claisen rearrangement.[6]

Step 1: Williamson Ether Synthesis of Allyl 4-(trifluoromethyl)phenyl ether

  • Dissolve 4-(trifluoromethyl)phenol (1.0 eq) in acetone.

  • Add anhydrous potassium carbonate (1.5 eq) and stir the mixture at room temperature for 30 minutes.

  • Add allyl bromide (1.2 eq) dropwise.

  • Heat the reaction to reflux for 8 hours, monitoring by TLC.

  • After completion, cool the mixture, filter off the solid, and concentrate the filtrate.

  • Purify the crude product by flash column chromatography.

Step 2: Claisen Rearrangement

  • Heat the purified allyl 4-(trifluoromethyl)phenyl ether in a high-boiling solvent (e.g., N,N-diethylaniline) or neat at a high temperature (typically 180-220°C).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and purify the resulting 2-Allyl-4-(trifluoromethyl)phenol by column chromatography.

Caption: Synthetic workflow for 2-Allyl-4-(trifluoromethyl)phenol.

Synthesis of 2-Nitro-4-(trifluoromethyl)phenol

This synthesis involves the nitration of 4-(trifluoromethyl)phenol.

  • Dissolve 4-(trifluoromethyl)phenol in a suitable solvent such as glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise while maintaining a low temperature.

  • After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC).

  • Pour the reaction mixture over ice water to precipitate the product.

  • Filter the solid, wash with cold water, and recrystallize from a suitable solvent to obtain pure 2-Nitro-4-(trifluoromethyl)phenol.

An alternative synthesis involves the hydrolysis of 2-nitro-4-(trifluoromethyl)chlorobenzene.[10]

  • Dissolve 2-nitro-4-(trifluoromethyl)chlorobenzene in dimethyl sulfoxide.

  • Add finely powdered sodium hydroxide in portions over several hours at room temperature.

  • Acidify the mixture to pH 1 with concentrated hydrochloric acid.

  • Separate the resulting oil and dissolve it in ether.

  • Dry the ether solution and remove the solvent under reduced pressure to yield the crude product.

Caption: Synthetic workflow for 2-Nitro-4-(trifluoromethyl)phenol.

Synthesis of 2-Iodo-4-(trifluoromethyl)phenol

This synthesis involves the direct iodination of 4-(trifluoromethyl)phenol.[9]

  • Dissolve 4-(trifluoromethyl)phenol in a mixture of tetrahydrofuran and water.

  • Add iodine and sodium carbonate to the solution.

  • Stir the reaction mixture at room temperature for 24 hours, monitoring by TLC.

  • Quench any unreacted iodine with an aqueous solution of sodium thiosulfate or thiourea.

  • Extract the product with a suitable organic solvent (e.g., ether).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Predicted Profile and Future Directions for 2-Ethyl-4-(trifluoromethyl)phenol

While direct experimental data is lacking, we can infer a likely profile for 2-Ethyl-4-(trifluoromethyl)phenol.

  • Physicochemical Properties: It is expected to be a solid or high-boiling liquid at room temperature, with low solubility in water and good solubility in organic solvents. Its pKa should be similar to other trifluoromethylphenols.

  • Synthetic Utility: The primary value of this compound would be as a synthetic intermediate. The ethyl group, while less reactive than an allyl or nitro group, provides a lipophilic and sterically defined substituent that can be advantageous in tuning the properties of a final molecule.

  • Potential Applications:

    • Agrochemicals: The trifluoromethylphenyl motif is common in pesticides.[8] The 2-ethyl substitution could be explored for creating new herbicides or fungicides with altered target specificity or environmental persistence.

    • Pharmaceuticals: In drug design, the 2-ethyl group could serve as a non-metabolizable substituent that provides optimal steric bulk for binding to a biological target.[2]

    • Materials Science: Phenolic compounds are used in the synthesis of polymers and resins. 2-Ethyl-4-(trifluoromethyl)phenol could be investigated as a monomer for creating fluorinated polymers with specific thermal or chemical resistance properties.

Future research should focus on:

  • Developing an efficient and scalable synthesis for 2-Ethyl-4-(trifluoromethyl)phenol.

  • Characterizing its physicochemical properties (m.p., b.p., pKa, solubility).

  • Screening the compound and its derivatives for biological activity in agrochemical and pharmaceutical assays.

Conclusion

2-Ethyl-4-(trifluoromethyl)phenol represents an unexplored yet potentially valuable chemical entity. By drawing comparisons with its structurally related and well-characterized analogs, we can confidently predict its role as a versatile intermediate in the synthesis of novel agrochemicals, pharmaceuticals, and advanced materials. The experimental protocols and comparative data presented in this guide offer a solid foundation for researchers and drug development professionals to begin exploring the chemistry and applications of this promising compound.

References

  • A Comparative Analysis of Trifluoromethylphenol Isomers for Drug Development and Research - Benchchem.
  • Recent advances in the synthesis of trifluoromethyl ethers through the direct O - Chemical Review and Letters.
  • Technical Support Center: Synthesis of 2-Allyl-4-(trifluoromethyl)phenol - Benchchem.
  • Synthesis of 2-nitro-4-(trifluoromethyl)phenol - PrepChem.com.
  • Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - P
  • Comparative Analysis of 2-[4-(trifluoromethyl)
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • 2-Nitro-4-(trifluoromethyl)phenol 99 400-99-7 - Sigma-Aldrich.
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethyl
  • 2-Chloro-4-(trifluoromethyl)phenol | 35852-58-5 | Benchchem.
  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent - Beilstein Journals.
  • 2-Iodo-4-(trifluoroMethyl)phenol | 463976-21-8 - ChemicalBook.
  • 2-Nitro-4-(trifluoromethyl)phenol - Chem-Impex.
  • Phenols in Pharmaceuticals: Analysis of a Recurring Motif - NSF Public Access Repository.
  • Phenol, 2-ethyl-4-methyl- - the NIST WebBook.
  • 4-Ethylphenol - Wikipedia.
  • 4-(Trifluoromethyl)phenol 97 402-45-9 - Sigma-Aldrich.
  • (trifluoromethyl) phenol and derivatives of 4- (trifluoromethylphenyl) -2- (tetrahydropyranyl)
  • Comparative Analysis of the Substituent Effects on the Supramolecular Structure of N′-(4-Methyl-2-nitrophenyl)benzohydrazide and N - MDPI.
  • (PDF) (E)-2-{[(2-(Trifluoromethyl)
  • Crystal structure, Hirshfeld surface analysis and DFT studies of 4-methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol - PMC.
  • 2-ethyl-4-methyl phenol, 3855-26-3 - The Good Scents Company.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal of 2-Ethyl-4-(trifluoromethyl)phenol

Executive Summary & Immediate Directives 2-Ethyl-4-(trifluoromethyl)phenol is a halogenated aromatic compound often utilized as a synthesis intermediate in pharmaceutical development. Unlike standard phenolic waste, the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Directives

2-Ethyl-4-(trifluoromethyl)phenol is a halogenated aromatic compound often utilized as a synthesis intermediate in pharmaceutical development. Unlike standard phenolic waste, the presence of the trifluoromethyl (


) moiety dictates a strict disposal pathway to prevent the release of hydrogen fluoride (HF) during thermal destruction.
Critical "Do Not" List
  • DO NOT mix with non-halogenated solvent waste (e.g., Acetone, Ethanol). This contaminates the entire stream, forcing expensive specialized incineration for bulk waste.

  • DO NOT treat with bleach or strong oxidizers. While phenols can generally be oxidized, the

    
     group is stable, and uncontrolled oxidation may release toxic fluorinated byproducts.
    
  • DO NOT dispose of down the drain. This compound is toxic to aquatic life with long-lasting effects (H411).[1][2]

Physicochemical Hazard Profile

To handle this chemical safely, one must understand the structural influence of its functional groups. The


 group is a strong electron-withdrawing group (EWG), which significantly alters the behavior of the parent phenol.
PropertyValue / CharacteristicOperational Implication
Acidity (pKa) Estimated ~7.5 - 8.5 (More acidic than Phenol pKa 10)Enhanced Corrosivity: The

group stabilizes the phenoxide anion, increasing acidity. It can cause severe skin burns faster than unsubstituted phenol.
Lipophilicity High (Due to Ethyl and

groups)
Skin Absorption: The lipophilic nature facilitates rapid dermal penetration. Systemic toxicity is a major risk upon skin contact.
Thermal Stability Stable C-F bondsIncineration Requirement: Standard combustion is insufficient. Requires high-temperature incineration (>1100°C) with acid gas scrubbing.
Reactivity Incompatible with strong oxidizers and basesStorage: Store away from nitric acid, perchlorates, and strong hydroxides.

Waste Stream Segregation Logic

Effective disposal begins at the bench. The following decision logic ensures regulatory compliance (RCRA) and safety.

Workflow Diagram: Waste Decision Tree

WasteDisposal Start Waste Generation 2-Ethyl-4-(trifluoromethyl)phenol Decision Is it mixed with other chemicals? Start->Decision Pure Pure Substance / Solid Residue Decision->Pure No Mixed Identify Solvent Mixture Decision->Mixed Yes ContainerA Container A: Solid Hazardous Waste (Trace Halogenated) Pure->ContainerA Halogenated Mixture contains: DCM, Chloroform, or other Halogens Mixed->Halogenated Yes NonHalogenated Mixture contains: Methanol, Ethyl Acetate, Hexane only Mixed->NonHalogenated No ContainerB Container B: Halogenated Solvent Waste (High BTU) Halogenated->ContainerB ContainerC Container C: Segregated Halogenated (Do not mix with non-hal) NonHalogenated->ContainerC Contaminated by Fluorinated Phenol Destruction High-Temp Incineration with HF Scrubbing ContainerA->Destruction ContainerB->Destruction ContainerC->Destruction

Figure 1: Decision matrix for segregating fluorinated phenolic waste. Note that even if the solvent is non-halogenated (e.g., methanol), the presence of the fluorinated phenol classifies the mixture as halogenated waste for disposal purposes.

Step-by-Step Disposal Procedures

Phase 1: Preparation & Personal Protective Equipment (PPE)

Before handling waste, ensure the following PPE is donned to prevent dermal absorption and inhalation.

  • Gloves: Double-gloving is recommended. Inner layer: Nitrile. Outer layer: Silver Shield (Laminate) or Viton is preferred for prolonged handling of fluorinated phenols. Standard nitrile offers only splash protection.

  • Eye Protection: Chemical splash goggles (ANSI Z87.1). A face shield is required if pouring volumes >500 mL.

  • Respiratory: Work inside a certified chemical fume hood.

Phase 2: Collection & Labeling
  • Select Container: Use High-Density Polyethylene (HDPE) or glass containers. Avoid metal containers if the waste is acidic, as phenols can react with certain metals over time.

  • Labeling:

    • Primary Tag: "HAZARDOUS WASTE"

    • Chemical Name: Write out full name: "2-Ethyl-4-(trifluoromethyl)phenol".

    • Hazard Checkboxes: Mark "Toxic" and "Corrosive" .

    • Specific Note: Add a clear warning: "CONTAINS ORGANIC FLUORINE - INCINERATE ONLY." This alerts the waste management vendor to the potential for HF generation.

Phase 3: Satellite Accumulation Area (SAA)
  • Store the container in a secondary containment tray (polypropylene) to catch drips.

  • Keep the container closed at all times except when adding waste.

  • Ensure the SAA is designated for "Halogenated Organics."

Phase 4: Final Disposal (Vendor Hand-off)
  • This compound falls under RCRA regulations (often categorized under generic halogenated organic codes if not specifically listed).

  • Disposal Method: The only acceptable method is High-Temperature Incineration at a facility equipped with wet scrubbers.

    • Mechanism:[2][3][4] The C-F bond is extremely strong (approx. 485 kJ/mol).[5] Incineration breaks this bond, converting fluorine to Hydrogen Fluoride (HF).

    • Scrubbing: The facility uses calcium carbonate or sodium hydroxide scrubbers to neutralize the HF gas before release.

Emergency Spill Response Protocol

In the event of a bench-top spill (<100 mL):

  • Alert & Isolate: Notify nearby personnel. Mark the area.

  • PPE Upgrade: Don appropriate gloves (Viton/Laminate) and respiratory protection if outside the hood.

  • Absorb: Use a commercial absorbent pads or vermiculite .

    • Note: Do not use paper towels as the primary absorbent for large amounts, as fluorinated phenols are combustible.

  • Neutralize (Optional but Risky): Do not attempt to neutralize with strong bases blindly, as this can generate heat and spatter. Absorption is safer.

  • Clean: Wipe the area with a soap/water solution after bulk removal.

  • Disposal: Place all spill debris into the Solid Hazardous Waste container (Container A in Figure 1).

References

  • PubChem. (n.d.). Compound Summary: 4-Fluoro-3-(trifluoromethyl)phenol (Proxy for Hazard Class). National Library of Medicine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[6] Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS).[3][6] Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). The Role of Trifluoromethyl Groups in Medicinal Chemistry. PMC. Retrieved from [Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling 2-Ethyl-4-(trifluoromethyl)phenol

This document provides essential safety protocols and operational guidance for the handling and disposal of 2-Ethyl-4-(trifluoromethyl)phenol. As a substituted phenol containing a trifluoromethyl group, this compound pre...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety protocols and operational guidance for the handling and disposal of 2-Ethyl-4-(trifluoromethyl)phenol. As a substituted phenol containing a trifluoromethyl group, this compound presents a complex hazard profile that demands rigorous adherence to safety procedures. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights to ensure personal safety and experimental integrity.

Hazard Assessment: Understanding the Dual-Threat Nature

2-Ethyl-4-(trifluoromethyl)phenol combines the hazards of two distinct chemical moieties: the phenolic ring and the trifluoromethyl group. A thorough understanding of these hazards is critical for implementing effective safety measures.

  • Phenolic Corrosivity and Systemic Toxicity : Phenol and its derivatives are well-known for their ability to cause severe chemical burns.[1][2] What is particularly insidious is that phenol has an anesthetic effect, meaning initial contact may not be painful, delaying the recognition of a severe burn.[1][2] More critically, phenol is readily absorbed through the skin and can act as a systemic toxin, with exposure to as little as 25% of body surface area having been reported as fatal.[1] Target organs for toxicity include the nervous system, kidneys, heart, and lungs.[3] Chronic exposure can lead to conditions such as ochronosis (a darkening of the skin and cartilage).[3]

  • Trifluoromethyl Group Hazards : The trifluoromethyl (-CF3) group is generally stable, but fluorinated organic compounds can pose unique risks.[4] Under certain conditions, such as thermal decomposition or specific metabolic pathways, there is a potential for the release of highly toxic and corrosive hydrogen fluoride (HF).[5][6] Inhalation of trifluoromethyl-containing compounds can cause respiratory irritation.[7][8]

While specific toxicological data for 2-Ethyl-4-(trifluoromethyl)phenol is limited, the combined hazards of similar substituted phenols necessitate treating it as a substance that is corrosive, toxic upon absorption, and a respiratory irritant.[7][9][10]

Engineering and Administrative Controls: The First Line of Defense

Before selecting Personal Protective Equipment (PPE), the primary safety strategy is to minimize exposure through robust engineering and administrative controls. PPE should always be considered the last line of defense.

  • Ventilation : All work with 2-Ethyl-4-(trifluoromethyl)phenol, including weighing, solution preparation, and transfers, must be conducted inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.[11][12]

  • Designated Area : Establish a designated area within the laboratory specifically for working with this compound. This area should be clearly marked, and access should be restricted. Ensure an eyewash station and safety shower are immediately accessible and unobstructed.[11][12]

  • Training : All personnel handling this compound must receive specific training on its hazards, safe handling procedures, and emergency response protocols.[13] They must read and understand the relevant Safety Data Sheets (SDS) for phenolic and fluorinated compounds.[13]

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is critical to prevent contact and absorption. The following table summarizes the minimum required PPE for various laboratory tasks involving 2-Ethyl-4-(trifluoromethyl)phenol.

Task Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing Solid Double-gloved with nitrile gloves.Chemical splash goggles and a face shield.[1]Flame-resistant lab coat, long pants, closed-toe shoes.Not required if performed in a certified chemical fume hood.
Preparing Solutions / Transfers Heavy-duty gloves (e.g., Butyl rubber, Neoprene >0.3mm) over nitrile gloves.[1]Chemical splash goggles and a face shield.[1][14]Chemical-resistant apron (butyl rubber or neoprene) over a lab coat.[1][15]Not required if performed in a certified chemical fume hood.
Large-Scale Operations or Spill Cleanup Heavy-duty gloves (e.g., Butyl rubber, Viton, Silver Shield).[1]Chemical splash goggles and a face shield.[1]Chemical-resistant suit or apron and shoe covers.[15]A NIOSH-approved respirator with an organic vapor cartridge may be necessary depending on the spill size and ventilation.[14]
Causality Behind PPE Choices:
  • Hand Protection : Thin disposable nitrile gloves offer splash protection only and should be changed immediately upon contact.[1] Phenol can break through standard nitrile and latex gloves quickly. For extended contact or immersion potential, more robust materials like butyl rubber or neoprene are required.[1][15] Double-gloving provides an additional layer of safety.

  • Eye and Face Protection : Safety glasses are insufficient. Chemical splash goggles are mandatory to protect against splashes.[1] A face shield must be worn in conjunction with goggles to protect the entire face, as even small splatters can cause permanent disfigurement.[1]

  • Body Protection : A standard lab coat is the minimum requirement.[15] When handling larger quantities or performing tasks with a higher splash potential, a chemical-resistant apron is essential to prevent skin contact and absorption through clothing.[1]

  • Respiratory Protection : A chemical fume hood is the primary method for controlling inhalation hazards. Respirators should only be used as a secondary measure, for example, during a large spill when engineering controls may be insufficient.[14][15]

Step-by-Step Safe Handling Procedures

A. Preparing a Solution:

  • Pre-Task Setup : Don all required PPE as outlined in the table above. Ensure the chemical fume hood sash is at the lowest practical height.

  • Weighing : If the compound is a solid, carefully weigh it in the fume hood. Use a disposable weigh boat.

  • Solvent Addition : Slowly add the solvent to the vessel containing the weighed compound. Use a funnel to prevent splashing.

  • Mixing : Cap the container and mix using a magnetic stir plate or gentle swirling. Avoid vigorous shaking.

  • Transfer : If transferring the solution, use a pipette or cannulation technique to minimize aerosol generation.

  • Decontamination : After use, decontaminate all non-disposable equipment (spatulas, glassware) by rinsing with an appropriate solvent (e.g., ethanol) in the fume hood. Collect all rinsate as hazardous waste.

  • Doffing PPE : Remove PPE in the correct order (apron, outer gloves, face shield, goggles, inner gloves) to avoid self-contamination. Wash hands thoroughly with soap and water.[11][16]

Emergency Procedures: Immediate and Decisive Action

Time is critical when responding to phenol exposures.[13] All personnel must be familiar with these procedures before beginning work.

A. Spill Response (Inside a Fume Hood):

  • Alert Personnel : Immediately alert others in the lab.

  • Containment : Use a spill kit absorbent (e.g., vermiculite or commercial sorbent pads) to contain the spill.[1] Do not use combustible materials like paper towels.

  • Neutralization/Absorption : Cover the spill with the absorbent material and allow it to fully absorb the liquid.

  • Collection : Carefully collect the absorbed material using non-sparking tools and place it in a clearly labeled, sealed hazardous waste container.[1][17]

  • Decontamination : Wipe the spill area with a cloth soaked in a decontaminating solution (e.g., polyethylene glycol 300 or 400 (PEG 300/400)), followed by soap and water.[1] Collect all cleaning materials as hazardous waste.

B. Personnel Exposure:

  • Skin Contact :

    • This is a medical emergency. Immediately call for assistance and medical attention.[1]

    • While waiting, remove all contaminated clothing and begin decontamination.[2]

    • Crucially, do not use water initially , as it can dilute the phenol and spread the contamination.[1]

    • Wipe the affected area with a gauze pad soaked in PEG 300 or PEG 400.[1] Discard the pad and repeat with a fresh one until all visible traces of the chemical are gone.[1]

    • If PEG is unavailable, use an emergency safety shower for at least 15 minutes, ensuring all contaminated areas are thoroughly rinsed.[1][2]

    • Provide the attending medical personnel with the Safety Data Sheet for the compound or a similar phenol.[13]

  • Eye Contact :

    • Immediately flush the eyes with copious amounts of water at an eyewash station for at least 15 minutes, holding the eyelids open.[9][11]

    • Remove contact lenses if present and easy to do.[11]

    • Seek immediate medical attention.[11]

  • Inhalation :

    • Move the affected person to fresh air immediately.[2][16]

    • Call for immediate medical assistance.

Waste Disposal Plan

Improper disposal of 2-Ethyl-4-(trifluoromethyl)phenol and associated waste can cause significant environmental harm.

  • Waste Collection : All waste, including excess reagent, contaminated spill cleanup materials, disposable PPE, and rinsate, must be collected in a dedicated, properly labeled hazardous waste container.[13] The container must be made of a compatible material (e.g., glass or polyethylene) and kept tightly sealed.

  • Labeling : The waste container must be labeled "Hazardous Waste" and clearly list the chemical constituents, including "2-Ethyl-4-(trifluoromethyl)phenol" and any solvents used.

  • Storage : Store the sealed waste container in a designated satellite accumulation area within the lab, preferably in secondary containment, away from incompatible materials.[11]

  • Disposal : Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office.[17] Do not pour any amount of this chemical down the drain.[12]

Chemical Safety Workflow

The following diagram illustrates the critical safety checkpoints in the lifecycle of handling 2-Ethyl-4-(trifluoromethyl)phenol.

G cluster_prep Preparation Phase cluster_handling Active Handling Phase cluster_post Post-Handling Phase cluster_disposal Disposal Phase RiskAssessment 1. Risk Assessment (Review SDS & SOPs) EngControls 2. Engineering Controls (Verify Fume Hood) RiskAssessment->EngControls PPE_Selection 3. Select & Don PPE EngControls->PPE_Selection Handling 4. Chemical Handling (Weighing, Transfers) PPE_Selection->Handling Decon 5. Decontaminate (Glassware & Surfaces) Handling->Decon Spill Spill or Exposure? Handling->Spill Waste 6. Waste Segregation (Label Hazardous Waste) Decon->Waste Doffing 7. Doff PPE & Wash Hands Waste->Doffing Disposal 8. EHS Disposal Doffing->Disposal Spill->Decon NO Emergency Execute Emergency Procedure Spill->Emergency YES Emergency->Waste

Caption: Workflow for Safely Handling 2-Ethyl-4-(trifluoromethyl)phenol.

References

  • Working Safely with Phenol Guideline. The University of Queensland. [Link]

  • PHENOL FIRST AID and personal protective equipment V.1. Protocols.io. [Link]

  • Phenol - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Personal Protective Equipment Selection Guide. University of Arizona Research Laboratory & Safety Services. [Link]

  • Benzene, 1-chloro-4-(trifluoromethyl)- Evaluation statement. Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]

  • Safety Data Sheet for 2-Bromo-4-(trifluoromethyl)phenol. Fisher Scientific. [Link]

  • The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]

  • The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]

  • Phenol: toxicological overview. GOV.UK. [Link]

Sources

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